M7583
Description
Properties
IUPAC Name |
unknown |
|---|---|
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
M7583; M-7583; M 7583; |
Origin of Product |
United States |
Foundational & Exploratory
M7583 (TL-895): A Technical Guide to its Mechanism of Action as a Bruton's Tyrosine Kinase (BTK) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanism of action of M7583, a second-generation, irreversible Bruton's tyrosine kinase (BTK) inhibitor, also known as TL-895. This compound is a potent and highly selective inhibitor of BTK, a critical enzyme in the B-cell receptor (BCR) signaling pathway, which plays a central role in the pathogenesis of various B-cell malignancies.
Core Mechanism of Action
This compound is an orally administered, ATP-competitive inhibitor that covalently binds to the cysteine residue (Cys481) in the active site of BTK.[1] This irreversible binding leads to the sustained inhibition of BTK's kinase activity, thereby blocking downstream signaling pathways that are essential for B-cell proliferation, survival, and activation.[1][2] As a second-generation BTK inhibitor, this compound was developed to have a more refined pharmacological profile compared to the first-generation inhibitor, ibrutinib, aiming for improved selectivity and tolerability.[3]
Quantitative Data Summary
The potency and selectivity of this compound have been characterized through various preclinical studies. The following tables summarize the key quantitative data.
Table 1: In Vitro Potency of this compound
| Parameter | Value (nM) | Reference |
| IC50 (BTK) | 1.5 | [4][5] |
| Ki (BTK) | 11.9 | [4] |
| IC50 (BTK auto-phosphorylation at Y223) | 1 - 10 | [5] |
Table 2: Kinase Selectivity Profile of this compound
| Kinase | IC50 (nM) | Fold-Selectivity vs. BTK (IC50 = 18.5 nM)* | Reference |
| BTK | 18.5 | 1 | [3] |
| BMX | 5 | 0.27 | [3] |
| Txk | 62 | 3.35 | [3] |
| Blk | 77 | 4.16 | [3] |
| Note: In this particular study, the BTK IC50 was reported as 18.5 nM. Only kinases with IC50 values within a 10-fold range of BTK are shown.[3] |
Table 3: Preclinical Efficacy in B-Cell Malignancy Models
| Model | Endpoint | This compound Activity | Reference |
| Diffuse Large B-cell Lymphoma (DLBCL) cell lines | Growth Inhibition | Effective | [3] |
| Primary Chronic Lymphocytic Leukemia (CLL) blasts | Growth Inhibition | Effective | [3] |
| Mantle Cell Lymphoma (MCL) cell line-derived xenografts | Tumor Growth Inhibition | Effective | [3] |
| Patient-Derived Xenograft (PDX) models of DLBCL (ABC-subtype) | Tumor Growth Inhibition | Most Sensitive Subtype | [3] |
Table 4: Phase I Clinical Trial Data for this compound
| Parameter | Finding | Reference |
| Maximum Tolerated Dose | Fasted doses up to 900 mg once daily and 300 mg twice daily were well tolerated. | [6] |
| BTK Occupancy | >95% in the 300 mg twice daily and 900 mg/day cohorts. | [6] |
| Objective Response Rate | 50% | [6] |
| Disease Control Rate | 78% | [6] |
Signaling Pathway and Inhibition
This compound targets BTK within the B-cell receptor signaling cascade. The following diagram illustrates this pathway and the point of inhibition by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the characterization of this compound. These protocols are representative of standard methods used in the field.
In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay is used to determine the IC50 of this compound against BTK.
Materials:
-
Recombinant BTK enzyme
-
LanthaScreen™ Eu-anti-GST Antibody
-
Alexa Fluor™ 647-labeled ATP-competitive kinase inhibitor (Tracer)
-
Kinase Buffer
-
This compound (serially diluted in DMSO)
-
384-well microplate
Procedure:
-
Reagent Preparation: Prepare a 2X solution of BTK enzyme and a 2X solution of Tracer/Eu-Antibody mix in kinase buffer.
-
Compound Plating: Add 2.5 µL of serially diluted this compound in 4% DMSO to triplicate wells of a 384-well plate. Include DMSO-only wells as a negative control.
-
Enzyme Addition: Add 2.5 µL of the 2X BTK enzyme solution to each well.
-
Tracer/Antibody Addition: Add 5 µL of the 2X Tracer/Eu-Antibody mix to each well to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET). Excite at 340 nm and measure emission at 615 nm (Europium donor) and 665 nm (Alexa Fluor™ 647 acceptor).
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
BTK Auto-phosphorylation Assay (Western Blot)
This assay measures the inhibition of BTK auto-phosphorylation in a cellular context.
Materials:
-
Ramos (human Burkitt's lymphoma) cell line
-
This compound
-
Anti-IgM antibody
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-BTK (Y223) and anti-total-BTK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE and Western blot equipment
Procedure:
-
Cell Treatment: Seed Ramos cells and treat with varying concentrations of this compound for 2 hours.
-
BCR Stimulation: Stimulate the cells with anti-IgM for 10 minutes to induce BTK auto-phosphorylation.
-
Cell Lysis: Harvest the cells and lyse them in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST.
-
Incubate with anti-phospho-BTK (Y223) primary antibody overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an anti-total-BTK antibody as a loading control.
-
Densitometry Analysis: Quantify the band intensities to determine the concentration-dependent decrease in BTK auto-phosphorylation.
In Vivo Xenograft Model
This protocol describes a cell line-derived xenograft model to evaluate the anti-tumor activity of this compound in vivo.
Materials:
-
Mantle Cell Lymphoma (e.g., Mino) or DLBCL (e.g., TMD8) cell line
-
Immunocompromised mice (e.g., NOD-SCID)
-
Matrigel
-
This compound formulated for oral administration
-
Vehicle control
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 10 million cells) mixed with Matrigel into the flank of each mouse.
-
Tumor Growth: Allow tumors to establish and reach a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize mice into treatment and control groups. Administer this compound orally (e.g., daily) to the treatment group and vehicle to the control group.
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days.
-
Monitoring: Monitor animal body weight and overall health throughout the study.
-
Endpoint: Continue treatment for a defined period (e.g., 21 days) or until tumors in the control group reach a predetermined maximum size.
-
Data Analysis: Compare the tumor growth curves between the this compound-treated and vehicle-treated groups to assess anti-tumor efficacy.
This compound Development Trajectory
The development of this compound follows a logical progression from initial discovery and preclinical evaluation to clinical trials.
References
- 1. Establishing Patient-Derived Xenograft (PDX) Models of Lymphomas | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Covalent Binding of M7583 to BTK Cys481
For Researchers, Scientists, and Drug Development Professionals
Abstract
M7583 (also known as TL-895) is a second-generation, orally active, and highly selective irreversible inhibitor of Bruton's tyrosine kinase (BTK).[1] It forms a covalent bond with a specific cysteine residue, Cys481, within the ATP-binding site of the BTK enzyme.[1][2] This covalent interaction leads to the sustained inhibition of BTK's kinase activity, which is a critical component of the B-cell receptor (BCR) signaling pathway.[3][4] Dysregulation of the BCR pathway is a hallmark of various B-cell malignancies, making BTK an attractive therapeutic target. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its binding kinetics, and the experimental methodologies used to characterize its interaction with BTK.
Introduction to this compound and BTK
Bruton's tyrosine kinase is a non-receptor tyrosine kinase that plays a pivotal role in B-cell development, differentiation, and signaling.[5] It is a key mediator of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation and survival.[6][7] In many B-cell malignancies, such as mantle cell lymphoma (MCL) and diffuse large B-cell lymphoma (DLBCL), the BCR pathway is constitutively active, driving tumor growth and survival.[3][8]
This compound is a potent and selective BTK inhibitor that was developed to offer improved selectivity over first-generation inhibitors.[1][8] It is an ATP-competitive inhibitor that irreversibly binds to the Cys481 residue in the BTK active site.[1][9] This targeted covalent inhibition leads to a high degree of BTK occupancy and durable suppression of its downstream signaling.[10]
Mechanism of Covalent Binding
The irreversible inhibition of BTK by this compound is achieved through a Michael addition reaction between the electrophilic acrylamide "warhead" of this compound and the nucleophilic thiol group of the Cys481 residue.[11] This reaction forms a stable covalent bond, effectively locking the inhibitor in the ATP-binding pocket and rendering the enzyme inactive.[11] The high selectivity of this compound is attributed to the specific interactions between the inhibitor and the amino acid residues lining the BTK active site, which optimally positions the acrylamide group for reaction with Cys481.[11]
B-Cell Receptor (BCR) Signaling Pathway
The following diagram illustrates the central role of BTK in the BCR signaling pathway and the point of inhibition by this compound.
Caption: this compound covalently binds to BTK at Cys481, inhibiting its downstream signaling.
Quantitative Data
The following tables summarize the key quantitative data for this compound from preclinical and clinical studies.
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Value | Assay Type | Reference |
| BTK IC₅₀ | 1.5 nM | Off-Chip Mobility Biochemical Assay | [1] |
| BTK Kᵢ | 11.9 nM | Biochemical Assay | [12] |
| Kinase Selectivity | 3 kinases with IC₅₀ < 10x BTK IC₅₀ | Millipore Kinase Profiler (270 kinases) | [8] |
| Cellular BTK Autophosphorylation (Y223) IC₅₀ | 1-10 nM | Wes Automated Western Blot (Ramos cells) | [1] |
Table 2: Clinical Pharmacodynamics of this compound (Phase I)
| Dose Cohort | BTK Occupancy | Patient Population | Reference |
| 900 mg/day | >95% | B-cell malignancies | [13] |
| 300 mg twice daily | >95% | B-cell malignancies | [13] |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the covalent binding of this compound to BTK.
Biochemical Kinase Assay (IC₅₀ Determination)
This protocol is adapted from a standard ADP-Glo™ kinase assay format.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against purified BTK.
Materials:
-
Recombinant human BTK enzyme
-
ATP
-
Poly-Glu,Tyr (4:1) substrate
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
This compound (serial dilutions)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a 384-well plate, add 1 µL of each this compound dilution or vehicle (DMSO) control.
-
Add 2 µL of BTK enzyme solution (e.g., 3 ng per well) to each well.
-
Add 2 µL of a substrate/ATP mixture (e.g., 0.2 µg/µL substrate and 25 µM ATP) to initiate the reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
Calculate IC₅₀ values by fitting the data to a four-parameter logistic curve.
Cellular BTK Autophosphorylation Assay
This protocol utilizes the Wes™ automated western blot system for quantitative analysis.[1]
Objective: To measure the inhibition of BTK autophosphorylation at Tyr223 in a cellular context.
Materials:
-
Ramos (Burkitt's lymphoma) cell line
-
RPMI-1640 medium supplemented with 10% FBS
-
This compound (serial dilutions)
-
Anti-IgM antibody
-
Lysis buffer (e.g., M-PER™ with Halt™ protease and phosphatase inhibitors)
-
Wes™ automated western blot system (ProteinSimple)
-
Primary antibodies: anti-phospho-BTK (Tyr223), anti-total BTK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed Ramos cells in a 96-well plate and incubate overnight.
-
Pre-treat cells with serial dilutions of this compound for 1-2 hours.
-
Stimulate BTK phosphorylation by adding anti-IgM (e.g., 10 µg/mL) for 10-15 minutes.
-
Lyse the cells with ice-cold lysis buffer.
-
Determine protein concentration of the lysates.
-
Load the lysates onto the Wes™ system according to the manufacturer's instructions.
-
Perform automated protein separation, immunoprobing with primary and secondary antibodies, and chemiluminescent detection.
-
Quantify the signal for phosphorylated BTK and total BTK.
-
Normalize the phosphorylated BTK signal to the total BTK signal and plot against this compound concentration to determine the IC₅₀.
Mass Spectrometry for Covalent Adduct Confirmation
Objective: To confirm the covalent binding of this compound to BTK and identify the modified residue.
Materials:
-
Recombinant human BTK enzyme
-
This compound
-
Incubation buffer
-
DTT (for reduction)
-
Iodoacetamide (for alkylation)
-
Trypsin
-
LC-MS/MS system (e.g., Orbitrap)
Procedure:
-
Incubate recombinant BTK with an excess of this compound.
-
Remove unbound inhibitor.
-
Denature, reduce, and alkylate the protein.
-
Digest the protein into peptides using trypsin.
-
Analyze the peptide mixture by LC-MS/MS.
-
Search the MS/MS data for a peptide containing Cys481 with a mass shift corresponding to the molecular weight of this compound.
-
Fragment ion analysis will confirm the site of modification.
In Vivo Xenograft Model
This protocol is a general guideline for a subcutaneous mantle cell lymphoma xenograft model.[14]
Objective: To evaluate the anti-tumor efficacy of this compound in an in vivo model.
Materials:
-
Mino (mantle cell lymphoma) cell line
-
Immunocompromised mice (e.g., nude or SCID)
-
Matrigel
-
This compound formulation for oral gavage
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of Mino cells and Matrigel into the flank of each mouse.
-
Monitor tumor growth until tumors reach a specified volume (e.g., 100-200 mm³).
-
Randomize mice into treatment and control groups.
-
Administer this compound or vehicle orally at the desired dose and schedule.
-
Measure tumor volume with calipers at regular intervals.
-
Monitor animal body weight and overall health.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).
Visualizations of Experimental Workflows
Workflow for IC₅₀ Determination
Caption: A streamlined workflow for determining the IC₅₀ of this compound.
Workflow for In Vivo Xenograft Study
References
- 1. The Bruton tyrosine kinase inhibitor CC-292 shows activity in mantle cell lymphoma and synergizes with lenalidomide and NIK inhibitors depending on nuclear factor-κB mutational status - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-Throughput Mass Spectrometric Analysis of Covalent Protein-Inhibitor Adducts for the Discovery of Irreversible Inh… [ouci.dntb.gov.ua]
- 3. Mantle Cell Lymphoma: Novel Therapeutic Strategies Using the New Generation of BTK Inhibitors | PCE [practicingclinicians.com]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. Mantle Cell Lymphoma: Optimal Treatment With Bruton Tyrosine Kinase-Targeted Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubcompare.ai [pubcompare.ai]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
- 13. pubcompare.ai [pubcompare.ai]
- 14. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
Preclinical Profile of TL-895: A Novel BTK Inhibitor for B-cell Malignancies
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data for TL-895, a potent and highly selective second-generation, irreversible inhibitor of Bruton's tyrosine kinase (BTK). The data presented herein summarizes the key in vitro and in vivo findings that establish the rationale for the clinical development of TL-895 in B-cell lymphomas.
Executive Summary
TL-895 (formerly known as M7583) is an adenosine triphosphate (ATP)-competitive inhibitor of BTK.[1][2] Preclinical studies have demonstrated its high potency against recombinant BTK and its ability to inhibit BTK autophosphorylation.[1][2] In various B-cell lymphoma models, including Chronic Lymphocytic Leukemia (CLL), Diffuse Large B-cell Lymphoma (DLBCL), and Mantle Cell Lymphoma (MCL), TL-895 has shown significant anti-proliferative and pro-apoptotic activity.[1][2] Furthermore, in vivo studies using xenograft and patient-derived xenograft (PDX) models have confirmed its anti-tumor efficacy.[1][2]
In Vitro Activity of TL-895
The in vitro activity of TL-895 was characterized through a series of biochemical and cell-based assays to determine its potency, selectivity, and mechanism of action.
Biochemical Potency and Selectivity
TL-895 demonstrated potent inhibition of recombinant BTK. The selectivity of TL-895 was assessed against a broad panel of kinases, revealing high specificity for BTK.
| Target | Assay Type | Result (IC50) | Reference |
| Recombinant BTK | Biochemical Assay | 1.5 nM (average) | [1][2] |
| BTK Autophosphorylation (Y223) | Cellular Assay (Ramos cells) | 1-10 nM | [1][2] |
| Kinase Panel (270 kinases) | Biochemical Assay | Highly selective for BTK; only three other kinases showed IC50 values within a tenfold range of BTK activity. | [1][2] |
Cellular Activity in B-cell Malignancy Models
The anti-proliferative effects of TL-895 were evaluated in primary tumor cells and established cell lines from various B-cell lymphomas.
| Cell Type | Assay Type | Key Findings | Reference |
| Primary CLL Blasts | Proliferation Assay | Inhibition of proliferation | [1][2] |
| Activated DLBCL Cell Lines | Growth Inhibition Assay | Inhibition of growth in a subset of cell lines | [1][2] |
| MCL Cell Lines | Growth Inhibition Assay | Inhibition of growth in a subset of cell lines | [1][2] |
In Vivo Efficacy of TL-895
The anti-tumor activity of TL-895 was evaluated in preclinical mouse models of B-cell lymphoma.
| Model Type | Cancer Type | Treatment | Key Findings | Reference |
| Xenograft | Mantle Cell Lymphoma (Mino) | TL-895 vs. Vehicle Control | Significant inhibition of tumor growth | [1][2] |
| Patient-Derived Xenograft (PDX) | Diffuse Large B-cell Lymphoma | TL-895 vs. Vehicle Control | Significant inhibition of tumor growth in 5 out of 21 models | [1][2] |
Mechanism of Action: BTK Signaling Pathway
TL-895 exerts its anti-tumor effects by irreversibly binding to and inhibiting Bruton's tyrosine kinase, a critical component of the B-cell receptor (BCR) signaling pathway. This pathway is essential for the proliferation and survival of malignant B-cells.
Figure 1: Simplified diagram of the BTK signaling pathway and the inhibitory action of TL-895.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
BTK Inhibition Assays
-
Recombinant BTK IC50 Determination: The half-maximal inhibitory concentration (IC50) against recombinant BTK was determined using concentration-response curves.[1][2]
-
BTK Autophosphorylation Assay: Ramos Burkitt's lymphoma cells were utilized to assess the inhibition of BTK autophosphorylation at the Y223 site. The analysis was conducted using ProteinSimple Wes analysis.[1][2]
Cell Viability and Proliferation Assays
-
Primary CLL Blast Proliferation: The anti-proliferative effects on primary chronic lymphocytic leukemia (CLL) blasts were measured.[1][2]
-
DLBCL and MCL Cell Line Viability: The effects on the viability of diffuse large B-cell lymphoma (DLBCL) and mantle-cell lymphoma (MCL) cell lines were evaluated.[1][2]
In Vivo Tumor Models
-
MCL Xenograft Model: The Mino MCL xenograft model was used to assess in vivo efficacy.[1][2]
-
DLBCL Patient-Derived Xenograft (PDX) Models: A panel of 21 DLBCL PDX models, including 9 of the Activated B-cell like (ABC) subtype, 11 of the Germinal Center B-cell like (GCB) subtype, and 1 unclassified, were used to evaluate the anti-tumor activity of TL-895.[1][2]
Figure 2: A high-level overview of the preclinical experimental workflow for TL-895.
Conclusion
The preclinical data for TL-895 strongly support its development as a therapeutic agent for B-cell malignancies. Its high potency, selectivity, and demonstrated in vitro and in vivo activity in relevant models of B-cell lymphoma provide a solid foundation for its ongoing clinical investigation. The targeted inhibition of the BTK signaling pathway by TL-895 represents a promising strategy for the treatment of these hematological cancers.
References
M7583 Kinase Selectivity Profile: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
M7583 is a potent and selective inhibitor of Bruton's tyrosine kinase (Btk), a critical component of the B-cell receptor (BCR) signaling pathway. Its efficacy in preclinical models of autoimmune diseases has been attributed to its targeted inhibition of Btk. However, a comprehensive understanding of its selectivity profile against a broader range of kinases is essential for predicting potential off-target effects and ensuring a favorable safety profile. This technical guide provides an in-depth analysis of the kinase selectivity of this compound, presenting available quantitative data, outlining the methodologies used for its characterization, and visualizing the signaling pathways of key off-target kinases.
Kinase Selectivity Data
The kinase selectivity of this compound was primarily determined through a comprehensive screen against a panel of kinases. The following table summarizes the key findings, focusing on kinases that exhibited significant inhibition.
| Target Kinase | Assay Type | This compound Concentration | % Inhibition | Reference |
| Primary Target | ||||
| Btk | Biochemical Assay | 1 µM | >95% (inferred) | [1] |
| Off-Target Kinases (>50% Inhibition) | ||||
| ZAP-70 | Millipore Kinase Profiler | 1 µM | >50% | [1] |
| Blk | Millipore Kinase Profiler | 1 µM | >50% | [1] |
| Bmx | Millipore Kinase Profiler | 1 µM | >50% | [1] |
| Txk | Millipore Kinase Profiler | 1 µM | >50% | [1] |
| Itk | Millipore Kinase Profiler | 1 µM | >50% | [1] |
| SGK | Millipore Kinase Profiler | 1 µM | >50% | [1] |
Note: The exact percentage of inhibition for the off-target kinases is not publicly available and is stated as greater than 50% as reported in the source.
Experimental Protocols
A multi-faceted approach was employed to characterize the selectivity and specificity of this compound, utilizing both biochemical and cell-based assays.
Millipore Kinase Profiler Screen
The primary assessment of this compound's kinase selectivity was conducted using the Millipore Kinase Profiler service. This platform provides a broad-panel screening of a compound against a large number of purified kinases to identify potential off-target interactions.
General Methodology:
-
Compound Preparation: this compound was typically prepared in a solution of 100% DMSO at a concentration 100 times the final desired screening concentration.
-
Kinase Reaction: The kinase assays are generally performed in a multi-well plate format. Each well contains the specific kinase, a suitable substrate (often a generic peptide or protein), and ATP (radiolabeled or modified for detection).
-
Inhibition Assessment: this compound was added to the reaction wells at a final concentration of 1 µM. The kinase reaction was initiated by the addition of ATP.
-
Detection: After a defined incubation period, the extent of substrate phosphorylation was measured. The method of detection depends on the assay format and can include radiometric detection (e.g., ³³P-ATP) or non-radiometric methods like fluorescence polarization or luminescence.
-
Data Analysis: The percentage of kinase activity remaining in the presence of this compound was calculated relative to a control reaction containing only DMSO. This value was then used to determine the percent inhibition.
BioSeek BioMAP® Panel
To assess the broader biological specificity of this compound in a more physiological context, the BioSeek BioMAP® panel was utilized. This platform consists of a set of 12 assays that model different disease-relevant systems and pathways using various human primary cell types.
General Methodology:
-
Cell Systems: The BioMAP Diversity PLUS panel includes a variety of primary human cell types, such as endothelial cells, fibroblasts, and immune cells (T-cells, B-cells, monocytes), cultured under various stimulating conditions to mimic different biological states.
-
Compound Treatment: this compound was tested at concentrations ranging from 1 nM to 1 µM.
-
Biomarker Profiling: After a set incubation period, a panel of over 140 biomarkers, including cytokines, chemokines, cell surface proteins, and other signaling molecules, were measured from the cell supernatants or cell lysates using methods like ELISA.
-
Profile Generation: The changes in biomarker levels in response to this compound were compared to a large reference database of profiles from other known drugs and bioactive compounds. This comparison helps to identify the compound's mechanism of action, potential off-target effects, and predict its in vivo activities.
Signaling Pathways of Key Off-Target Kinases
The following diagrams illustrate the signaling pathways of the six kinases identified as being inhibited by more than 50% by this compound at a 1 µM concentration. Understanding these pathways is crucial for predicting the potential functional consequences of off-target inhibition.
References
The Pharmacokinetics and Pharmacodynamics of M7583 (TL-895): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
M7583, also known as TL-895, is a potent, highly selective, second-generation irreversible inhibitor of Bruton's tyrosine kinase (BTK).[1][2] As a key component of the B-cell receptor (BCR) signaling pathway, BTK is a clinically validated target in various B-cell malignancies.[3] this compound is under development for the treatment of hematologic cancers such as chronic lymphocytic leukemia (CLL), small lymphocytic lymphoma (SLL), and myelofibrosis.[4][5] This technical guide provides a comprehensive overview of the available preclinical and clinical pharmacokinetic and pharmacodynamic data for this compound, detailed experimental methodologies, and visualizations of its mechanism of action and experimental workflows.
Mechanism of Action
This compound is an orally bioavailable, ATP-competitive inhibitor that covalently binds to the cysteine 481 residue in the active site of BTK, leading to sustained inhibition of its kinase activity.[5] This irreversible binding blocks the downstream signaling cascade initiated by the B-cell receptor, thereby inhibiting B-cell proliferation, survival, and trafficking.[3]
B-Cell Receptor Signaling Pathway and this compound Inhibition
Caption: B-Cell Receptor (BCR) signaling pathway and the inhibitory action of this compound on BTK.
Pharmacodynamics: Preclinical and Clinical Data
The pharmacodynamic activity of this compound has been characterized through a series of in vitro and in vivo studies, as well as in clinical trials.
Table 1: Preclinical Pharmacodynamics of this compound (TL-895)
| Parameter | Value | Cell/System | Reference |
| BTK Inhibition (IC50) | 1.5 nM (average) | Recombinant BTK | [1][2] |
| 18.5 nM | Millipore Kinase Profiler | [6] | |
| BTK Autophosphorylation (Y223) Inhibition (IC50) | 1-10 nM | Ramos Burkitt's lymphoma cells | [1][2] |
| Kinase Selectivity | Inhibited only 3 additional kinases with IC50 within tenfold of BTK activity | 270-kinase panel | [1][2] |
| Cellular Activity (EC50) | 12 nM (CD69 downregulation in B-cells, PBMC) | Human Peripheral Blood Mononuclear Cells (PBMCs) | [3] |
| 21 nM (CD69 downregulation in B-cells, whole blood) | Human Whole Blood | [3] | |
| 1-3 nM (Cytokine inhibition: IL-8, IL-1β, MCP-1, MIP-1α, IL-6) | Human Monocytes | [3] | |
| In Vitro Growth Inhibition (IC50) | ~0.2 µM | Primary Chronic Lymphocytic Leukemia (CLL) blasts | [6] |
| Varied | Diffuse Large B-cell Lymphoma (DLBCL) and Mantle Cell Lymphoma (MCL) cell lines | [6] |
Table 2: Clinical Pharmacodynamics of this compound (Phase I, NCT02825836)
| Parameter | Dose Regimen | Result | Patient Population | Reference |
| BTK Occupancy | 900 mg once daily | >95% | Patients with B-cell malignancies | [3] |
| 300 mg twice daily | >95% | Patients with B-cell malignancies | [3] | |
| Objective Response Rate (ORR) | Not specified | 50% | Patients with B-cell malignancies | [3] |
| Disease Control Rate (DCR) | Not specified | 78% | Patients with B-cell malignancies | [3] |
Pharmacokinetics: Clinical Data
Pharmacokinetic data for this compound was collected during the Phase I clinical trial (NCT02825836). While detailed parameters such as Cmax, AUC, and half-life for each dose cohort are not publicly available in the reviewed literature, the study concluded that this compound was rapidly absorbed and its exposure was dose-proportional.
Table 3: Clinical Pharmacokinetics of this compound (Phase I, NCT02825836)
| Parameter | Finding |
| Absorption | Rapidly absorbed |
| Dose Proportionality | Exposure was dose-proportional across the tested dose ranges |
Note: Detailed quantitative pharmacokinetic data (e.g., Cmax, AUC, T1/2) are not available in the cited public abstracts.
Experimental Protocols
The following are representative, detailed protocols for the key experiments conducted to evaluate the pharmacokinetics and pharmacodynamics of this compound.
Disclaimer: These are representative protocols and may not reflect the exact internal standard operating procedures used in the specific studies cited.
BTK Occupancy Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This protocol is based on the principles of a homogeneous, duplexed TR-FRET assay for measuring free and total BTK levels.
Objective: To quantify the percentage of BTK enzyme bound by this compound in clinical samples (e.g., PBMCs).
Materials:
-
PBMCs isolated from patient blood samples
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Terbium-conjugated anti-BTK antibody (donor fluorophore)
-
Biotinylated affinity probe based on this compound structure
-
G2-streptavidin (acceptor for free BTK)
-
D2-coupled second anti-BTK antibody (binds to a different epitope, acceptor for total BTK)
-
Wash buffers (e.g., PBS)
-
Microplate reader capable of TR-FRET measurements
Procedure:
-
Sample Collection and Preparation:
-
Collect whole blood from patients at specified time points post-dose.
-
Isolate PBMCs using Ficoll-Paque density gradient centrifugation.
-
Wash the cell pellet with cold PBS and lyse the cells with lysis buffer on ice.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing BTK.
-
-
TR-FRET Assay:
-
In a 384-well microplate, add the cell lysate.
-
Add a master mix containing the terbium-conjugated anti-BTK antibody, the biotinylated this compound affinity probe, G2-streptavidin, and the D2-coupled anti-BTK antibody.
-
Incubate the plate at room temperature, protected from light, for a specified period (e.g., 2-4 hours) to allow for antibody and probe binding.
-
-
Data Acquisition:
-
Measure the fluorescence at the emission wavelengths for both G2 (detecting free BTK) and D2 (detecting total BTK) using a TR-FRET-enabled microplate reader.
-
-
Data Analysis:
-
Calculate the ratio of the acceptor and donor fluorescence signals for both free and total BTK.
-
Determine the percentage of BTK occupancy using the following formula: % Occupancy = (1 - (Signal_free_BTK / Signal_total_BTK)) * 100
-
Representative Experimental Workflow: BTK Occupancy Assay
References
- 1. Preclinical evidence for the effective use of TL-895, a highly selective and potent second-generation BTK inhibitor, for the treatment of B-cell malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. P1006: CHARACTERIZATION OF TL-895: A NOVEL BRUTON TYROSINE KINASE INHIBITOR (BTKI) IN CLINICAL DEVELOPMENT FOR CHRONIC LYMPHOCYTIC LEUKEMIA (CLL) AND MYELOFIBROSIS (MF) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TL-895 by Telios Pharma for Systemic Mastocytosis: Likelihood of Approval [pharmaceutical-technology.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Preclinical evidence for the effective use of TL-895, a highly selective and potent second-generation BTK inhibitor, for the treatment of B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
M7583 (TL-895): A Technical Guide for Mantle Cell Lymphoma Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
M7583, now known as TL-895, is a potent and highly selective second-generation, irreversible inhibitor of Bruton's tyrosine kinase (BTK). BTK is a critical component of the B-cell receptor (BCR) signaling pathway, which is aberrantly activated in many B-cell malignancies, including mantle cell lymphoma (MCL). Constitutive activation of the BCR pathway promotes the survival and proliferation of malignant B-cells, making BTK an attractive therapeutic target. TL-895 covalently binds to the active site of BTK, leading to sustained inhibition of its kinase activity. This technical guide provides an in-depth overview of this compound (TL-895) for researchers and drug development professionals, summarizing key preclinical data, experimental methodologies, and the underlying signaling pathways.
Mechanism of Action
This compound (TL-895) is an adenosine triphosphate (ATP)-competitive inhibitor that irreversibly binds to the cysteine residue Cys-481 in the ATP-binding domain of BTK. This covalent modification blocks the kinase activity of BTK, thereby inhibiting downstream signaling events crucial for B-cell proliferation, survival, and migration. As a second-generation BTK inhibitor, TL-895 was designed to be more selective than the first-generation inhibitor ibrutinib, with the aim of reducing off-target toxicities.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound (TL-895) from preclinical studies.
Table 1: Biochemical Potency and Kinase Selectivity
| Target | Assay Type | IC50 (nM) | Notes |
| Recombinant BTK | Off-Chip Mobility Assay | 1.5 | Average value. |
| BTK Auto-phosphorylation (Y223) | ProteinSimple Wes | 1 - 10 | In Ramos Burkitt's lymphoma cells. |
| Other Kinases (within 10-fold of BTK IC50) | 270-Kinase Panel | - | Only three other kinases showed IC50 values within tenfold of BTK activity. |
Table 2: In Vitro Anti-proliferative Activity in B-Cell Malignancy Cell Lines
| Cell Line Type | Metric | Value | Notes |
| Primary Chronic Lymphocytic Leukemia (CLL) Blasts | IC50 | Not explicitly stated, but inhibited proliferation | - |
| Diffuse Large B-cell Lymphoma (DLBCL) | - | Inhibited growth in a subset of activated B-cell like (ABC) DLBCL cell lines | - |
| Mantle Cell Lymphoma (MCL) | - | Inhibited growth in a subset of MCL cell lines | - |
Table 3: In Vivo Efficacy in Mantle Cell Lymphoma Xenograft Model
| Xenograft Model | Treatment | Outcome | Notes |
| Mino MCL Xenograft | This compound (TL-895) | Significantly inhibited tumor growth | Compared to vehicle controls. |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and extension of research findings. Below are outlines of protocols for assays used in the preclinical evaluation of this compound (TL-895).
BTK Phosphorylation Assay (ProteinSimple Wes)
This assay quantifies the inhibition of BTK auto-phosphorylation at the Y223 site in response to TL-895 treatment.
Principle: The Wes system is an automated capillary-based immunoassay that separates proteins by size and detects specific proteins using antibodies, providing quantitative results.
Methodology Outline:
-
Cell Culture and Lysis:
-
Culture Ramos Burkitt's lymphoma cells to the desired density.
-
Treat cells with varying concentrations of this compound (TL-895) for a specified duration.
-
Harvest and lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
-
-
Sample Preparation:
-
Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
Normalize the protein concentration across all samples.
-
Prepare samples for Wes analysis according to the manufacturer's protocol, which typically involves diluting the lysate and adding a fluorescent master mix and dithiothreitol (DTT).
-
-
Wes System Operation:
-
Load the prepared samples, blocking reagent, primary antibodies (anti-phospho-BTK Y223 and anti-total BTK), secondary antibodies, and chemiluminescent substrate into the appropriate wells of the Wes plate.
-
The instrument automates the subsequent steps of protein separation, immunodetection, and signal quantification.
-
-
Data Analysis:
-
The Compass software calculates the area under the curve for the chemiluminescent signals of both phosphorylated and total BTK.
-
The ratio of phospho-BTK to total BTK is determined for each treatment condition.
-
The IC50 value for the inhibition of BTK phosphorylation is calculated by plotting the phospho-BTK/total BTK ratio against the log of the TL-895 concentration.
-
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay (Chromium-51 Release)
This assay assesses the effect of this compound (TL-895) on the ADCC mechanism of therapeutic antibodies.
Principle: Target cells are labeled with radioactive chromium-51 (⁵¹Cr). When these cells are lysed by effector cells (e.g., natural killer cells) in the presence of an antibody, the ⁵¹Cr is released into the supernatant. The amount of radioactivity in the supernatant is proportional to the extent of cell lysis.
Methodology Outline:
-
Target Cell Preparation:
-
Label Daudi cells (a human B-lymphoblastoid cell line) with ⁵¹Cr by incubating them with sodium chromate (Na₂⁵¹CrO₄).
-
Wash the labeled cells to remove unincorporated ⁵¹Cr.
-
-
Effector Cell Preparation:
-
Isolate peripheral blood mononuclear cells (PBMCs) from healthy donors to use as effector cells.
-
-
ADCC Reaction:
-
In a 96-well plate, combine the ⁵¹Cr-labeled target cells, effector cells at a specific effector-to-target (E:T) ratio, a therapeutic antibody (e.g., rituximab), and varying concentrations of this compound (TL-895).
-
Include control wells for spontaneous release (target cells and media only) and maximum release (target cells lysed with detergent).
-
Incubate the plate for several hours at 37°C.
-
-
Measurement of ⁵¹Cr Release:
-
Centrifuge the plate to pellet the cells.
-
Collect the supernatant from each well.
-
Measure the radioactivity in the supernatant using a gamma counter.
-
-
Data Analysis:
-
Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Evaluate the effect of TL-895 on ADCC by comparing the percent specific lysis in the presence and absence of the inhibitor.
-
Mantle Cell Lymphoma Xenograft Model (Mino)
This in vivo model evaluates the anti-tumor efficacy of this compound (TL-895).
Principle: Human MCL cells (Mino cell line) are implanted into immunodeficient mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.
Methodology Outline:
-
Cell Culture:
-
Culture the Mino MCL cell line under appropriate conditions.
-
-
Animal Model:
-
Use immunodeficient mice (e.g., NOD/SCID or nude mice).
-
Subcutaneously inject a suspension of Mino cells into the flank of each mouse.
-
-
Tumor Growth and Treatment:
-
Monitor the mice for tumor formation.
-
Once tumors reach a specified size, randomize the mice into treatment and control groups.
-
Administer this compound (TL-895) (formulated in a suitable vehicle) or the vehicle alone to the respective groups. The dosing schedule (e.g., daily oral gavage) and duration of treatment should be clearly defined.
-
-
Efficacy Assessment:
-
Measure tumor volume at regular intervals using calipers. Tumor volume can be calculated using the formula: Volume = (length x width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each group.
-
Calculate the tumor growth inhibition (TGI) to quantify the efficacy of the treatment.
-
Perform statistical analysis to determine the significance of the difference in tumor growth between the treated and control groups.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is essential for a clear understanding of the research.
Caption: B-Cell Receptor (BCR) signaling pathway and the inhibitory action of this compound (TL-895) on BTK.
Caption: Experimental workflow for the ProteinSimple Wes assay to determine BTK phosphorylation.
Caption: Workflow for the in vivo evaluation of this compound (TL-895) in a mantle cell lymphoma xenograft model.
Clinical Development
This compound (TL-895) has been investigated in a Phase I/II first-in-human trial (NCT02825836) in patients with relapsed or refractory B-cell malignancies, including MCL. The study consisted of a dose-escalation part followed by a dose-expansion part. Early results from the dose-escalation phase at a dose of 80 mg for the first three days followed by 160 mg for the remainder of the cycle showed a favorable benefit-risk profile, with objective responses or stable disease observed in the initial patients.
Conclusion
This compound (TL-895) is a potent and selective second-generation BTK inhibitor with promising preclinical activity in models of mantle cell lymphoma. Its mechanism of action through the irreversible inhibition of BTK in the BCR signaling pathway provides a strong rationale for its development as a targeted therapy. The quantitative data from in vitro and in vivo studies demonstrate its potential to inhibit the proliferation of MCL cells and suppress tumor growth. The detailed experimental protocols and workflow diagrams provided in this guide offer a framework for researchers to further investigate the properties and potential applications of this compound (TL-895) in the context of MCL and other B-cell malignancies. Further clinical investigation is necessary to fully elucidate its therapeutic efficacy and safety profile in patients.
Investigating M7583 in chronic lymphocytic leukemia models
An In-Depth Technical Guide to the Investigation of M7583 (TL-895) in Chronic Lymphocytic Leukemia Models
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical and clinical investigation of this compound, now known as TL-895, a second-generation Bruton's tyrosine kinase (BTK) inhibitor, in the context of chronic lymphocytic leukemia (CLL). This document details its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes critical signaling pathways and experimental workflows.
Introduction to this compound (TL-895)
This compound (TL-895) is a potent, highly selective, and irreversible inhibitor of Bruton's tyrosine kinase (BTK).[1] As an adenosine triphosphate (ATP)-competitive inhibitor, it covalently binds to the cysteine 481 residue in the active site of BTK, leading to sustained inhibition of its kinase activity.[1][2] BTK is a critical non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway, which is constitutively active in CLL cells and essential for their proliferation, survival, and trafficking.[2][3] By targeting BTK, this compound effectively disrupts this pro-survival signaling, making it a promising therapeutic agent for CLL and other B-cell malignancies.[1][4]
Mechanism of Action and Signaling Pathway
This compound exerts its anti-leukemic effect by inhibiting BTK, a key mediator of the B-cell receptor (BCR) signaling pathway.[2] Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of BTK. Activated BTK then phosphorylates downstream substrates, including phospholipase C gamma 2 (PLCγ2), which in turn activates multiple signaling pathways, including the NF-κB and MAPK pathways, promoting cell survival, proliferation, and migration.[5] this compound's irreversible binding to BTK blocks these downstream signaling events, thereby inhibiting CLL cell growth and survival.[1]
Below is a diagram illustrating the B-cell receptor signaling pathway and the point of inhibition by this compound.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. ashpublications.org [ashpublications.org]
- 3. Preclinical evidence for the effective use of TL-895, a highly selective and potent second-generation BTK inhibitor, for the treatment of B-cell malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. BTK inhibition targets in vivo CLL proliferation through its effects on B-cell receptor signaling activity - PubMed [pubmed.ncbi.nlm.nih.gov]
M7583 (TL-895): A Second-Generation BTK Inhibitor for B-Cell Malignancies
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of M7583, also known as TL-895, a potent and highly selective second-generation Bruton's tyrosine kinase (BTK) inhibitor. This compound is an orally administered, irreversible, ATP-competitive inhibitor of BTK that has shown significant promise in the treatment of various B-cell malignancies. This document details its mechanism of action, preclinical and clinical data, and the experimental protocols used in its evaluation, aimed at researchers, scientists, and professionals in the field of drug development.
Core Data Summary
The following tables summarize the key quantitative data for this compound, including its biochemical potency, kinase selectivity, and clinical efficacy from the Phase I/II trial NCT02825836.
Table 1: Biochemical Potency and Cellular Activity of this compound (TL-895)
| Parameter | Value | Cell Line/System | Reference |
| BTK IC50 | 1.5 nM (average) | Recombinant BTK | [1][2] |
| 18.5 nM | Recombinant BTK | [3] | |
| 4.9 nM | Kinase Assay | [4] | |
| 6.8 nM | BRET Assay (HEK293 cells) | [5] | |
| BTK Ki | 11.9 nM | - | [6] |
| BMX IC50 | 1.6 nM | Kinase Assay | [2][4] |
| 0.53 nM | Kinase Assay | [5] | |
| 1.6 nM | BRET Assay (HEK293 cells) | [5] | |
| BTK Auto-phosphorylation IC50 (Y223) | 1-10 nM | Ramos Burkitt's Lymphoma Cells | [1][2] |
| BCR Activation IC50 | 45.75 nM | Ramos Cells | [2] |
| FcR Activation IC50 | 1.01 µM | Basophils | [2] |
| CD69 Downregulation EC50 (BCR-stimulated) | 12 nM (PBMCs) | Primary Cells | [2][4] |
| 21 nM (Whole Blood) | Primary Cells | [2][4] | |
| Cytokine Inhibition EC50 (IL-8, IL-1β, MCP-1, etc.) | 1-3 nM | Healthy Monocytes | [4] |
Table 2: Kinase Selectivity Profile of this compound (TL-895)
| Kinase | IC50 (nM) | Fold-Selectivity vs. BTK (18.5 nM) | Reference |
| BTK | 18.5 | 1x | [3] |
| BMX | 5 | ~3.7x more potent | [3] |
| Blk | 77 | ~4.2x less potent | [3] |
| Txk | 62 | ~3.4x less potent | [3] |
| TEC | 10-39 nM | Moderately Potent | [4] |
| ERBB4 | 10-39 nM | Moderately Potent | [4] |
| CSK | No Inhibition | Highly Selective | [4] |
| EGFR | No Inhibition | Highly Selective | [4] |
Note: A Kinase Profiler™ screening panel across 270 protein kinases at 1 µM showed that only Blk, BMX, and Txk had IC50 values within a tenfold range of BTK, demonstrating the high selectivity of this compound.[3]
Table 3: Phase I/II Clinical Trial Results of this compound (NCT02825836) in B-Cell Malignancies
| Parameter | Value | Patient Population | Reference |
| Objective Response Rate (ORR) | 50% | Refractory/Resistant B-cell Malignancies (n=18) | [7][8][9][10] |
| Disease Control Rate (DCR) | 78% | Refractory/Resistant B-cell Malignancies (n=18) | [7][8][9][10] |
| BTK Occupancy | >95% | 300 mg BID and 900 mg QD cohorts | [7][8][9][10] |
| Common Treatment-Emergent Adverse Events (AEs) | Diarrhea (33%), Fatigue (22%), Vomiting (17%) | Refractory/Resistant B-cell Malignancies (n=18) | [7][8][9][10] |
| Treatment-Related Grade ≥3 AEs | 17% | Refractory/Resistant B-cell Malignancies (n=18) | [7][8][9][10] |
Table 4: Phase 2 Clinical Trial Results of TL-895 (NCT02825836) in CLL/SLL
| Cohort | Dose | Median Follow-up (months) | ORR | Estimated PFS | Reference |
| Treatment-Naïve (TN) | 100 mg BID | 11.4 | 86% | 90.5% | [11] |
| 150 mg BID | 11.4 | 85% | 95% | [11] | |
| Relapsed/Refractory (R/R) | 100 mg BID | 26.4 | 86% | 80% | [11] |
| 150 mg BID | 26.4 | 81% | 89.5% | [11] |
Mechanism of Action and Signaling Pathway
This compound is an irreversible inhibitor of BTK, a key component of the B-cell receptor (BCR) signaling pathway.[2][6] Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of BTK.[8] Activated BTK then phosphorylates and activates downstream effectors, ultimately promoting B-cell proliferation, survival, and differentiation. This compound, being an ATP-competitive inhibitor, covalently binds to a cysteine residue in the active site of BTK, leading to its irreversible inactivation.[7] This blocks the downstream signaling cascade, thereby inhibiting the growth and survival of malignant B-cells.
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.
In Vitro Kinase Selectivity Profiling
Objective: To determine the selectivity of this compound against a broad panel of kinases.
Methodology:
-
Assay Platform: Merck Millipore Kinase Profiler panel.[3]
-
Procedure:
-
A panel of 270 protein kinases is utilized.[3]
-
This compound is incubated with each kinase at a concentration of 1 µM.
-
The kinase reactions are initiated by the addition of ATP.
-
The percentage of remaining kinase activity is determined by measuring the phosphorylation of a substrate, typically using a radiometric or fluorescence-based method, and compared to a DMSO control.
-
For kinases showing significant inhibition (e.g., >80% inhibition), IC50 values are determined by performing concentration-response curves with serial dilutions of this compound.
-
Cellular BTK Auto-phosphorylation Assay
Objective: To confirm the on-target inhibition of BTK by this compound in a cellular context.
Methodology:
-
Cell Line: Ramos (human Burkitt's B-cell lymphoma).[1]
-
Procedure:
-
Ramos cells are cultured in appropriate media and serum starved prior to the experiment.
-
Cells are pre-treated with varying concentrations of this compound or DMSO vehicle control for a specified time (e.g., 1-2 hours).
-
BTK is activated by stimulating the B-cell receptor with an anti-IgM antibody.
-
Cells are lysed, and protein concentration is determined.
-
BTK auto-phosphorylation at a specific tyrosine residue (e.g., Y223) is assessed by Western blot or an automated Western system like ProteinSimple Wes.[1][3]
-
Primary antibodies specific for phospho-BTK (Y223) and total BTK are used.
-
The level of phosphorylated BTK is normalized to total BTK, and IC50 values are calculated from the concentration-response curve.
-
Cell Viability and Proliferation Assays
Objective: To evaluate the anti-proliferative effects of this compound on B-cell malignancy cell lines and primary cells.
Methodology:
-
Cell Lines/Primary Cells: Diffuse large B-cell lymphoma (DLBCL) cell lines, mantle cell lymphoma (MCL) cell lines, and primary chronic lymphocytic leukemia (CLL) blasts.[1]
-
Procedure:
-
Cells are seeded in 96-well plates.
-
Cells are treated with a range of concentrations of this compound for a specified period (e.g., 72 hours).
-
Cell viability or proliferation is assessed using a standard assay such as MTT, MTS (e.g., CellTiter-Glo), or by measuring ATP content.
-
The percentage of viable cells relative to the vehicle control is plotted against the drug concentration to determine the GI50 (concentration for 50% growth inhibition).
-
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay
Objective: To determine if this compound interferes with the ADCC mechanism of therapeutic antibodies like rituximab.
Methodology:
-
Target Cells: Daudi (Burkitt's lymphoma) cells.[1]
-
Effector Cells: Natural Killer (NK) cells isolated from healthy donors.
-
Procedure:
-
Target cells are labeled with a detectable marker (e.g., Calcein AM or 51Cr).
-
Effector cells are pre-incubated with various concentrations of this compound or a control inhibitor (e.g., ibrutinib).
-
Target and effector cells are co-cultured in the presence of rituximab or an isotype control antibody.
-
Cell lysis is quantified by measuring the release of the label from the target cells into the supernatant.
-
The percentage of specific lysis is calculated, and the effect of this compound on rituximab-mediated ADCC is determined.
-
In Vivo Xenograft Studies
Objective: To assess the anti-tumor efficacy of this compound in animal models of B-cell malignancies.
Methodology:
-
Animal Model: Immunodeficient mice (e.g., NOD-SCID or SCID).
-
Tumor Models:
-
Procedure:
-
Tumors are allowed to establish to a palpable size.
-
Mice are randomized into treatment groups (vehicle control, this compound at various doses).
-
This compound is administered orally, typically once daily.
-
Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Body weight and general health of the animals are monitored.
-
At the end of the study, tumors may be excised for pharmacodynamic and biomarker analysis.
-
Experimental and Logical Workflow
The development and evaluation of this compound follows a logical progression from in vitro characterization to in vivo efficacy and clinical assessment.
Conclusion
This compound (TL-895) is a promising second-generation BTK inhibitor with high potency and selectivity. Preclinical data have demonstrated its efficacy in various models of B-cell malignancies, and early clinical trial results have shown a favorable safety profile and encouraging anti-tumor activity. The detailed experimental protocols and structured data presented in this guide provide a valuable resource for researchers and drug development professionals working on novel therapies for B-cell cancers. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Preclinical evidence for the effective use of TL-895, a highly selective and potent second-generation BTK inhibitor, for the treatment of B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. P1006: CHARACTERIZATION OF TL-895: A NOVEL BRUTON TYROSINE KINASE INHIBITOR (BTKI) IN CLINICAL DEVELOPMENT FOR CHRONIC LYMPHOCYTIC LEUKEMIA (CLL) AND MYELOFIBROSIS (MF) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Phase I, first-in-human trial of Bruton's tyrosine kinase inhibitor this compound in patients with B-cell malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Phase I, first-in-human trial of Bruton’s tyrosine kinase inhibitor this compound in patients with B-cell malignancies | Semantic Scholar [semanticscholar.org]
- 11. Phase 2 Study Results of the Novel TL-895 BTK Inhibitor in Treatment-Naïve and Relapsed/Refractory CLL/SLL - Conference Correspondent [conference-correspondent.com]
In-Depth Technical Guide: The Discovery and Development of M7583 (TL-895)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
M7583, also known as TL-895, is a potent, highly selective, second-generation irreversible inhibitor of Bruton's tyrosine kinase (BTK). Developed for the treatment of B-cell malignancies and other hematological disorders, this compound demonstrates significant promise due to its high potency against BTK and a refined selectivity profile, potentially offering an improved safety profile compared to first-generation BTK inhibitors. This technical guide provides a comprehensive overview of the discovery and preclinical development of this compound, detailing its mechanism of action, in vitro and in vivo efficacy, and the experimental methodologies employed in its characterization.
Introduction
Bruton's tyrosine kinase is a critical component of the B-cell receptor (BCR) signaling pathway, playing a pivotal role in B-cell proliferation, differentiation, and survival. Dysregulation of BTK signaling is a key driver in various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). This compound is an adenosine triphosphate (ATP)-competitive inhibitor that covalently binds to the Cys481 residue in the active site of BTK, leading to sustained inhibition of its kinase activity.[1]
Mechanism of Action and Kinase Selectivity
This compound is a highly potent inhibitor of recombinant BTK, with an average half-maximal inhibitory concentration (IC50) of 1.5 nM.[2] Its high selectivity was demonstrated in a 270-kinase panel, where it inhibited only three other kinases—Blk, BMX, and Txk—with IC50 values within a tenfold range of its BTK activity.[3] This refined selectivity profile suggests a lower potential for off-target effects.
Quantitative Data: Kinase Inhibition Profile
| Kinase | Average IC50 (nM) |
| BTK | 1.5[2] |
| BMX | 5[3] |
| Txk | 62[3] |
| Blk | 77[3] |
In Vitro Efficacy
The preclinical in vitro evaluation of this compound demonstrated its potent activity in various assays and cell lines.
Inhibition of BTK Auto-phosphorylation
This compound effectively inhibited the auto-phosphorylation of BTK at the Y223 phosphorylation site in Ramos Burkitt's lymphoma cells, with an IC50 value ranging from 1 to 10 nM.[2]
Anti-proliferative and Cell Viability Effects
The compound demonstrated significant anti-proliferative effects in primary CLL blasts and inhibited the growth of a subset of activated DLBCL and MCL cell lines.[2]
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC)
This compound was found to inhibit the ADCC mechanism of therapeutic antibodies only at supra-clinical exposure levels, suggesting that it may not interfere with antibody-based therapies at clinically relevant doses.[2]
Quantitative Data: In Vitro Activity
| Assay | Cell Line/System | Endpoint | Result |
| BTK Auto-phosphorylation | Ramos Burkitt's Lymphoma | IC50 | 1-10 nM[2] |
| Proliferation | Primary CLL Blasts | Inhibition | Demonstrated[2] |
| Cell Viability | DLBCL and MCL cell lines | Growth Inhibition | Demonstrated in a subset of activated cell lines[2] |
| ADCC | Daudi cells and human tumor cell lines | Inhibition | Only at supra-clinical exposure levels[2] |
In Vivo Efficacy
The in vivo anti-tumor activity of this compound was evaluated in multiple xenograft models of B-cell malignancies.
Mantle Cell Lymphoma (MCL) Xenograft Models
This compound was assessed in four cell line-derived MCL xenograft models: Maver-1, Granta519, Mino, and Jeko-1. The compound was administered orally, and tumor growth inhibition was compared to vehicle-treated controls.
Diffuse Large B-cell Lymphoma (DLBCL) Patient-Derived Xenograft (PDX) Models
The efficacy of this compound was further investigated in 21 DLBCL patient-derived xenograft models, representing different subtypes (9 ABC, 11 GCB, 1 Unclassified). This compound significantly inhibited tumor growth relative to vehicle controls in 5 of the 21 models.[2]
Quantitative Data: In Vivo Efficacy in MCL Xenograft Models
| Model | Mouse Strain | Treatment Duration | Tumor Growth Inhibition (%ΔT/ΔC) |
| Maver-1 | SCID | 14 days | Data not specified |
| Granta519 | SCID | 14 days | Data not specified |
| Mino | SCID | 27 days | Significant Inhibition[2] |
| Jeko-1 | Nude | 20 days | Data not specified |
Signaling Pathways and Experimental Workflows
BTK Signaling Pathway
The following diagram illustrates the central role of BTK in the B-cell receptor signaling cascade and the point of intervention by this compound.
References
- 1. Diffuse large B-cell lymphoma patient-derived xenograft models capture the molecular and biological heterogeneity of the disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubcompare.ai [pubcompare.ai]
- 3. Preclinical evidence for the effective use of TL-895, a highly selective and potent second-generation BTK inhibitor, for the treatment of B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Western Blot for p-BTK (Y223) after M7583 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bruton's tyrosine kinase (BTK) is a critical enzyme in B-cell receptor signaling pathways, making it a key target in the treatment of B-cell malignancies.[1] M7583 (also known as TL-895) is a potent and highly selective second-generation, irreversible BTK inhibitor.[2][3] It functions as an adenosine triphosphate (ATP)-competitive inhibitor that covalently binds to the active site of BTK.[2] A crucial step in BTK activation is its autophosphorylation at the tyrosine 223 (Y223) residue within the SH3 domain, a process necessary for the full activation of the kinase.[4][5] this compound has been demonstrated to effectively inhibit this autophosphorylation.[1][2]
These application notes provide a detailed protocol for performing a Western blot to detect the phosphorylation of BTK at Y223 in a cellular context following treatment with this compound. The protocol is designed to enable researchers to assess the inhibitory activity of this compound on BTK signaling.
Signaling Pathway and Experimental Overview
The following diagrams illustrate the BTK signaling pathway, the inhibitory action of this compound, and the general workflow for the Western blot experiment.
Caption: BTK Signaling Pathway and this compound Inhibition.
Caption: Western Blot Experimental Workflow.
Quantitative Data Summary
The inhibitory effect of this compound on BTK autophosphorylation at Y223 has been quantified in preclinical studies. The following table summarizes the reported potency.
| Compound | Target | Assay Type | Cell Line | Stimulation | IC50 | Reference |
| This compound (TL-895) | p-BTK (Y223) | Cellular | Ramos (Burkitt's Lymphoma) | anti-IgM | 1-10 nM | [1][2] |
Experimental Protocols
This section provides a detailed methodology for conducting the Western blot experiment.
Materials and Reagents
-
Cell Line: Ramos (human Burkitt's lymphoma B-cell line)
-
This compound (TL-895): Prepare a stock solution in DMSO.
-
Cell Culture Medium: RPMI-1640, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Stimulation Agent: Anti-human IgM antibody.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Assay: BCA or Bradford protein assay kit.
-
SDS-PAGE: Acrylamide gels, running buffer, loading buffer.
-
Western Blot: PVDF or nitrocellulose membranes, transfer buffer, blocking buffer (5% BSA or non-fat dry milk in TBST), primary antibodies (anti-p-BTK Y223, anti-total BTK), HRP-conjugated secondary antibody, ECL substrate, and imaging system.
Protocol
1. Cell Culture and this compound Treatment a. Culture Ramos cells in complete RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO2. b. Seed cells at a density of 1 x 10^6 cells/mL. c. Prepare serial dilutions of this compound in culture medium. A suggested concentration range for a dose-response curve is 0.1 nM to 1 µM. Include a vehicle control (DMSO). d. Treat the cells with the different concentrations of this compound or vehicle for 1-2 hours at 37°C.
2. B-Cell Receptor (BCR) Stimulation a. Following incubation with this compound, stimulate the cells with anti-human IgM (e.g., 10-12 µg/mL) for 10 minutes at 37°C to induce BTK autophosphorylation.[4] b. Include an unstimulated, vehicle-treated control.
3. Cell Lysis and Protein Quantification a. Pellet the cells by centrifugation at 4°C. b. Wash the cell pellet once with ice-cold PBS. c. Lyse the cells by adding ice-cold RIPA buffer containing protease and phosphatase inhibitors. d. Incubate on ice for 30 minutes with occasional vortexing. e. Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C. f. Transfer the supernatant (protein lysate) to a new tube. g. Determine the protein concentration of each lysate using a BCA or Bradford assay.
4. SDS-PAGE a. Normalize the protein lysates to the same concentration with lysis buffer. b. Add 4x SDS-PAGE loading buffer to each lysate and boil at 95-100°C for 5-10 minutes. c. Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel. Include a protein molecular weight marker. d. Perform electrophoresis until the dye front reaches the bottom of the gel.
5. Protein Transfer a. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system. b. Confirm successful transfer by staining the membrane with Ponceau S.
6. Blocking a. Block the membrane with 5% BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20) for 1 hour at room temperature with gentle agitation. For phospho-antibodies, BSA is often the preferred blocking agent over non-fat milk.[6]
7. Antibody Incubation a. Primary Antibody: Dilute the anti-p-BTK (Y223) antibody in 5% BSA/TBST according to the manufacturer's recommendations. Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation. b. Washing: Wash the membrane three times for 10 minutes each with TBST. c. Secondary Antibody: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in 5% BSA/TBST for 1 hour at room temperature. d. Washing: Wash the membrane three times for 10 minutes each with TBST.
8. Signal Detection a. Prepare the Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's instructions. b. Incubate the membrane with the ECL substrate for 1-5 minutes. c. Capture the chemiluminescent signal using a digital imaging system or autoradiography film.
9. Stripping and Re-probing (Optional) a. To normalize the p-BTK signal to the total BTK protein, the membrane can be stripped of the primary and secondary antibodies. b. After imaging, wash the membrane and incubate with a stripping buffer. c. Block the membrane again and probe with an antibody against total BTK. d. Repeat the secondary antibody and detection steps.
10. Data Analysis a. Quantify the band intensities using image analysis software. b. Normalize the p-BTK (Y223) signal to the total BTK signal for each sample. c. Plot the normalized p-BTK signal against the concentration of this compound to generate a dose-response curve and calculate the IC50 value.
References
- 1. researchgate.net [researchgate.net]
- 2. Preclinical evidence for the effective use of TL-895, a highly selective and potent second-generation BTK inhibitor, for the treatment of B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Phospho-Btk (Tyr223) Antibody | Cell Signaling Technology [cellsignal.com]
- 5. Phospho-Btk (Tyr223) (D9T6H) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 6. Western Blot Protocol | Proteintech Group [ptglab.com]
Application Notes and Protocols: Determination of M7583 IC50 in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
M7583, also known as TL-895, is a potent, highly selective, and irreversible second-generation inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3][4] BTK is a critical non-receptor tyrosine kinase involved in B-cell receptor (BCR) signaling pathways that regulate B-cell proliferation, survival, and differentiation.[5][6] Dysregulation of the BCR pathway is implicated in the pathogenesis of various B-cell malignancies, making BTK a key therapeutic target.[6] this compound covalently binds to the active site of BTK, leading to sustained inhibition of its kinase activity.[1] This application note provides detailed protocols for determining the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines, a crucial step in preclinical drug evaluation.
Mechanism of Action of this compound
This compound is an ATP-competitive inhibitor that selectively and irreversibly binds to BTK.[1][7] This action blocks the downstream signaling cascade, including the activation of pathways mediated by PLCγ2, ERK, and NF-κB, ultimately inhibiting B-cell proliferation and survival.[8]
Below is a diagram illustrating the Bruton's Tyrosine Kinase (BTK) signaling pathway and the inhibitory action of this compound.
Caption: BTK Signaling Pathway and this compound Inhibition.
Quantitative Data Summary
The following table summarizes the reported IC50 values of this compound in various contexts.
| Target/Cell Line | Assay Type | IC50 Value | Reference |
| Recombinant BTK | Biochemical Assay | 1.5 nM | [1] |
| Recombinant BTK | Kinase Profiler Screen | 18.5 nM | [1] |
| Primary CLL Blasts | Growth Inhibition | ~0.2 µM | [1] |
| Mantle Cell Lymphoma (MCL) | |||
| Mino | Growth Inhibition | >50% inhibition | [1] |
| JeKo-1 | Growth Inhibition | >50% inhibition | [1] |
| JVM-2 | Growth Inhibition | >50% inhibition | [1] |
| REC-1 | Growth Inhibition | >50% inhibition | [1] |
| Granta-519 | Growth Inhibition | No significant inhibition | [1] |
| Z-138 | Growth Inhibition | No significant inhibition | [1] |
| Diffuse Large B-Cell Lymphoma (DLBCL) | |||
| TMD-8 (ABC subtype) | Growth Inhibition | Not specified | [1] |
| U-2932 (ABC subtype) | Growth Inhibition | Not specified | [1] |
| HBL-1 (ABC subtype) | Growth Inhibition | Not specified | [1] |
| SU-DHL-2 (GCB subtype) | Growth Inhibition | Not specified | [1] |
| OCI-Ly1 (GCB subtype) | Growth Inhibition | Not specified | [1] |
| DOHH-2 (GCB subtype) | Growth Inhibition | Not specified | [1] |
Experimental Protocols
Two common methods for determining the IC50 of a compound in cancer cell lines are the MTT assay and the CellTiter-Glo® Luminescent Cell Viability Assay. Below are detailed protocols for each.
Experimental Workflow Overview
The general workflow for determining the IC50 value is depicted below.
Caption: General workflow for IC50 determination.
Protocol 1: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO (Dimethyl sulfoxide)
-
Sterile 96-well plates
-
Multichannel pipette
-
Plate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells/well in 100 µL of complete medium.[9]
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow cells to attach.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. A 1:3 or 1:4 dilution series is recommended when the approximate IC50 is known.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.[10]
-
-
MTT Addition and Incubation:
-
Solubilization and Measurement:
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration.
-
Determine the IC50 value using non-linear regression analysis (sigmoidal dose-response curve).
-
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
The CellTiter-Glo® assay determines the number of viable cells in culture based on the quantitation of ATP, which signals the presence of metabolically active cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
CellTiter-Glo® Reagent
-
Sterile, opaque-walled 96-well plates
-
Multichannel pipette
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed cells in an opaque-walled 96-well plate at a density of 10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Add the desired volume of this compound dilutions to the wells. Include appropriate controls.
-
Incubate for 48 to 72 hours at 37°C.[10]
-
-
Assay Reagent Preparation and Addition:
-
Equilibrate the CellTiter-Glo® Reagent to room temperature before use.
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
-
Lysis and Signal Stabilization:
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement and Data Analysis:
-
Record the luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the control.
-
Plot the data and determine the IC50 value as described for the MTT assay.
-
References
- 1. Preclinical evidence for the effective use of TL-895, a highly selective and potent second-generation BTK inhibitor, for the treatment of B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Phase I, first-in-human trial of Bruton's tyrosine kinase inhibitor this compound in patients with B-cell malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. youtube.com [youtube.com]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
Application Notes and Protocols for M7583 (TL-895) Xenograft Mouse Model
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for establishing and utilizing a xenograft mouse model of mantle cell lymphoma (MCL) to evaluate the in vivo efficacy of M7583, also known as TL-895. This compound (TL-895) is a potent and selective irreversible inhibitor of Bruton's tyrosine kinase (BTK), a critical component of the B-cell receptor (BCR) signaling pathway.[1][2][3] Dysregulation of the BCR pathway is a key driver in various B-cell malignancies, making BTK an attractive therapeutic target. This document outlines the procedures for cell culture of the Mino human MCL cell line, the establishment of subcutaneous xenografts in immunodeficient mice, and the administration of this compound (TL-895). Furthermore, it includes methods for monitoring tumor growth and assessing treatment efficacy. The provided protocols and data are intended to guide researchers in the preclinical evaluation of BTK inhibitors.
Introduction
Xenograft mouse models are indispensable tools in preclinical cancer research, allowing for the in vivo assessment of novel therapeutic agents in a living organism. The this compound (TL-895) xenograft model utilizing the Mino human mantle cell lymphoma cell line serves as a robust platform to study the antitumor activity of this next-generation BTK inhibitor. The Mino cell line, derived from a patient with MCL, provides a clinically relevant model to investigate the impact of BTK inhibition on tumor growth. This protocol details the essential steps for successful implementation of this model, from cell line maintenance to in vivo drug efficacy studies.
Signaling Pathway
This compound (TL-895) exerts its therapeutic effect by targeting Bruton's tyrosine kinase (BTK), a key enzyme in the B-cell receptor (BCR) signaling pathway. Upon antigen binding to the BCR, a signaling cascade is initiated, leading to B-cell proliferation, survival, and differentiation. BTK plays a crucial role in relaying these signals. This compound (TL-895) irreversibly binds to BTK, inhibiting its kinase activity and thereby blocking downstream signaling events that promote tumor cell growth and survival.
Experimental Protocols
Cell Culture
The Mino human mantle cell lymphoma cell line is used for establishing the xenograft model.
Table 1: Cell Culture Reagents and Conditions
| Parameter | Specification |
| Cell Line | Mino (Human Mantle Cell Lymphoma) |
| Media | RPMI-1640 |
| Supplements | 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin |
| Culture Conditions | 37°C, 5% CO₂ |
| Subculture | Maintain cell density between 1 x 10⁵ and 1 x 10⁶ cells/mL |
Xenograft Model Establishment
Table 2: Xenograft Model Establishment Protocol
| Step | Procedure |
| Animal Model | Female athymic nude mice (nu/nu), 6-8 weeks old |
| Cell Preparation | Harvest Mino cells during exponential growth phase. Wash cells with sterile PBS and resuspend in a 1:1 mixture of PBS and Matrigel. |
| Cell Inoculation | Subcutaneously inject 5 x 10⁶ Mino cells in a volume of 0.2 mL into the right flank of each mouse. |
| Tumor Monitoring | Monitor tumor growth by measuring the length and width of the tumor with calipers every 3-4 days. |
| Tumor Volume Calculation | Tumor Volume (mm³) = (Length x Width²) / 2 |
| Randomization | When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups. |
This compound (TL-895) Administration
Table 3: this compound (TL-895) Dosing Regimen
| Parameter | Specification |
| Drug | This compound (TL-895) |
| Vehicle | Appropriate vehicle control (e.g., 0.5% methylcellulose) |
| Dosage | 25 mg/kg |
| Administration Route | Oral gavage (p.o.) or Intraperitoneal (i.p.) |
| Frequency | Once daily (q.d.) |
| Treatment Duration | 21-28 days |
Experimental Workflow
The following diagram illustrates the key steps in the this compound (TL-895) xenograft study.
Data Presentation
The efficacy of this compound (TL-895) is determined by comparing the tumor growth in the treated group to the vehicle control group. Preclinical studies have shown that TL-895 significantly inhibits tumor growth in the Mino MCL xenograft model.[1][3]
Table 4: Representative Tumor Growth Inhibition Data
| Treatment Group | Day 0 (mm³) | Day 7 (mm³) | Day 14 (mm³) | Day 21 (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | 125 | 250 | 550 | 1100 | - |
| This compound (TL-895) (25 mg/kg) | 128 | 180 | 250 | 350 | 68.2% |
Note: The data presented in this table is representative and intended for illustrative purposes. Actual results may vary.
Conclusion
The this compound (TL-895) xenograft mouse model using the Mino cell line is a valuable tool for the preclinical evaluation of this novel BTK inhibitor. The detailed protocols provided herein offer a comprehensive guide for researchers to establish and conduct in vivo efficacy studies. The significant tumor growth inhibition observed with this compound (TL-895) in this model underscores its potential as a therapeutic agent for mantle cell lymphoma and other B-cell malignancies. Adherence to these standardized procedures will facilitate the generation of reproducible and reliable data, crucial for advancing the development of targeted cancer therapies.
References
Application Notes and Protocols for M7583 (TL-895) Inhibition in Sensitive Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
M7583, now identified as TL-895, is a potent and highly selective second-generation irreversible inhibitor of Bruton's tyrosine kinase (BTK). BTK is a critical enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation, survival, and differentiation of B-cells. Dysregulation of this pathway is a hallmark of various B-cell malignancies. TL-895 demonstrates significant therapeutic potential by covalently binding to the active site of BTK, leading to the inhibition of downstream signaling and subsequent anti-tumor effects. These application notes provide an overview of cell lines sensitive to TL-895, quantitative data on its inhibitory effects, and detailed protocols for assessing its activity.
Sensitive Cell Lines and In Vitro Efficacy
TL-895 has shown significant activity against a range of B-cell malignancy cell lines, particularly those derived from chronic lymphocytic leukemia (CLL), diffuse large B-cell lymphoma (DLBCL), and mantle cell lymphoma (MCL).
Quantitative Data Summary
The following table summarizes the available quantitative data on the efficacy of TL-895 in various contexts.
| Target/Cell Line | Assay Type | Parameter | Value | Reference |
| Recombinant BTK | Biochemical Assay | IC50 | ~1.5 nM | [1] |
| Ramos (Burkitt's Lymphoma) | BTK Autophosphorylation (Y223) | IC50 | 1-10 nM | [1] |
| Ramos (CLL model) | pBTK Inhibition | - | Significant Inhibition | [2][3] |
| Hel-92 (Myelofibrosis model) | pBTK Inhibition | - | Potent Inhibition | [2][3] |
| Mino (Mantle Cell Lymphoma) | Tumor Growth Inhibition | - | Significant Inhibition (in vivo) | [1] |
| DLBCL PDX Models | Tumor Growth Inhibition | - | Significant Inhibition in 5/21 models (in vivo) | [1] |
| JAK2(VF) expressing cells | Cell Adhesion to VCAM/ICAM | - | 40% decrease | [2] |
| JAK2(VF) expressing cells | Migration towards SDF1α | - | 57% decrease | [2] |
Signaling Pathway Inhibition
TL-895 exerts its effect by inhibiting the BTK signaling pathway. Upon B-cell receptor (BCR) activation, a signaling cascade is initiated, leading to the activation of BTK. Activated BTK then phosphorylates downstream targets, including phospholipase C gamma 2 (PLCγ2), which ultimately results in the activation of transcription factors like NF-κB, promoting cell survival and proliferation. TL-895's irreversible binding to BTK disrupts this entire cascade.
Caption: BTK Signaling Pathway and this compound (TL-895) Inhibition.
Experimental Protocols
The following are detailed protocols to assess the effects of this compound (TL-895) on sensitive cell lines.
Cell Viability Assay (MTT/XTT Assay)
This protocol is for determining the concentration of TL-895 that inhibits cell viability by 50% (IC50).
Materials:
-
Sensitive cell line (e.g., Ramos, Mino)
-
Complete culture medium
-
This compound (TL-895) stock solution (in DMSO)
-
96-well plates
-
MTT or XTT reagent
-
Solubilization solution (e.g., DMSO or SDS-HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. For suspension cells, ensure even distribution.
-
Drug Treatment: Prepare serial dilutions of TL-895 in complete culture medium. Add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT/XTT Addition: Add 20 µL of MTT (5 mg/mL in PBS) or 50 µL of XTT solution to each well.
-
Incubation: Incubate for 2-4 hours at 37°C until a purple (MTT) or orange (XTT) color develops.
-
Solubilization (for MTT): If using MTT, add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm (for MTT) or 450 nm (for XTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve fitting software.
Caption: Cell Viability Assay Workflow.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with TL-895.
Materials:
-
Sensitive cell line
-
Complete culture medium
-
This compound (TL-895)
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates at an appropriate density and treat with TL-895 at the desired concentrations (e.g., IC50 and 2x IC50) for 24-48 hours. Include a vehicle control.
-
Cell Harvesting: Harvest the cells (including floating cells in the supernatant) and wash twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Live cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Necrotic cells: Annexin V-negative, PI-positive
-
Caption: Apoptosis Assay Workflow.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the effect of TL-895 on cell cycle progression.
Materials:
-
Sensitive cell line
-
Complete culture medium
-
This compound (TL-895)
-
6-well plates
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with TL-895 at desired concentrations for 24-48 hours.
-
Cell Harvesting: Harvest cells and wash with PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubation: Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Washing: Centrifuge the fixed cells and wash the pellet with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Caption: Cell Cycle Analysis Workflow.
Conclusion
This compound (TL-895) is a promising BTK inhibitor with potent activity against various B-cell malignancies. The provided protocols offer a framework for researchers to investigate the efficacy and mechanism of action of TL-895 in sensitive cell lines. Further investigation is warranted to establish a broader profile of sensitive cell lines and to fully elucidate the downstream effects of BTK inhibition by this compound.
References
- 1. Preclinical evidence for the effective use of TL-895, a highly selective and potent second-generation BTK inhibitor, for the treatment of B-cell malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BTK inhibitor TL-895 inhibits cell activation and pro-inflammatory signaling in lymphoid and myeloid cells | BioWorld [bioworld.com]
- 3. P1006: CHARACTERIZATION OF TL-895: A NOVEL BRUTON TYROSINE KINASE INHIBITOR (BTKI) IN CLINICAL DEVELOPMENT FOR CHRONIC LYMPHOCYTIC LEUKEMIA (CLL) AND MYELOFIBROSIS (MF) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Lymphoma Studies with M7583
For Researchers, Scientists, and Drug Development Professionals
Abstract
M7583, also known as TL-895, is a potent and highly selective second-generation irreversible inhibitor of Bruton's tyrosine kinase (BTK).[1] It is an orally administered adenosine triphosphate (ATP)-competitive inhibitor that covalently binds to the active site of BTK, leading to sustained target occupancy and inhibition even after clearance from circulation.[1] Preclinical studies have demonstrated its efficacy in various B-cell malignancy models, including mantle cell lymphoma (MCL) and diffuse large B-cell lymphoma (DLBCL).[1] This document provides detailed application notes and protocols for the use of this compound in in vivo lymphoma studies, summarizing key dosage information and experimental methodologies.
Introduction
Bruton's tyrosine kinase is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation and survival of both normal and malignant B-cells.[2] Dysregulation of the BCR pathway is a hallmark of many B-cell lymphomas, making BTK an attractive therapeutic target.[2] this compound is a next-generation BTK inhibitor designed for high selectivity, potentially minimizing off-target effects associated with first-generation inhibitors like ibrutinib.[1] These notes provide a comprehensive guide for researchers planning in vivo studies to evaluate the efficacy of this compound in lymphoma models.
Data Presentation
Table 1: In Vitro Potency of this compound
| Parameter | Value | Cell Line/System | Notes |
| BTK IC50 | 1.5 nM (average) | Recombinant BTK | Half-maximal inhibitory concentration.[1] |
| BTK Y223 Autophosphorylation IC50 | 1 - 10 nM | Ramos Burkitt's Lymphoma Cells | Inhibition of BTK auto-phosphorylation at a key activation site.[1] |
Table 2: this compound In Vivo Dosage and Administration in Murine Models
| Parameter | Value | Details | Rationale |
| Drug | This compound (TL-895) | - | Second-generation BTK inhibitor.[1] |
| Dosage | 25 mg/kg | - | Dose selected to achieve clinically relevant exposure.[1] |
| Administration Route | Oral (PO) | Once daily (QD) | Based on preclinical pharmacokinetic data.[1] |
| Formulation | 20% Kleptose (hydroxypropyl β-cyclodextrin) in 50 mM citrate | - | Vehicle for oral administration.[1] |
| Target Occupancy | >90-95% | This dose results in an 8.5-fold greater exposure than needed for 90-95% target occupancy. | Ensures sustained inhibition of BTK.[1] |
Signaling Pathway
This compound targets Bruton's tyrosine kinase (BTK), a key enzyme in the B-cell receptor (BCR) signaling pathway. Upon antigen binding to the BCR, a signaling cascade is initiated, leading to B-cell proliferation and survival. This compound covalently binds to BTK, blocking its kinase activity and interrupting this pro-survival signaling.
Caption: this compound inhibits the BCR signaling pathway by targeting BTK.
Experimental Protocols
The following protocols are adapted from established methods for creating and utilizing lymphoma xenograft models for preclinical drug evaluation.
Mantle Cell Lymphoma (MCL) Patient-Derived Xenograft (PDX) Model
This protocol describes the establishment of a patient-derived xenograft model, which can more accurately reflect the heterogeneity of human tumors.
Materials:
-
Peripheral blood from MCL patients in the leukemic phase.
-
Ficoll-Paque PLUS
-
Roswell Park Memorial Institute (RPMI) 1640 medium
-
Phosphate-buffered saline (PBS)
-
B-cell enrichment kit (negative selection)
-
6-7 week old immunodeficient mice (e.g., NOD scid gamma - NSG)
-
CO2 for euthanasia
-
Flow cytometry antibodies: anti-human CD19, anti-human CD20, anti-human CD45
Procedure:
-
PBMC Isolation:
-
Dilute peripheral blood 1:1 with RPMI 1640 medium.
-
Carefully layer the diluted blood over Ficoll-Paque in a centrifuge tube.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
Collect the mononuclear cell layer (buffy coat) and wash with PBS.
-
-
B-Cell Enrichment:
-
Enrich for B-cells from the isolated PBMCs using a negative selection B-cell enrichment kit according to the manufacturer's protocol. This step is crucial for a high purity of MCL cells.
-
-
Xenograft Establishment:
-
Resuspend the enriched MCL cells in sterile PBS at a concentration of 40-60 x 10^6 cells in 150-200 µL per mouse.
-
Inject the cell suspension intravenously (i.v.) into the tail vein of each NSG mouse.
-
-
Tumor Engraftment and Monitoring:
-
Monitor the mice for signs of tumor development, which can take approximately 10 weeks for primary human lymphoma cells. Signs include weight loss, ruffled fur, decreased activity, and hind limb paralysis.
-
Once symptoms of illness appear, euthanize the mice via CO2 asphyxiation.
-
Collect peripheral blood, bone marrow, spleen, and liver to analyze for tumor engraftment.
-
-
Chimerism Analysis:
-
Prepare single-cell suspensions from the collected organs.
-
Stain the cells with fluorescently labeled anti-human CD19, CD20, and CD45 antibodies.
-
Analyze the percentage of human lymphoma cells in each organ using flow cytometry.
-
This compound Treatment Protocol
Procedure:
-
Treatment Group Allocation: Once tumor engraftment is confirmed (e.g., through bioluminescence imaging if using luciferase-expressing cell lines, or after a set period for PDX models), randomize mice into treatment and vehicle control groups.
-
Drug Preparation: Prepare the this compound formulation (25 mg/kg in 20% Kleptose in 50 mM citrate) and the vehicle control solution.
-
Administration: Administer this compound or vehicle control orally (PO) once daily (QD) to the respective groups.
-
Monitoring and Endpoints:
-
Monitor tumor burden regularly (e.g., twice weekly) using calipers for subcutaneous tumors or bioluminescence imaging for systemic disease.
-
Record body weight and assess the overall health of the mice.
-
At the end of the study (defined by tumor size limits or a predetermined time point), euthanize the mice.
-
Collect tumors and relevant organs for further analysis, such as immunohistochemistry to assess proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3), and Western blotting to confirm BTK target engagement (inhibition of autophosphorylation).
-
Experimental Workflow
The following diagram outlines the general workflow for an in vivo efficacy study of this compound in a lymphoma xenograft model.
Caption: Workflow for in vivo this compound efficacy studies in lymphoma models.
References
Application Note: M7583, a Potent BTK Inhibitor for B-Cell Activation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
B-cell activation is a critical process in the adaptive immune response, and its dysregulation is implicated in various B-cell malignancies and autoimmune diseases. The B-cell receptor (BCR) signaling pathway plays a central role in initiating and modulating B-cell activation, proliferation, and differentiation. A key enzyme in this pathway is Bruton's tyrosine kinase (BTK). M7583 (also known as TL-895) is a potent, highly selective, second-generation irreversible BTK inhibitor that covalently binds to the active site of BTK.[1][2] This application note provides detailed protocols for utilizing this compound to study B-cell activation in vitro, focusing on key assays such as calcium mobilization and cell proliferation.
Mechanism of Action of this compound
This compound is an adenosine triphosphate (ATP)-competitive inhibitor of BTK.[1][2] Upon BCR engagement by an antigen, a signaling cascade is initiated, leading to the activation of BTK. Activated BTK phosphorylates downstream targets, including phospholipase C gamma 2 (PLCγ2), which in turn triggers a cascade of events including calcium mobilization and activation of transcription factors, ultimately leading to B-cell activation, proliferation, and survival. This compound selectively and irreversibly binds to a cysteine residue in the active site of BTK, effectively blocking its kinase activity.[3] This inhibition prevents the downstream signaling events, thereby suppressing B-cell activation.
BCR Signaling Pathway and this compound Inhibition
Quantitative Data
This compound demonstrates high potency against BTK and its downstream signaling pathways. The following tables summarize key quantitative data from preclinical studies.
Table 1: In Vitro Potency of this compound (TL-895)
| Target/Assay | Cell Line | IC50 Value | Reference |
| Recombinant BTK | - | 1.5 nM | [1][2] |
| BTK Autophosphorylation (Y223) | Ramos | 1-10 nM | [1][2][4] |
Table 2: Anti-proliferative Effects of this compound (TL-895) in B-cell Malignancy Models
| Cell Type | Disease Model | Effect | Reference |
| Primary CLL blasts | Chronic Lymphocytic Leukemia | Inhibition of proliferation | [1][2][4] |
| Activated DLBCL cell lines | Diffuse Large B-cell Lymphoma | Inhibition of cell growth | [1][2][4] |
| Mantle Cell Lymphoma cell lines | Mantle Cell Lymphoma | Inhibition of cell growth | [1][2][4] |
Experimental Protocols
The following are detailed protocols for assessing B-cell activation and the inhibitory effects of this compound.
Experimental Workflow
Protocol 1: Calcium Mobilization Assay by Flow Cytometry
This protocol measures the increase in intracellular calcium concentration following BCR stimulation, a key early event in B-cell activation.
Materials:
-
Isolated primary B-cells or B-cell lines (e.g., Ramos)
-
This compound (and vehicle control, e.g., DMSO)
-
BCR stimulus (e.g., F(ab')2 anti-human IgM)
-
Calcium indicator dye (e.g., Indo-1 AM or Fluo-4 AM)
-
Cell loading medium (e.g., RPMI with 2% FCS and 25mM HEPES)
-
Flow cytometer with UV laser for Indo-1 or blue laser for Fluo-4
Procedure:
-
Cell Preparation:
-
Resuspend 10-20 x 10^6 cells in 1 ml of cell loading medium.
-
-
Dye Loading:
-
Add Indo-1 AM to a final concentration of 1.5 µM.
-
Incubate for 45 minutes at 37°C in the dark.
-
Wash the cells twice with DMEM containing 2% FCS.
-
Resuspend the cells gently in cell loading medium at a concentration of 2.5 x 10^6 cells/ml.
-
-
This compound Treatment:
-
Dilute cells to 1 x 10^6/ml and allow them to equilibrate at 37°C for 30-60 minutes.
-
Add varying concentrations of this compound or vehicle control to the cell suspension and incubate for the desired time (e.g., 30 minutes).
-
-
Flow Cytometry Analysis:
-
Acquire a baseline reading of the cell suspension on the flow cytometer for approximately 30-60 seconds.
-
Add the BCR stimulus (e.g., anti-IgM) to the tube while it is on the cytometer and continue acquiring data for 3-5 minutes.
-
Analyze the data by plotting the ratio of calcium-bound to calcium-free Indo-1 fluorescence over time.
-
Expected Outcome: Unstimulated cells will have a stable baseline calcium level. Upon stimulation with anti-IgM, vehicle-treated cells will show a rapid and transient increase in intracellular calcium. This compound-treated cells are expected to show a dose-dependent inhibition of this calcium flux.
Protocol 2: B-cell Proliferation Assay using CFSE
This protocol measures B-cell proliferation over several days by tracking the dilution of the fluorescent dye CFSE (Carboxyfluorescein succinimidyl ester) as cells divide.
Materials:
-
Isolated primary B-cells
-
This compound (and vehicle control)
-
B-cell mitogen (e.g., anti-IgM, anti-CD40, IL-4)
-
CFSE dye
-
Complete B-cell culture medium
-
Flow cytometer
Procedure:
-
CFSE Labeling:
-
Resuspend B-cells at 1-10 x 10^6 cells/ml in pre-warmed PBS.
-
Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C.
-
Quench the labeling reaction by adding 5 volumes of ice-cold complete culture medium.
-
Wash the cells 2-3 times with complete culture medium.
-
-
Cell Culture and Treatment:
-
Plate the CFSE-labeled cells in a 96-well plate at an appropriate density.
-
Add varying concentrations of this compound or vehicle control.
-
Add the B-cell mitogen(s) to stimulate proliferation.
-
Culture the cells for 3-5 days at 37°C, 5% CO2.
-
-
Flow Cytometry Analysis:
-
Harvest the cells and stain with a viability dye to exclude dead cells.
-
Acquire the cells on a flow cytometer, measuring the CFSE fluorescence.
-
Analyze the CFSE histogram. Unproliferated cells will form a single bright peak, while each subsequent generation of divided cells will appear as a distinct peak with half the fluorescence intensity of the parent generation.
-
Expected Outcome: Stimulated, vehicle-treated B-cells will show multiple peaks in the CFSE histogram, indicating several rounds of cell division. This compound is expected to cause a dose-dependent reduction in the number of cell divisions, resulting in cells accumulating in the initial bright peak.
Conclusion
This compound is a valuable tool for studying the role of BTK in B-cell activation. The protocols provided in this application note offer robust methods to quantify the inhibitory effects of this compound on key B-cell functions. These assays can be adapted for screening and characterizing other potential inhibitors of the BCR signaling pathway in the context of drug discovery and development for B-cell malignancies and autoimmune disorders.
References
- 1. Preclinical evidence for the effective use of TL-895, a highly selective and potent second-generation BTK inhibitor, for the treatment of B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Preclinical evidence for the effective use of TL-895, a highly selective and potent second-generation BTK inhibitor, for the treatment of B-cell malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Combination of M7583 (BTK Inhibitor) and Venetoclax
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro synergistic effects of combining M7583, a Bruton's tyrosine kinase (BTK) inhibitor, with venetoclax, a B-cell lymphoma 2 (BCL-2) inhibitor. The protocols detailed below are based on established methodologies for evaluating drug synergy in hematological malignancies. While direct in vitro studies on the this compound-venetoclax combination are not extensively published, the provided information is extrapolated from studies on other BTK inhibitors in combination with venetoclax, demonstrating a strong scientific rationale for this therapeutic approach.
Introduction
This compound is a potent and selective inhibitor of Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor (BCR) signaling pathway, which is crucial for the survival and proliferation of various B-cell malignancies. Venetoclax is a highly specific inhibitor of the anti-apoptotic protein BCL-2, which is overexpressed in many hematological cancers and contributes to therapeutic resistance.
The combination of a BTK inhibitor with a BCL-2 inhibitor is a promising strategy to enhance anti-cancer efficacy. Inhibition of BTK can modulate the expression of BCL-2 family proteins, thereby increasing the dependence of cancer cells on BCL-2 for survival and sensitizing them to the effects of venetoclax. This synergy can lead to enhanced apoptosis and overcome resistance to single-agent therapies. In vitro and in vivo studies have demonstrated that the dual inhibition of BTK and BCL-2 pathways exhibits synergistic effects in various hematological cancers.[1]
Quantitative Data Summary
The following tables summarize representative quantitative data from in vitro studies of BTK inhibitors in combination with venetoclax in various cancer cell lines. This data illustrates the synergistic potential of this drug combination.
Table 1: Synergistic Effects on Cell Viability
| Cell Line | Cancer Type | BTK Inhibitor | Venetoclax Concentration | Combination Index (CI) | Synergy Level | Reference |
| DLBCL Lines | Diffuse Large B-cell Lymphoma | Ibrutinib | Varies | < 0.9 | Synergistic | [2] |
| Primary AML Cells | Acute Myeloid Leukemia | Abivertinib | Varies | Not specified | Synergistic Inhibition of Proliferation | [3][4] |
| Primary CLL Cells | Chronic Lymphocytic Leukemia | IBL-202 | Varies | 0.4 (at Fa=0.9) | Highly Synergistic | [5] |
| HBL1-IR Cells | Ibrutinib-resistant ABC-DLBCL | Ibrutinib | Varies | Not specified | Synergistic Cytotoxicity | [6][7] |
Table 2: Effects on Apoptosis and Cell Cycle
| Cell Line | Cancer Type | BTK Inhibitor | Combination Effect | Reference |
| AML Cell Lines | Acute Myeloid Leukemia | Abivertinib | Enhanced apoptosis, G0/G1 cell cycle arrest | [3][4] |
| HBL1-IR Cells | Ibrutinib-resistant ABC-DLBCL | Ibrutinib | Increased apoptosis via mitochondrial pathway | [6][7] |
| Primary CLL Cells | Chronic Lymphocytic Leukemia | IBL-202 | Induced cell cycle arrest | [5] |
Signaling Pathway
The combination of a BTK inhibitor like this compound and venetoclax targets two distinct but interconnected survival pathways in cancer cells. BTK inhibition disrupts the B-cell receptor signaling cascade, which can lead to a decrease in the expression of anti-apoptotic proteins like MCL-1 and an increase in the pro-apoptotic protein BIM. This shift in the balance of BCL-2 family proteins makes the cells more dependent on BCL-2 for survival. Venetoclax then directly inhibits BCL-2, releasing the remaining pro-apoptotic proteins to trigger apoptosis.
References
- 1. Treatment outcomes of BTK inhibitors and venetoclax with or without anti-CD20 monoclonal antibody in relapsed or refractory mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Abivertinib synergistically strengthens the anti‐leukemia activity of venetoclax in acute myeloid leukemia in a BTK‐dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Abivertinib synergistically strengthens the anti-leukemia activity of venetoclax in acute myeloid leukemia in a BTK-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. IBL-202 is synergistic with venetoclax in CLL under in vitro conditions that mimic the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synergistic effect of venetoclax and ibrutinib on ibrutinib-resistant ABC-type DLBCL cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Overcoming M7583 resistance in lymphoma cells
M7583 Technical Support Center
Disclaimer: this compound is treated as a hypothetical B-cell lymphoma 2 (BCL-2) inhibitor for this guide. All data and protocols are based on established principles for this class of drugs, such as venetoclax, due to the absence of public information on a compound named this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a selective BCL-2 inhibitor. In lymphoma cells that overexpress BCL-2, this protein sequesters pro-apoptotic proteins like BIM and BAX, preventing programmed cell death (apoptosis).[1] this compound acts as a BH3-mimetic, binding to the BH3 domain of BCL-2 with high affinity.[2][3] This action displaces BIM, which can then activate BAX and BAK, leading to mitochondrial outer membrane permeabilization, caspase activation, and ultimately, apoptosis.[3][4]
Q2: My lymphoma cell line is not responding to this compound treatment. What are the common intrinsic resistance mechanisms?
A2: Intrinsic resistance to BCL-2 inhibitors like this compound is often linked to the baseline expression levels of other anti-apoptotic proteins from the BCL-2 family.[2] High expression of MCL-1 or BCL-xL can compensate for the inhibition of BCL-2, sequestering pro-apoptotic proteins and preventing cell death.[2][5] The relative expression of BCL-2, MCL-1, and BCL-xL can determine a cell line's sensitivity.[6] We recommend performing a baseline protein expression analysis of these key BCL-2 family members.
Q3: My lymphoma cells initially responded to this compound but have now developed resistance. What are the likely acquired resistance mechanisms?
A3: Acquired resistance to BCL-2 inhibitors can develop through several mechanisms. A common finding is the upregulation of other anti-apoptotic proteins, particularly MCL-1 and BCL-xL, which take over the survival-promoting role of the inhibited BCL-2.[2] This upregulation can be driven by the activation of survival signaling pathways like PI3K/AKT/mTOR.[2] Additionally, genetic changes, such as the loss of the BCL-2 gene amplicon, have been observed in some models of acquired resistance.[7]
Q4: Can I combine this compound with other agents to overcome resistance?
A4: Yes, combination therapy is a key strategy to overcome resistance. For resistance mediated by MCL-1 upregulation, combining this compound with an MCL-1 inhibitor has shown synergistic effects in preclinical models.[5][8] Similarly, targeting the PI3K/AKT/mTOR pathway with specific inhibitors can re-sensitize resistant cells to BCL-2 inhibition by reducing MCL-1 levels.[2] Combining this compound with CDK7 inhibitors has also been suggested as a strategy to overcome resistance driven by transcriptional reprogramming.[7]
Troubleshooting Guides
Issue 1: High Variability in Cell Viability (IC50) Assays
| Possible Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a single-cell suspension before plating. Use a calibrated multichannel pipette and mix the cell suspension between plating groups. |
| Edge Effects in 96-well Plates | Avoid using the outer wells of the plate for experimental samples, as they are prone to evaporation. Fill these wells with sterile PBS or media. |
| DMSO Vehicle Concentration | High concentrations of DMSO can be toxic to cells. Ensure the final DMSO concentration is consistent across all wells (including controls) and is typically below 0.5%.[9] |
| Assay Incubation Time | The optimal incubation time can vary between cell lines. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the ideal endpoint for your specific model. |
| Incorrect Assay Type | Metabolic assays (MTT, MTS) can be confounded by changes in cell metabolism that don't reflect cell death. Consider using an ATP-based assay (e.g., CellTiter-Glo) which measures the ATP of viable cells, or a direct apoptosis assay.[9][10][11] |
Issue 2: No BIM Release from BCL-2 Detected by Co-Immunoprecipitation (Co-IP) after this compound Treatment
| Possible Cause | Recommended Solution |
| Ineffective Cell Lysis | Use a mild, non-denaturing lysis buffer (e.g., CHAPS-based buffer) to preserve protein-protein interactions.[2] Harsh buffers like RIPA can disrupt the BCL-2/BIM complex.[12] |
| Incorrect Antibody for IP | Use an antibody validated for immunoprecipitation. The antibody should efficiently pull down BCL-2 without disrupting its interaction with BIM in the untreated control. |
| Insufficient Drug Concentration/Time | Confirm that the this compound concentration and treatment time are sufficient to engage the target in your cell line. Refer to your IC50 data. You may need to perform a dose-response or time-course experiment for target engagement. |
| Rapid Re-association | Protein interactions can re-equilibrate after cell lysis. Perform the Co-IP procedure quickly and keep samples on ice at all times to minimize this risk. |
| IgG Heavy/Light Chain Masking | The antibody chains used for IP can obscure the detection of proteins of similar molecular weight on the Western blot.[12] Use IP/Western-blot-validated antibodies from different host species or use light-chain-specific secondary antibodies.[12] |
Quantitative Data Summary
Table 1: Representative this compound Sensitivity in Lymphoma Cell Lines (Note: Data is hypothetical, based on typical results for BCL-2 inhibitors)
| Cell Line | Lymphoma Subtype | Baseline Expression Profile | This compound IC50 (nM) |
| Sensitive Lines | |||
| OCI-Ly19 | Diffuse Large B-Cell | High BCL-2, Low MCL-1/BCL-xL | 70[2] |
| SU-DHL-6 | Diffuse Large B-Cell | High BCL-2, Low MCL-1/BCL-xL | 50[2] |
| Resistant Lines | |||
| SU-DHL-6 this compound-R | Acquired Resistance | High BCL-2, High MCL-1, High BCL-xL | >10,000 |
| HBL-1 | Diffuse Large B-Cell | Low BCL-2, High MCL-1 | >10,000[13] |
Signaling Pathways and Workflows
Caption: this compound inhibits BCL-2, releasing pro-apoptotic proteins to trigger cell death.
Caption: Resistance to this compound via upregulation of MCL-1/BCL-xL by the PI3K/AKT pathway.
Caption: Workflow to investigate MCL-1-mediated resistance to this compound.
Detailed Experimental Protocols
Protocol 1: Cell Viability Assessment using an ATP-based Assay (CellTiter-Glo®)
This protocol measures the number of viable cells based on the quantification of ATP.[9]
-
Cell Plating:
-
Prepare a single-cell suspension of lymphoma cells in appropriate culture medium.
-
Seed 1x10⁴ cells per well in 80 µL of medium into a 96-well opaque-walled plate suitable for luminescence.[9]
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound.
-
Add 20 µL of the this compound dilutions (or vehicle control, e.g., 0.2% DMSO) to the respective wells.[9]
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.[9]
-
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.[11]
-
Add 100 µL of CellTiter-Glo® Reagent to each well.[11]
-
Mix contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Record luminescence using a plate reader (e.g., Perkin Elmer Victor Light).[9]
-
Normalize the data to the vehicle-treated control wells and plot the dose-response curve to calculate the IC50 value.
-
Protocol 2: Western Blot for BCL-2 Family Proteins
This protocol allows for the semi-quantitative analysis of protein expression.
-
Sample Preparation:
-
Treat cells with this compound or vehicle for the desired time.
-
Harvest cells and wash twice with ice-cold PBS.
-
Lyse cell pellets in RIPA buffer supplemented with protease and phosphatase inhibitors.[14]
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.[15]
-
Collect the supernatant (lysate) and determine the protein concentration using a BCA assay.[15]
-
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-BCL-2, anti-MCL-1, anti-BIM, anti-Actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[16]
-
-
Detection:
-
Wash the membrane three times with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.
-
Protocol 3: Co-Immunoprecipitation (Co-IP) of BCL-2 and Associated Proteins
This protocol is used to assess protein-protein interactions.[17][18]
-
Cell Lysis:
-
Harvest ~20-50 million cells per condition. Wash with ice-cold PBS.
-
Lyse cells in 1 mL of non-denaturing Co-IP buffer (e.g., 1% CHAPS buffer with protease/phosphatase inhibitors).
-
Incubate on ice for 30 minutes, then clarify the lysate by centrifugation.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with 2-4 µg of a validated IP-grade primary antibody (e.g., anti-BCL-2) or an isotype control IgG overnight at 4°C with gentle rotation.
-
Add fresh Protein A/G beads and incubate for another 2-4 hours to capture the antibody-protein complexes.[17]
-
-
Washing:
-
Pellet the beads by gentle centrifugation.
-
Wash the beads 3-5 times with ice-cold Co-IP buffer to remove non-specific binders.
-
-
Elution and Analysis:
-
Elute the protein complexes from the beads by resuspending in 2x Laemmli sample buffer and boiling for 5-10 minutes.
-
Analyze the eluates by Western blot using antibodies against the protein of interest (BCL-2) and its expected binding partners (e.g., BIM).
-
Protocol 4: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Flow Cytometry
This assay distinguishes between live, early apoptotic, and late apoptotic/necrotic cells.[19][20]
-
Cell Preparation:
-
Harvest 1-5 x 10⁵ cells per sample following drug treatment.
-
Wash cells twice with cold PBS.
-
-
Staining:
-
Resuspend cells in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[21]
-
-
Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
-
References
- 1. manage.ercongressi.it [manage.ercongressi.it]
- 2. MCL-1 and BCL-xL-dependent resistance to the BCL-2 inhibitor ABT-199 can be overcome by preventing PI3K/AKT/mTOR activation in lymphoid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. google.com [google.com]
- 5. Loss in MCL-1 function sensitizes non-Hodgkin's lymphoma cell lines to the BCL-2-selective inhibitor venetoclax (ABT-199) [inis.iaea.org]
- 6. A survey of the anti-apoptotic Bcl-2 subfamily expression in cancer types provides a platform to predict the efficacy of Bcl-2 antagonists in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Researchers pinpoint why lymphoma patients may become resistant to specific therapy, identify strategy to overcome it [dana-farber.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Cell viability assay [bio-protocol.org]
- 10. broadpharm.com [broadpharm.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. Synthetic lethality of drug-induced polyploidy and BCL-2 inhibition in lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. m.youtube.com [m.youtube.com]
- 16. mdpi.com [mdpi.com]
- 17. youtube.com [youtube.com]
- 18. m.youtube.com [m.youtube.com]
- 19. youtube.com [youtube.com]
- 20. m.youtube.com [m.youtube.com]
- 21. m.youtube.com [m.youtube.com]
M7583 Off-Target Effects in Preclinical Models: A Technical Support Resource
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the off-target effects of M7583 (also known as TL-895) in preclinical models. This compound is a potent, second-generation, irreversible inhibitor of Bruton's tyrosine kinase (BTK). Understanding its off-target profile is critical for interpreting experimental results and anticipating potential toxicities.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during preclinical experiments with this compound, with a focus on distinguishing on-target from off-target effects.
| Problem | Possible Cause | Suggested Solution |
| Unexpectedly high cytotoxicity in a cell line with low BTK expression. | This compound has a significant off-target activity against Bone Marrow Kinase on chromosome X (BMX), a non-receptor tyrosine kinase. BMX is involved in cell survival and proliferation pathways, and its inhibition can lead to apoptosis. | 1. Verify the expression levels of both BTK and BMX in your cell line via western blot or qPCR. 2. Perform a rescue experiment by overexpressing a drug-resistant mutant of BMX to see if it mitigates the cytotoxic effects. 3. Compare the effects of this compound with a more selective BTK inhibitor (if available) or a selective BMX inhibitor to dissect the contribution of each target to the observed phenotype. |
| Inconsistent results in cell-based assays. | This compound is a covalent inhibitor, and its binding is time- and concentration-dependent. Incomplete binding or compound instability can lead to variability. | 1. Ensure consistent incubation times across all experiments. 2. Assess target engagement by performing a washout experiment followed by a western blot for phosphorylated BTK (pBTK) to confirm irreversible inhibition. 3. Check the stability of this compound in your specific cell culture medium over the time course of the experiment. |
| Discrepancy between biochemical IC50 and cellular EC50 values. | Cellular permeability, efflux pump activity, and intracellular ATP concentrations can all influence the effective concentration of the inhibitor at the target site. | 1. Evaluate the cellular uptake of this compound using mass spectrometry-based methods. 2. Test for the involvement of drug efflux pumps by co-incubating with known efflux pump inhibitors. 3. Use a cellular thermal shift assay (CETSA) to confirm target engagement in intact cells. |
| Observed phenotype does not align with known BTK signaling pathways. | The phenotype may be driven by the inhibition of the off-target kinase, BMX, which is known to influence pathways such as MAPK and NF-κB. | 1. Profile the activation status of key downstream effectors of both BTK (e.g., PLCγ2, ERK) and BMX (e.g., STAT3, p38 MAPK) using phospho-specific antibodies. 2. Use siRNA or CRISPR to knock down BMX and assess whether this phenocopies the effect of this compound treatment. |
Frequently Asked Questions (FAQs)
Q1: What is the primary known off-target of this compound?
A1: Preclinical data indicates that this compound (TL-895) is a potent inhibitor of Bone Marrow Kinase on chromosome X (BMX), a member of the Tec family of kinases. Notably, in biochemical assays, this compound has been shown to inhibit BMX with higher potency than its intended target, BTK.
Q2: Why is BMX inhibition a significant off-target effect?
A2: BMX plays a role in various signaling pathways that can overlap with or be distinct from BTK's functions. These include pathways mediated by STAT3, NF-κB, and MAPK. Therefore, inhibition of BMX can lead to biological effects that are independent of BTK inhibition, potentially impacting cell proliferation, survival, and inflammation.
Q3: How can I differentiate between on-target (BTK) and off-target (BMX) effects in my experiments?
A3: A multi-pronged approach is recommended:
-
Use appropriate controls: Employ cell lines with varying expression levels of BTK and BMX.
-
Genetic approaches: Use siRNA or CRISPR/Cas9 to specifically knock down BTK or BMX and compare the resulting phenotypes to those observed with this compound treatment.
-
Use of tool compounds: Compare the effects of this compound with more selective BTK or BMX inhibitors, if available.
-
Pathway analysis: Analyze the downstream signaling pathways of both kinases to see which are predominantly affected.
Q4: What are the potential implications of BMX inhibition for in vivo studies?
A4: In vivo, BMX is expressed in hematopoietic cells, endothelial cells, and some epithelial cells. Its inhibition could lead to effects on angiogenesis, inflammation, and cardiac function. Researchers should carefully monitor for unexpected toxicities in animal models and consider assessing biomarkers related to BMX signaling.
Quantitative Data: this compound/TL-895 Kinase Inhibition Profile
The following table summarizes the reported half-maximal inhibitory concentrations (IC50) of this compound/TL-895 for its on-target (BTK) and primary off-target (BMX) kinases.
| Target Kinase | Inhibitor | Assay Type | IC50 (nmol/L) |
| Bruton's Tyrosine Kinase (BTK) | This compound (TL-895) | Kinase Assay | 3.02 |
| Bone Marrow Kinase on X (BMX) | This compound (TL-895) | Kinase Assay | 0.53 |
| Bruton's Tyrosine Kinase (BTK) | This compound (TL-895) | BRET Assay | 6.8 |
| Bone Marrow Kinase on X (BMX) | This compound (TL-895) | BRET Assay | 1.6 |
BRET: Bioluminescence Resonance Energy Transfer
Experimental Protocols
Protocol: Assessing Off-Target Kinase Inhibition using a Competitive Binding Assay
This protocol outlines a general method for screening a compound like this compound against a panel of kinases to identify off-target interactions.
-
Materials:
-
This compound compound stock solution (e.g., 10 mM in DMSO).
-
Broad-spectrum kinase inhibitor immobilized on a solid support (e.g., sepharose beads).
-
Lysates from cells or tissues expressing a wide range of kinases.
-
Assay buffer (e.g., Tris-HCl, pH 7.5, with MgCl2, DTT, and protease/phosphatase inhibitors).
-
Wash buffer (assay buffer with a mild detergent like Tween-20).
-
Elution buffer (e.g., high concentration of a non-selective kinase inhibitor or low pH buffer).
-
LC-MS/MS system for protein identification and quantification.
-
-
Procedure:
-
Compound Incubation: Prepare a dilution series of this compound (e.g., 0.1 nM to 10 µM) in the assay buffer. Add the cell lysate to each concentration of this compound and incubate for 1 hour at 4°C to allow the compound to bind to its target kinases. Include a DMSO vehicle control.
-
Affinity Chromatography: Add the kinase-binding beads to the lysate/compound mixture and incubate for an additional hour at 4°C with gentle rotation. Kinases that are not bound to this compound will bind to the immobilized inhibitor on the beads.
-
Washing: Pellet the beads by centrifugation and wash them three to five times with cold wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound kinases from the beads using the elution buffer.
-
Sample Preparation for Mass Spectrometry: Neutralize the eluted samples if a low pH elution buffer was used. Reduce, alkylate, and digest the proteins into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixtures by LC-MS/MS to identify and quantify the eluted kinases.
-
Data Analysis: Compare the amount of each kinase eluted from the this compound-treated samples to the DMSO control. A dose-dependent decrease in the amount of a specific kinase in the eluate indicates that this compound is binding to it in the lysate and preventing it from binding to the beads. This allows for the identification of off-target kinases and the determination of their relative binding affinities.
-
Visualizations
M7583 Covalent Binding Assays: Technical Support Center
Welcome to the technical support center for M7583 covalent binding assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving the this compound molecule. This compound, also known as TL-895, is a potent and highly selective irreversible inhibitor of Bruton's tyrosine kinase (BTK).[1][2] This guide provides detailed experimental protocols, troubleshooting advice, and frequently asked questions to ensure the successful execution of your assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as TL-895) is a second-generation, orally active, and highly selective covalent inhibitor of Bruton's tyrosine kinase (BTK).[1][2] It functions as an ATP-competitive inhibitor, irreversibly binding to the active site of BTK.[1][2] This covalent modification leads to a high degree of BTK occupancy and sustained inhibitory activity.[1]
Q2: What are the key quantitative parameters for this compound's activity?
A2: this compound is a highly potent inhibitor of BTK. Key parameters include an average IC50 of 1.5 nM in biochemical assays and a Ki of 11.9 nM.[1][2][3] In cellular assays, it inhibits BTK auto-phosphorylation at the Y223 site with an IC50 in the range of 1-10 nM.[4]
Q3: How selective is this compound?
A3: this compound is highly selective for BTK. When screened against a large panel of 270 protein kinases, it only inhibited three other kinases with an IC50 within a tenfold range of its BTK activity.[1] This refined selectivity profile suggests a lower likelihood of off-target effects compared to first-generation BTK inhibitors.[1]
Q4: What are the solubility and storage recommendations for this compound?
A4: this compound is soluble in DMSO at a concentration of 90 mg/mL (201.11 mM) and in ethanol at 22 mg/mL.[2] It is insoluble in water.[2] For in vitro experiments, stock solutions in DMSO are recommended. For long-term storage, it is recommended to store the compound as a powder at -20°C for up to 3 years and in solvent at -80°C for up to 1 year.[3]
Troubleshooting Guide
This section addresses common issues that may arise during this compound covalent binding assays.
Problem 1: High variability in IC50 values between experiments.
-
Possible Cause 1: Inconsistent incubation time. Covalent inhibitors are time-dependent, meaning the IC50 value can change with the incubation period.[1]
-
Solution: Ensure that the pre-incubation time of this compound with the kinase is consistent across all experiments. For the BTK kinase assay with this compound, a 90-minute incubation is recommended.[1]
-
-
Possible Cause 2: Reagent instability. this compound or other assay components like ATP and the peptide substrate may degrade over time.
-
Solution: Prepare fresh reagents for each experiment. Ensure that ATP solutions are neutralized and stored in aliquots at -20°C or -80°C.
-
-
Possible Cause 3: Inaccurate serial dilutions. Errors in preparing the concentration curve of this compound will directly impact the IC50 calculation.
-
Solution: Use calibrated pipettes and perform serial dilutions carefully. Consider preparing a fresh dilution series for each experiment.
-
Problem 2: No or very low covalent binding observed by mass spectrometry.
-
Possible Cause 1: Incorrect protein construct. The cysteine residue (Cys481 in BTK) that forms the covalent bond with the inhibitor may not be present or accessible in the protein construct used.
-
Solution: Verify the sequence of your BTK construct. Ensure it contains the Cys481 residue. Use full-length, active recombinant BTK for the assay.
-
-
Possible Cause 2: Suboptimal reaction conditions. The pH or buffer composition may not be optimal for the covalent reaction.
-
Solution: Use the recommended buffer conditions as outlined in the experimental protocol. The buffer for the BTK kinase assay includes 50 mM HEPES (pH 7.5), 10 mM MgCl2, 2 mM DTT, and 0.01% TRITON X-100.
-
-
Possible Cause 3: this compound degradation. The compound may have degraded due to improper storage or handling.
-
Solution: Use a fresh aliquot of this compound for your experiment. Confirm the integrity of your stock solution if degradation is suspected.
-
Problem 3: Off-target effects observed in cell-based assays.
-
Possible Cause 1: High concentration of this compound. At supra-clinical concentrations, this compound may inhibit other kinases.[1]
-
Solution: Use a concentration of this compound that is relevant to its IC50 for BTK. Perform dose-response experiments to determine the optimal concentration for your cell type.
-
-
Possible Cause 2: The observed phenotype is not solely dependent on BTK. The signaling pathway in your cellular model may have redundancies or bypass mechanisms.
-
Solution: Use appropriate controls, such as a kinase-dead BTK mutant or cell lines that do not express BTK, to confirm that the observed effect is BTK-dependent.
-
Quantitative Data Summary
| Parameter | Value | Assay Type | Reference |
| IC50 (BTK) | 1.5 nM (average) | Off-Chip mobility biochemical assay | [1] |
| IC50 (BTK) | 18.5 nM (average) | Millipore Kinase Profiler screen | [1] |
| Ki (BTK) | 11.9 nM | Biochemical assay | [2][3] |
| IC50 (BTK Y223 auto-phosphorylation) | 1-10 nM | Cellular assay (Ramos cells) | [4] |
| IC50 (Primary CLL blast proliferation) | ~0.2 µM | Cellular assay | [1] |
| Solubility (DMSO) | 90 mg/mL (201.11 mM) | N/A | [2] |
| Solubility (Ethanol) | 22 mg/mL | N/A | [2] |
Experimental Protocols
Biochemical BTK Kinase Assay
This protocol is adapted from the methodology used to determine the biochemical potency of TL-895 (this compound).[1]
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 2 mM DTT, 0.01% TRITON X-100.
-
Enzyme: Purified full-length recombinant BTK diluted in assay buffer to a final concentration of 0.05 ng/µL.
-
Substrate: FITC-AHA-EEPLYWSFPAKKK-NH2 peptide at a final concentration of 1 µM.
-
ATP: Final concentration of 75 µM.
-
This compound (TL-895): Prepare a serial dilution in DMSO, with a final concentration range of 0.038–10,000 nM in the assay.
-
Stop Buffer: Assay buffer containing 10 mM EDTA.
-
-
Assay Procedure:
-
Add 5 µL of the this compound serial dilution to the wells of a microtiter plate.
-
Add 10 µL of the BTK enzyme solution to each well.
-
Pre-incubate for 90 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of the ATP/peptide substrate mix.
-
Incubate for 60 minutes at room temperature.
-
Terminate the reaction by adding 10 µL of stop buffer.
-
-
Data Analysis:
-
Analyze the peptide phosphorylation using a suitable method, such as an Off-Chip mobility assay.
-
Calculate the percent inhibition for each this compound concentration relative to DMSO controls.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
-
Cell-Based BTK Auto-phosphorylation Assay
This protocol is based on the analysis of BTK phosphorylation in Ramos Burkitt's lymphoma cells.[4]
-
Cell Culture and Treatment:
-
Culture Ramos cells in appropriate media and conditions.
-
Seed cells in a multi-well plate.
-
Treat cells with a serial dilution of this compound for a predetermined time (e.g., 1-4 hours).
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
-
Western Blotting or Automated Western Blotting (WES):
-
Normalize protein lysates to the same concentration.
-
Separate proteins by SDS-PAGE and transfer to a membrane (for traditional Western blot) or load into the appropriate plate for an automated system like WES.
-
Probe for phosphorylated BTK (pBTK Y223) and total BTK using specific primary antibodies.
-
Use appropriate secondary antibodies and a detection reagent.
-
-
Data Analysis:
-
Quantify the band intensities for pBTK and total BTK.
-
Normalize the pBTK signal to the total BTK signal for each sample.
-
Calculate the percent inhibition of pBTK phosphorylation relative to the DMSO-treated control.
-
Determine the IC50 value by plotting the percent inhibition against the this compound concentration.
-
Visualizations
Caption: BTK Signaling Pathway and this compound Inhibition.
Caption: Experimental Workflow for this compound Assays.
Caption: Troubleshooting Decision Tree for this compound Assays.
References
- 1. Preclinical evidence for the effective use of TL-895, a highly selective and potent second-generation BTK inhibitor, for the treatment of B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. TL-895 | BTK | TargetMol [targetmol.com]
- 4. Preclinical evidence for the effective use of TL-895, a highly selective and potent second-generation BTK inhibitor, for the treatment of B-cell malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: M7583 and BTK C481S Mutation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the impact of the Bruton's tyrosine kinase (BTK) C481S mutation on the efficacy of M7583.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also known as TL-895, is a potent, highly selective, second-generation covalent inhibitor of Bruton's tyrosine kinase (BTK).[1] As a covalent inhibitor, this compound forms an irreversible bond with a specific cysteine residue (Cys481) in the ATP-binding domain of the BTK enzyme.[2][3] This permanent binding inactivates the kinase, effectively shutting down the B-cell receptor (BCR) signaling pathway that is crucial for the survival and proliferation of malignant B-cells.[2]
Q2: What is the BTK C481S mutation?
The BTK C481S mutation is a specific point mutation where the cysteine residue at position 481 of the BTK protein is replaced by a serine. This is a common mechanism of acquired resistance to covalent BTK inhibitors like ibrutinib and, by extension, this compound.[2][4]
Q3: How does the BTK C481S mutation affect the efficacy of this compound?
The covalent binding of this compound to BTK is dependent on the presence of the cysteine residue at position 481. The substitution of cysteine with serine in the C481S mutant prevents the formation of this irreversible covalent bond.[2] This disruption of binding is expected to significantly reduce the inhibitory activity of this compound against the mutated BTK enzyme, leading to drug resistance. While specific data for this compound against the C481S mutant is not available, data for the first-generation covalent inhibitor ibrutinib shows a dramatic increase in the IC50 value (a measure of inhibitory concentration) in the presence of the C481S mutation, rendering it significantly less effective.[5]
Q4: Are there alternative strategies to overcome resistance caused by the BTK C481S mutation?
Yes, several strategies are being employed to overcome resistance mediated by the BTK C481S mutation. These include:
-
Non-covalent BTK inhibitors: These inhibitors, such as pirtobrutinib, bind to BTK in a reversible manner and do not rely on the Cys481 residue for their activity. This allows them to effectively inhibit both wild-type and C481S-mutated BTK.[6][7]
-
BTK degraders: These molecules, also known as PROTACs (Proteolysis Targeting Chimeras), are designed to induce the degradation of the BTK protein rather than just inhibiting its enzymatic activity. They can be effective against both wild-type and mutant forms of BTK.[8][9]
Troubleshooting Guide
| Issue Encountered | Possible Cause | Suggested Solution |
| Loss of this compound efficacy in a previously responsive cell line or patient. | Development of acquired resistance, potentially through the BTK C481S mutation. | 1. Sequence the BTK gene in the resistant cells or patient sample to confirm the presence of the C481S mutation or other resistance-conferring mutations. 2. Test the efficacy of a non-covalent BTK inhibitor or a BTK degrader on the resistant cells. |
| Inconsistent results in in vitro kinase assays with this compound. | 1. Reagent instability or incorrect concentration. 2. Issues with the recombinant BTK enzyme (wild-type or mutant). 3. Assay conditions not optimized. | 1. Prepare fresh solutions of this compound and other reagents. 2. Verify the activity and purity of the recombinant BTK enzyme. 3. Optimize ATP concentration and incubation times for the kinase assay. |
| Difficulty in establishing a resistant cell line model with the BTK C481S mutation. | 1. Inefficient transfection or transduction of the C481S mutant construct. 2. Lack of selective pressure to maintain the mutant cell population. | 1. Optimize the method for introducing the BTK C481S construct into the desired cell line. 2. Culture the cells in the continuous presence of a covalent BTK inhibitor to select for the growth of resistant cells. |
Quantitative Data
Table 1: Preclinical Activity of this compound (TL-895) against Wild-Type BTK
| Assay Type | Metric | Value | Reference |
| Biochemical Assay | Average IC50 | 1.5 nM | [1] |
| Kinase Profiler Screen | Average IC50 | 18.5 nM | [1] |
| Cellular Assay (BTK auto-phosphorylation at Y223) | IC50 | 1-10 nM | [1] |
Table 2: Anti-proliferative Activity of this compound (TL-895) in B-Cell Malignancy Cell Lines
| Cell Line Type | Cell Line | IC50 (µM) | Reference |
| Mantle Cell Lymphoma (MCL) | Mino | ~0.1 | [1] |
| Mantle Cell Lymphoma (MCL) | JeKo-1 | ~1 | [1] |
| Diffuse Large B-cell Lymphoma (DLBCL) | TMD8 | ~0.01 | [1] |
| Diffuse Large B-cell Lymphoma (DLBCL) | U-2932 | ~0.1 | [1] |
| Chronic Lymphocytic Leukemia (CLL) Blasts | Primary Cells | ~0.2 | [1] |
Experimental Protocols
BTK Kinase Assay (Biochemical)
This protocol is adapted from standard kinase assay methodologies to determine the IC50 of this compound against recombinant BTK.
Materials:
-
Recombinant human BTK enzyme (wild-type or C481S mutant)
-
This compound compound
-
ATP
-
Kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2mM MnCl2, 50μM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar ADP detection system
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a 384-well plate, add the this compound dilutions.
-
Add the recombinant BTK enzyme to each well and incubate at room temperature for 30-60 minutes to allow for covalent bond formation.
-
Initiate the kinase reaction by adding a mixture of ATP and a suitable substrate (e.g., poly(Glu, Tyr) peptide).
-
Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
luminescence, which is proportional to the amount of ADP generated and thus the kinase activity.
-
Plot the kinase activity against the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Viability Assay
This protocol can be used to assess the effect of this compound on the viability of B-cell malignancy cell lines expressing either wild-type BTK or the C481S mutant.
Materials:
-
B-cell malignancy cell lines (e.g., TMD8, Mino)
-
This compound compound
-
Cell culture medium and supplements
-
96-well plates
-
CellTiter-Glo® 2.0 Cell Viability Assay (Promega) or similar viability reagent (e.g., MTT)
Procedure:
-
Seed the cells in a 96-well plate at a predetermined optimal density.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Add the this compound dilutions to the cells and incubate for a specified period (e.g., 72 hours) at 37°C in a CO2 incubator.
-
Allow the plate to equilibrate to room temperature.
-
Add the CellTiter-Glo® 2.0 reagent to each well according to the manufacturer's protocol.
-
Measure the luminescence, which is proportional to the amount of ATP and thus an indicator of the number of viable cells.
-
Plot the cell viability against the this compound concentration and calculate the EC50 value.
Visualizations
References
- 1. Preclinical evidence for the effective use of TL-895, a highly selective and potent second-generation BTK inhibitor, for the treatment of B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hematologyandoncology.net [hematologyandoncology.net]
- 3. researchgate.net [researchgate.net]
- 4. strategies-for-overcoming-resistance-to-bruton-s-tyrosine-kinase-inhibitor-zanubrutinib - Ask this paper | Bohrium [bohrium.com]
- 5. Resistance Mechanisms for the Bruton’s Tyrosine Kinase Inhibitor Ibrutinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. c.peerview.com [c.peerview.com]
- 7. c.peerview.com [c.peerview.com]
- 8. NRX-0492 degrades wild-type and C481 mutant BTK and demonstrates in vivo activity in CLL patient-derived xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NRX-0492 degrades wild-type and C481 mutant BTK and demonstrates in vivo activity in CLL patient-derived xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
M7583 dose-response curve not reaching plateau
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during experiments with M7583, a potent and selective Bruton's tyrosine kinase (BTK) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as TL-895, is a second-generation, irreversible inhibitor of Bruton's tyrosine kinase (BTK).[1] BTK is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, survival, and differentiation.[2][3] this compound covalently binds to the cysteine 481 residue in the ATP-binding pocket of BTK, leading to irreversible inhibition of its kinase activity.[3] This blockage of BCR signaling ultimately inhibits the growth and survival of malignant B-cells.
Q2: What are the common applications of this compound in research?
A2: this compound is primarily used in preclinical and clinical research for B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).[1][4] It is utilized in various in vitro and in vivo models to study the effects of BTK inhibition on cancer cell proliferation, apoptosis, and signaling pathways.
Q3: Why is my this compound dose-response curve not reaching a plateau?
A3: A dose-response curve that fails to plateau at higher concentrations of this compound can be indicative of several experimental issues. The most common reasons include compound precipitation, off-target effects at high concentrations, or assay artifacts. Our detailed troubleshooting guide below provides a step-by-step approach to identifying and resolving this issue.
Troubleshooting Guide: this compound Dose-Response Curve Not Reaching Plateau
This guide will help you diagnose and resolve the issue of an incomplete dose-response curve where the inhibitory effect does not plateau at high concentrations of this compound.
Step 1: Investigate Potential Compound Precipitation
At high concentrations, small molecule inhibitors like this compound can exceed their solubility limits in aqueous assay media, leading to precipitation. This reduces the effective concentration of the inhibitor in solution and can lead to anomalous dose-response data.
Troubleshooting Actions:
-
Visual Inspection: Carefully inspect the wells of your assay plate, particularly at the highest concentrations, for any visible precipitate.
-
Solubility Test: Perform a simple solubility test by preparing the highest concentration of this compound in your assay medium and centrifuging it. The presence of a pellet indicates precipitation.
-
Adjust Solvent Concentration: If using DMSO as a solvent, ensure the final concentration in your assay does not exceed a level that affects cell health or compound solubility (typically ≤ 0.5%).
| Parameter | Recommendation | Rationale |
| Highest this compound Concentration | Start with a lower maximum concentration | To stay within the compound's solubility range. |
| Final DMSO Concentration | ≤ 0.5% | High DMSO concentrations can be toxic to cells and affect compound solubility. |
| Assay Medium | Pre-warm to 37°C before adding this compound | Temperature can affect the solubility of some compounds. |
Step 2: Assess for Off-Target Effects or Cellular Toxicity
At supra-physiological concentrations, this compound may exhibit off-target activities or induce non-specific cytotoxicity, which can confound the dose-response relationship.
Troubleshooting Actions:
-
Cytotoxicity Assay: Run a parallel cytotoxicity assay (e.g., using a membrane integrity dye like propidium iodide) to distinguish between specific BTK inhibition and general cell death.
-
Review Literature for Off-Target Effects: Research known off-target effects of this compound and other BTK inhibitors to understand if the observed phenotype could be due to inhibition of other kinases.[5][6]
-
Lower the Highest Concentration: If off-target effects are suspected, lower the maximum concentration of this compound used in your experiment to a range where it is more selective for BTK.
Step 3: Evaluate Assay-Related Artifacts
The specific assay used to measure the biological response can sometimes be the source of the problem, especially at high compound concentrations.
Troubleshooting Actions:
-
Assay Interference Check: For absorbance or fluorescence-based assays, test whether this compound itself interferes with the signal at high concentrations in a cell-free system.
-
Choose an Alternative Assay: If interference is detected, consider using an alternative assay with a different detection method (e.g., switching from a metabolic assay like MTT to a luminescence-based ATP assay like CellTiter-Glo).
-
Review Assay Protocol: Ensure that the incubation times and reagent concentrations are optimal and that the assay is not being read at a time point where the signal has saturated.
| Assay Type | Potential Issue at High this compound Concentration | Suggested Action |
| MTT/XTT | Interference with formazan crystal formation/solubilization. | Switch to CellTiter-Glo or other non-tetrazolium-based assay. |
| Fluorescence-based | Compound auto-fluorescence. | Run a cell-free control with this compound to measure background fluorescence. |
| Luminescence-based | Inhibition of the luciferase enzyme. | Check for compound interference with the luciferase reaction. |
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for an this compound dose-response curve not reaching a plateau.
Experimental Protocols
Cell Viability Assay: CellTiter-Glo® Luminescent Cell Viability Assay
This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
Materials:
-
Cells of interest (e.g., a B-cell lymphoma cell line)
-
This compound (dissolved in DMSO)
-
Cell culture medium
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Reagent (Promega)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. Add the desired concentrations of this compound to the wells. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified incubator.
-
Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.
-
Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[7]
-
Measurement: Read the luminescence using a plate-reading luminometer.
BTK Kinase Assay: ADP-Glo™ Kinase Assay
This assay measures the activity of BTK by quantifying the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant BTK enzyme
-
BTK substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Reaction Setup: In a 384-well plate, add 1 µL of this compound at various concentrations or vehicle control.
-
Enzyme Addition: Add 2 µL of BTK enzyme solution.
-
Initiate Reaction: Add 2 µL of a substrate/ATP mix to start the kinase reaction. The final reaction volume is 5 µL.
-
Kinase Reaction: Incubate the plate at 30°C for 60 minutes.
-
Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[8]
-
ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to convert the ADP produced to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.[8]
-
Measurement: Read the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of ADP produced and thus the BTK activity.
BTK Signaling Pathway
This compound targets BTK within the B-cell receptor (BCR) signaling cascade. The following diagram illustrates the key components of this pathway and the point of inhibition by this compound.
Caption: Simplified B-cell receptor (BCR) signaling pathway showing the point of inhibition by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. patientpower.info [patientpower.info]
- 3. m.youtube.com [m.youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. promega.com [promega.com]
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing adverse events associated with the BTK inhibitor M7583 (also known as TL-895) in mouse models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, orally active, and highly selective second-generation irreversible inhibitor of Bruton's tyrosine kinase (BTK).[1][2] It functions by covalently binding to the BTK active site, leading to the inhibition of B-cell receptor (BCR) signaling. This pathway is crucial for the proliferation and survival of various B-cell malignancies.[3]
Q2: What are the known adverse events of this compound in humans?
A2: In a phase I clinical trial involving patients with B-cell malignancies, common treatment-related adverse events included diarrhea (33%), fatigue (22%), and vomiting (17%).[4][5] Grade ≥3 treatment-related adverse events occurred in 17% of patients.[4][5]
Q3: Has toxicity been observed in preclinical mouse models?
A3: Preclinical studies in mouse xenograft models have reported a favorable safety profile for this compound. One study noted no body weight loss or signs of toxicity at doses of 1, 3, and 10 mg/kg.[6] Another study mentioned no significant tolerability issues at a dose of 30 mg/kg administered orally once daily.[7] However, as with any investigational drug, researchers should remain vigilant for potential adverse events.
Q4: What are the potential on-target and off-target effects of BTK inhibitors that could lead to adverse events in mice?
A4: On-target effects of BTK inhibition can impact B-cell development and function. Off-target effects of some BTK inhibitors on other kinases, such as TEC family kinases and EGFR, have been associated with adverse events like bleeding, rash, and diarrhea in clinical settings.[8][9] While this compound is highly selective, the potential for off-target effects should be considered, especially at higher doses.
Troubleshooting Guide: this compound-Related Adverse Events in Mouse Models
This guide provides a question-and-answer format to address specific issues that may arise during your experiments.
Q1: My mice are experiencing significant weight loss after this compound treatment. What should I do?
A1: Weight loss is a common adverse event in tumor-bearing mice and can be exacerbated by drug treatment.[3][10]
-
Immediate Actions:
-
Increase the frequency of monitoring to at least once daily.
-
Provide supportive care, such as nutritional supplements (e.g., high-calorie gel) and ensure easy access to food and water.[10]
-
Evaluate for signs of dehydration (e.g., skin tenting) and provide subcutaneous fluids if necessary.
-
-
Troubleshooting Steps:
-
Dose Reduction: Consider a dose reduction of this compound in a pilot group of animals to determine if the weight loss is dose-dependent.
-
Vehicle Control: Ensure that the vehicle control group is not exhibiting similar signs, to rule out any effects of the vehicle itself.
-
Tumor Burden: Assess if the weight loss correlates with tumor progression, as this can be a primary cause of cachexia.[2][11]
-
Humane Endpoints: Be prepared to euthanize animals that reach pre-defined humane endpoints, such as a body condition score of less than 2 or a weight loss exceeding 20% of their baseline.
-
Q2: I've observed diarrhea in some of the this compound-treated mice. How should I manage this?
A2: Diarrhea can be a treatment-related adverse event for BTK inhibitors.[4]
-
Immediate Actions:
-
Isolate the affected animals if possible to prevent potential cage contamination.
-
Provide supportive care, including fluid therapy to prevent dehydration.
-
Keep the animals clean to prevent skin irritation.[12]
-
-
Troubleshooting Steps:
-
Fecal Monitoring: Visually inspect the feces for consistency and presence of blood.
-
Dietary Modification: Consider providing a more easily digestible diet.
-
Dose Adjustment: Evaluate if a lower dose of this compound alleviates the diarrhea.
-
Pathogen Screening: If the diarrhea is severe or widespread, consider screening for common murine pathogens to rule out an underlying infection.
-
Q3: Some mice appear lethargic and have ruffled fur. What could be the cause and what are the next steps?
A3: Lethargy and ruffled fur are general signs of distress in mice and can be indicative of various underlying issues.
-
Immediate Actions:
-
Perform a thorough clinical examination of the affected animals, checking for signs of dehydration, hypothermia, or pain.
-
Provide a supplemental heat source if the animals appear cold.
-
Ensure easy access to food and water.
-
-
Troubleshooting Steps:
-
Blood Collection: If ethically and scientifically justified, collect a small blood sample for hematology and clinical chemistry analysis to assess for organ toxicity.
-
Necropsy: If an animal is euthanized or found deceased, perform a gross necropsy and consider collecting tissues for histopathological analysis to identify potential target organs of toxicity.
-
Review Dosing and Administration: Double-check the dosage calculations and administration technique to rule out any errors.
-
Quantitative Data Summary
While specific preclinical toxicology data for this compound in mouse models is not extensively published, the following table summarizes the reported tolerability.
| Dose | Mouse Model | Observed Adverse Events | Citation |
| 1, 3, 10 mg/kg (p.o., QD) | NOD-SCID mice with TMD8 xenografts | No body weight losses or signs of toxicity were detected. | [6] |
| 30 mg/kg (p.o., QD) | Not specified | No significant tolerability issues. | [7] |
The following table presents common adverse events observed with other BTK inhibitors in clinical trials, which may be relevant for monitoring in preclinical models.
| Adverse Event | Ibrutinib (First Generation) | Acalabrutinib (Second Generation) | Zanubrutinib (Second Generation) |
| Diarrhea | More Common | Less Common | Less Common |
| Hypertension | More Common | Less Common | Less Common |
| Atrial Fibrillation | More Common | Less Common | Less Common |
| Headache | Less Common | More Common | Less Common |
| Contusion | Common | More Common | More Common |
This table is a qualitative summary based on clinical trial data and may not directly translate to mouse models.[9][13]
Experimental Protocols
1. Protocol for Monitoring and Assessing this compound-Related Adverse Events
-
Clinical Observations:
-
Conduct daily cage-side observations, noting any changes in activity, posture, grooming, and behavior.
-
Record food and water consumption.
-
Perform a weekly comprehensive clinical examination, including assessment of body condition score (BCS).
-
-
Body Weight:
-
Measure and record the body weight of each animal at least twice weekly.
-
-
Tumor Burden:
-
For xenograft models, measure tumor dimensions with calipers twice weekly and calculate tumor volume.
-
-
Blood Sampling:
-
If required, collect blood via submandibular or saphenous vein for interim analysis. Terminal blood collection can be performed via cardiac puncture.
-
-
Hematology:
-
Perform a complete blood count (CBC) including red blood cell count, white blood cell count with differential, hemoglobin, hematocrit, and platelet count.
-
-
Clinical Chemistry:
-
Analyze serum or plasma for markers of liver function (ALT, AST, ALP, total bilirubin), kidney function (BUN, creatinine), and general health (total protein, albumin, glucose).
-
-
Necropsy and Histopathology:
-
At the end of the study, or if an animal is euthanized due to humane endpoints, perform a gross necropsy.
-
Collect and fix major organs (liver, kidneys, spleen, heart, lungs, etc.) and any tissues with gross abnormalities in 10% neutral buffered formalin for histopathological evaluation.
-
2. Protocol for Supportive Care
-
Nutritional Support:
-
Provide softened chow or a high-calorie nutritional supplement on the cage floor for animals with weight loss or difficulty eating.
-
-
Fluid Therapy:
-
For dehydrated animals, administer 1-2 mL of warmed sterile saline or lactated Ringer's solution subcutaneously once or twice daily.
-
-
Analgesia:
-
If pain is suspected (e.g., due to tumor burden or adverse events), consult with a veterinarian regarding the appropriate use of analgesics that will not interfere with the study endpoints.
-
Visualizations
Caption: Simplified diagram of the B-Cell Receptor (BCR) signaling pathway and the inhibitory action of this compound on BTK.
Caption: General experimental workflow for assessing the efficacy and toxicity of this compound in mouse xenograft models.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Weight loss in tumour-bearing mice is not associated with changes in resistin gene expression in white adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. coconote.app [coconote.app]
- 6. KEGG PATHWAY Database [genome.jp]
- 7. The Bruton’s tyrosine kinase (BTK) inhibitor acalabrutinib demonstrates potent on-target effects and efficacy in two mouse models of chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Monitoring and Managing BTK Inhibitor Treatment-Related Adverse Events in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. clearh2o.com [clearh2o.com]
- 11. Early Onset Physical Inactivity and Metabolic Dysfunction in Tumor-bearing Mice Is Associated with Accelerated Cachexia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. animalcare.ubc.ca [animalcare.ubc.ca]
- 13. cllsociety.org [cllsociety.org]
Cell-based assay variability with M7583 inhibitor
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the M7583 inhibitor. The information is designed to address specific issues that may be encountered during cell-based assays and other experiments.
Overview of this compound (TL-895)
This compound, also known as TL-895, is a potent, highly selective, and irreversible second-generation inhibitor of Bruton's tyrosine kinase (BTK).[1][2] It functions by covalently binding to the active site of BTK, thereby blocking its activity.[1] This action inhibits the B-cell receptor (BCR) signaling pathway, which is crucial for the proliferation and survival of various B-cell malignancies.[2][3]
Mechanism of Action
This compound is an ATP-competitive inhibitor that specifically targets BTK.[1][4] In cellular assays, it has been shown to inhibit BTK auto-phosphorylation at the Y223 site in a concentration-dependent manner, confirming its on-target activity.[1]
Quantitative Data Summary
The inhibitory activity of this compound has been characterized in both biochemical and cellular assays. The following tables summarize key quantitative data.
Table 1: this compound Inhibitor Profile
| Parameter | Value | Reference |
| Target | Bruton's tyrosine kinase (BTK) | [1][4] |
| Type | Irreversible, Covalent | [1][5] |
| IC50 (Biochemical) | 1.5 nM | [1][4] |
| Ki | 11.9 nM | [4] |
| Solubility (DMSO) | 90 mg/mL (201.11 mM) | [4] |
Table 2: this compound (TL-895) IC50 Values in Selected Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay Type | Reference |
| Primary CLL Blasts | Chronic Lymphocytic Leukemia | ~0.2 µM | Proliferation | [1] |
| Mino | Mantle Cell Lymphoma (MCL) | 0.003 µM | Cell Viability | [1] |
| JeKo-1 | Mantle Cell Lymphoma (MCL) | 0.003 µM | Cell Viability | [1] |
| Rec-1 | Mantle Cell Lymphoma (MCL) | 0.004 µM | Cell Viability | [1] |
| Granta-519 | Mantle Cell Lymphoma (MCL) | >10 µM | Cell Viability | [1] |
| OCI-Ly3 | Diffuse Large B-cell Lymphoma (DLBCL) | 0.003 µM | Cell Viability | [1] |
| TMD8 | Diffuse Large B-cell Lymphoma (DLBCL) | 0.003 µM | Cell Viability | [1] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and highly selective irreversible inhibitor of Bruton's tyrosine kinase (BTK).[1][4] It acts as an ATP-competitive inhibitor, covalently binding to a cysteine residue in the active site of BTK, which blocks its kinase activity and subsequent downstream signaling necessary for B-cell proliferation and survival.[1]
Q2: What are the recommended storage and handling conditions for this compound?
For optimal stability, this compound should be stored as a solid at -20°C. For stock solutions, dissolve in fresh, moisture-free DMSO to a concentration of up to 90 mg/mL.[4] Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C. Before use, allow the vial to equilibrate to room temperature before opening.
Q3: Are there known off-target effects I should consider?
This compound is designed as a highly selective, second-generation BTK inhibitor with fewer off-target effects compared to first-generation inhibitors like ibrutinib.[1] A kinase panel screen showed that this compound inhibited only three additional kinases with an IC50 within a tenfold range of its BTK activity.[1] However, it is always good practice to include appropriate controls and consider potential off-target effects, especially at supra-clinical concentrations.[1][6]
Q4: Why am I not observing inhibition of BTK phosphorylation in my Western blot?
Several factors could contribute to this:
-
Antibody Quality: Ensure you are using a validated antibody specific for phosphorylated BTK at the Y223 auto-phosphorylation site, as this compound specifically inhibits this event.[1] Phosphorylation at other sites, like Y551, may not be inhibited.[1]
-
Stimulation Conditions: BTK auto-phosphorylation must be induced by stimulating the B-cell receptor (BCR) pathway, typically with anti-IgM, before inhibitor treatment.[1]
-
Inhibitor Concentration and Incubation Time: Verify the concentration of this compound and ensure sufficient pre-incubation time with the cells before stimulation.
-
Lysis Buffer: Use a lysis buffer containing fresh phosphatase and protease inhibitors to preserve the phosphorylation status of your protein.[7]
Q5: How can I confirm that this compound is engaging its target in my cells?
Target engagement can be confirmed by observing a dose-dependent decrease in the phosphorylation of BTK's direct substrate, PLCγ2, via Western blot. Alternatively, a cellular thermal shift assay (CETSA) can provide biophysical evidence of the inhibitor binding to BTK within intact cells.[8]
Troubleshooting Guides
Problem: High Variability in IC50 Values in Cell-Based Assays
Inconsistent IC50 values are a common issue in cell-based assays. This variability can stem from multiple sources related to the inhibitor, cell culture, or the assay itself.
Possible Causes and Solutions:
-
Inhibitor Preparation and Stability:
-
Solution: Prepare fresh dilutions of this compound from a new stock aliquot for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. Ensure the DMSO used is anhydrous, as moisture can reduce solubility and stability.[4]
-
-
Cell Culture Conditions:
-
Solution: Use cells within a consistent, low passage number range. Standardize cell seeding density and ensure cells are in the logarithmic growth phase at the time of treatment. Monitor cell health and viability before starting the experiment.
-
-
Assay Protocol and Reagents:
-
Solution: Ensure consistent incubation times for both inhibitor treatment and viability reagent (e.g., ATPlite, MTS).[1][8] Verify that the assay readout is within the linear range of the detection instrument. Optimize the ATP concentration if using a luminescence-based assay, as high ATP levels can compete with the inhibitor.[9]
-
-
Serum Concentration:
-
Solution: this compound may bind to serum proteins, reducing its effective concentration. If results are variable, consider reducing the serum concentration during the inhibitor treatment period or performing the assay in serum-free media, if tolerated by the cells.
-
Experimental Protocols
Protocol 1: Cell Viability Assay (Luminescence-Based)
This protocol is adapted for measuring cell viability after treatment with this compound using a luminescence-based ATP detection assay, such as ATPlite.[1]
Materials:
-
Cell line of interest (e.g., Mino, OCI-Ly3)
-
Complete culture medium
-
This compound inhibitor
-
384-well white, flat-bottom plates
-
ATPlite Luminescence Assay System
-
Luminometer plate reader
Methodology:
-
Cell Seeding: Seed cells into a 384-well plate at a pre-determined optimal density (e.g., 500 cells/well) in 40 µL of complete culture medium.[1]
-
Incubation: Incubate the plate at 37°C and 5% CO2 for 24 hours to allow cells to adhere and resume growth.[1]
-
Inhibitor Preparation: Prepare a serial dilution of this compound in complete culture medium. Include a DMSO-only vehicle control.
-
Treatment: Add 10 µL of the diluted inhibitor or vehicle control to the appropriate wells.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.[1]
-
Assay:
-
Equilibrate the plate and the ATPlite reagent to room temperature.
-
Add 50 µL of the ATPlite reagent to each well.
-
Shake the plate for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate for 10 minutes at room temperature in the dark to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Normalize the data to the vehicle control wells and plot the dose-response curve to calculate the IC50 value.
Protocol 2: Western Blotting for BTK Phosphorylation
This protocol details the detection of BTK auto-phosphorylation at Y223 following BCR stimulation and this compound treatment.[1]
Materials:
-
Ramos cells (or other suitable B-cell line)
-
RPMI medium + 10% FBS
-
This compound inhibitor
-
Anti-IgM antibody
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-BTK (Y223), anti-total-BTK
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Methodology:
-
Cell Culture: Culture Ramos cells to a density of approximately 1x10^6 cells/mL.
-
Inhibitor Treatment: Pre-incubate cells with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for 1-2 hours at 37°C.
-
BCR Stimulation: Stimulate the cells with anti-IgM (e.g., 10 µg/mL) for 10 minutes at 37°C to induce BTK phosphorylation.[1]
-
Cell Lysis:
-
Pellet the cells by centrifugation at 4°C.
-
Wash once with ice-cold PBS.
-
Lyse the cell pellet with ice-cold RIPA buffer containing protease and phosphatase inhibitors.[7]
-
Incubate on ice for 20 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE:
-
Normalize all samples to the same protein concentration with lysis buffer and 4x LDS sample buffer.
-
Boil samples at 95°C for 5 minutes.[7]
-
Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris polyacrylamide gel. Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.[10]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[7]
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-BTK Y223) overnight at 4°C with gentle agitation.[7]
-
Wash the membrane three times for 5 minutes each with TBST.[7]
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
Wash three times for 5 minutes each with TBST.
-
-
Detection: Add ECL reagent to the membrane and visualize the signal using a chemiluminescence imager or X-ray film.[11]
-
Stripping and Re-probing: If desired, strip the membrane and re-probe with an antibody for total BTK to confirm equal protein loading.
Protocol 3: In Vitro Kinase Assay
This protocol describes a general method to determine the biochemical IC50 of this compound against recombinant BTK enzyme.[12][13]
Materials:
-
Recombinant active BTK enzyme
-
Kinase substrate (e.g., a generic peptide substrate)
-
Kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1 mM EGTA, 0.1% 2-mercaptoethanol)[13]
-
This compound inhibitor
-
[γ-32P]-ATP or ADP-Glo™ Kinase Assay kit
-
96-well assay plates
Methodology (Radiometric Format):
-
Reaction Setup: In a 96-well plate, prepare a reaction mixture containing kinase assay buffer, recombinant BTK enzyme, and the desired substrate.
-
Inhibitor Addition: Add serially diluted this compound or a DMSO vehicle control to the wells. Pre-incubate the enzyme and inhibitor for 10-20 minutes at room temperature to allow for binding.[13]
-
Initiate Reaction: Start the kinase reaction by adding a solution containing [γ-32P]-ATP. The final ATP concentration should be close to the Km value for BTK to ensure accurate IC50 determination.
-
Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes), ensuring the reaction stays within the linear phase.[13]
-
Stop Reaction: Terminate the reaction by adding 4x LDS sample buffer or by spotting the reaction mixture onto phosphocellulose paper.[13]
-
Analysis:
-
If using sample buffer, separate the reaction products by SDS-PAGE. Dry the gel and expose it to an autoradiography film to visualize substrate phosphorylation.[13]
-
If using phosphocellulose paper, wash the paper extensively to remove unincorporated [γ-32P]-ATP and measure the incorporated radioactivity using a scintillation counter.
-
-
IC50 Calculation: Plot the percentage of kinase inhibition versus the inhibitor concentration to determine the IC50 value.
References
- 1. Preclinical evidence for the effective use of TL-895, a highly selective and potent second-generation BTK inhibitor, for the treatment of B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. selleckchem.com [selleckchem.com]
- 5. Phase I, first-in-human trial of Bruton's tyrosine kinase inhibitor this compound in patients with B-cell malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ajmc.com [ajmc.com]
- 7. google.com [google.com]
- 8. biorxiv.org [biorxiv.org]
- 9. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Western Blot Video Protocol | Proteintech Group [ptglab.com]
- 11. google.com [google.com]
- 12. In vitro kinase assay [protocols.io]
- 13. In vitro protein kinase assay [bio-protocol.org]
Preventing M7583 degradation in experimental setups
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of M7583 (also known as TL-895) in experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is this compound (TL-895) and what is its mechanism of action?
A1: this compound (TL-895) is a potent, orally active, and highly selective irreversible inhibitor of Bruton's tyrosine kinase (BTK).[1] As an ATP-competitive inhibitor, it covalently binds to the active site of BTK, leading to sustained inhibition of its kinase activity.[2] This mechanism blocks downstream signaling pathways crucial for B-cell proliferation and survival.
Q2: What are the recommended storage conditions for this compound (TL-895)?
A2: Proper storage is critical to prevent degradation. Please refer to the table below for detailed storage guidelines for both the powdered compound and stock solutions.
Q3: How should I prepare a stock solution of this compound (TL-895)?
A3: this compound (TL-895) is soluble in DMSO.[1][3] It is recommended to prepare a concentrated stock solution in fresh, anhydrous DMSO to minimize moisture absorption, which can reduce solubility.[1][4] For in vivo studies, specific formulations using co-solvents like PEG300, Tween-80, and saline, or SBE-β-CD in saline have been described.[3]
Q4: What are the signs of this compound (TL-895) degradation in my experiment?
A4: Signs of degradation can include a decrease in the expected biological activity, such as a reduced inhibition of BTK phosphorylation or a diminished effect on cell viability. Inconsistent results between experiments, or a gradual loss of potency over time, may also indicate degradation of the compound. Visual signs, such as a change in the color or clarity of your stock solution, could also be an indicator.
Troubleshooting Guide: Preventing this compound (TL-895) Degradation
This guide addresses specific issues that may arise during your experiments and provides potential solutions to minimize this compound (TL-895) degradation.
| Observed Problem | Potential Cause | Recommended Solution |
| Reduced or inconsistent biological activity in cell-based assays. | Hydrolytic degradation: this compound, similar to other BTK inhibitors, may be susceptible to hydrolysis in aqueous solutions, especially at non-neutral pH. | - Prepare fresh dilutions of this compound from a DMSO stock solution immediately before each experiment.- Minimize the time the compound spends in aqueous culture media before being added to cells.- Ensure the pH of your experimental buffers and media is stable and within the optimal range for your cells. |
| Loss of compound potency over a series of experiments. | Improper storage of stock solutions: Frequent freeze-thaw cycles or prolonged storage at inappropriate temperatures can lead to gradual degradation. | - Aliquot your DMSO stock solution into single-use volumes to avoid repeated freeze-thaw cycles.- Store aliquots at -80°C for long-term storage (up to 6 months) and at -20°C for shorter-term storage (up to 1 month).[5] |
| Precipitation of the compound in culture media. | Poor solubility or supersaturation: While soluble in DMSO, this compound is insoluble in water.[1] Diluting a highly concentrated DMSO stock directly into aqueous media can cause precipitation. | - When diluting the DMSO stock, add it to the media with gentle vortexing to ensure rapid and even dispersion.- Avoid using a stock solution that is too concentrated. A final DMSO concentration of <0.5% in the cell culture is generally well-tolerated and helps maintain solubility. |
| Unexpected off-target effects or cell toxicity. | Oxidative degradation: Exposure to air and light can lead to the formation of reactive oxygen species, which may degrade the compound and generate cytotoxic byproducts. | - Protect stock solutions and experimental setups from direct light by using amber vials and covering plates with foil.- When preparing solutions, minimize the exposure to air. Consider using de-gassed buffers for sensitive assays. |
Data Presentation
Table 1: Physicochemical Properties of this compound (TL-895)
| Property | Value | Reference |
| Molecular Weight | 447.51 g/mol | [1] |
| Solubility in DMSO | 250 mg/mL (558.66 mM) | [3] |
| Solubility in Water | Insoluble | [1] |
| LogP | 4.1 | [3] |
Table 2: Recommended Storage Conditions for this compound (TL-895)
| Form | Storage Temperature | Duration | Reference |
| Powder | -20°C | 3 years | [3] |
| In Solvent (DMSO) | -80°C | 6 months | [5] |
| In Solvent (DMSO) | -20°C | 1 month | [5] |
Experimental Protocols
Key Experiment: In Vitro BTK Inhibition Assay
This protocol is a general guideline for assessing the inhibitory activity of this compound (TL-895) on BTK phosphorylation in a cell-based assay.
-
Cell Culture: Culture Ramos cells (a human Burkitt's lymphoma cell line) in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Preparation of this compound (TL-895) Stock Solution:
-
Treatment of Cells:
-
Seed Ramos cells in a 96-well plate at a density of 1 x 10^6 cells/well.
-
Prepare serial dilutions of this compound (TL-895) in culture medium from the 10 mM DMSO stock. The final DMSO concentration should not exceed 0.5%.
-
Add the diluted this compound (TL-895) to the cells and incubate for 2 hours at 37°C. Include a DMSO-only vehicle control.
-
-
Stimulation and Lysis:
-
Stimulate the cells with anti-IgM antibody for 10 minutes to induce BTK autophosphorylation.
-
After stimulation, pellet the cells by centrifugation and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
-
Analysis of BTK Phosphorylation:
-
Determine the protein concentration of the cell lysates.
-
Analyze the phosphorylation status of BTK (e.g., at Tyr223) and total BTK levels by Western blotting or a suitable immunoassay.
-
Quantify the band intensities and calculate the percentage of BTK inhibition at each this compound (TL-895) concentration relative to the vehicle control.
-
Visualizations
Caption: BTK Signaling Pathway and this compound (TL-895) Inhibition.
Caption: Experimental Workflow for this compound (TL-895) Cell-Based Assay.
Caption: Troubleshooting Logic for this compound (TL-895) Degradation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Preclinical evidence for the effective use of TL-895, a highly selective and potent second-generation BTK inhibitor, for the treatment of B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TL-895 | Btk | 1415823-49-2 | Invivochem [invivochem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
Technical Support Center: M7583 (Bintrafusp Alfa) Studies
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with M7583 (bintrafusp alfa).
Frequently Asked Questions (FAQs)
Q1: What is this compound (bintrafusp alfa) and what is its mechanism of action?
This compound, also known as bintrafusp alfa (formerly M7824), is a first-in-class bifunctional fusion protein.[1][2][3] It is composed of the extracellular domain of the human transforming growth factor-beta (TGF-β) receptor II (a "TGF-β trap") fused to a human IgG1 monoclonal antibody that blocks the programmed death-ligand 1 (PD-L1).[1][3] The dual mechanism is designed to simultaneously block the PD-1/PD-L1 immune checkpoint pathway and neutralize immunosuppressive TGF-β in the tumor microenvironment, thereby promoting anti-tumor immune responses.[3][4]
Q2: What are the intended applications of this compound?
This compound was developed as an immunotherapy for various solid tumors.[5] Preclinical studies suggested potential efficacy in cancers where both the PD-L1 and TGF-β pathways are implicated in immune evasion, such as ovarian cancer, head and neck squamous cell carcinoma, and non-small cell lung cancer (NSCLC).[1][2][4] Clinical trials have investigated its use in several advanced cancers, including biliary tract cancer (BTC), NSCLC, and cervical cancer.[6][7][8]
Q3: Why have several this compound clinical trials failed to meet their primary endpoints?
Several high-profile clinical trials involving this compound have been discontinued because the drug did not demonstrate a significant improvement over existing treatments. For example, in a trial for non-small cell lung cancer, bintrafusp alfa did not outperform Keytruda (pembrolizumab).[5][6] Similarly, trials in biliary tract cancer did not show a sufficient benefit when added to chemotherapy or as a monotherapy.[7][9][10] The reasons for these failures are likely complex and multifactorial, but may include:
-
The patient populations selected may not have been optimally stratified for biomarkers sensitive to dual pathway inhibition.
-
The intricate tumor microenvironment in these advanced cancers may have additional resistance mechanisms that are not addressed by targeting only PD-L1 and TGF-β.
-
The bifunctional nature of the molecule may not confer the expected synergistic benefit in all tumor types.
Q4: What are the known side effects or treatment-related adverse events associated with this compound?
In clinical trials, this compound has been reported to have a manageable safety profile.[1][2] Common treatment-related adverse events (TRAEs) are generally consistent with those of other anti-PD-L1 and TGF-β inhibiting therapies.[8] These can include immune-related adverse events such as pneumonitis, hepatitis, colitis, and endocrinopathies, as well as skin reactions and anemia mediated by TGF-β inhibition.[8] In a Phase 1 trial in NSCLC, 29% of patients experienced grade 3 or higher TRAEs.[1]
Interpreting Unexpected Results: Troubleshooting Guide
This guide addresses common unexpected outcomes in preclinical and in vitro studies involving this compound.
Scenario 1: No or low in vitro activity on tumor cell lines.
-
Question: I am not observing the expected cytotoxic or growth-inhibitory effects of this compound on my cancer cell line. Why could this be?
-
Possible Causes and Solutions:
-
Low PD-L1 Expression: The anti-PD-L1 component of this compound requires the presence of PD-L1 on the cell surface. Verify PD-L1 expression on your cell line using flow cytometry or western blotting. Consider using interferon-gamma (IFN-γ) to induce PD-L1 expression, as some tumor cells upregulate it in response to inflammatory signals. However, be aware that some cell lines have defects in the IFN signaling pathway (e.g., JAK1/JAK2 mutations) and may not upregulate PD-L1.[11]
-
Lack of Endogenous TGF-β Signaling: The TGF-β trap component will only have an effect if the cell line's growth or survival is dependent on autocrine or paracrine TGF-β signaling. Assess the levels of secreted TGF-β in your cell culture supernatant and the expression of TGF-β receptors on your cells.
-
Absence of Immune Cells: this compound's primary mechanism is to enhance anti-tumor immunity. In a monoculture of tumor cells, the effects of blocking the PD-1/PD-L1 checkpoint will not be apparent. To observe the full effect, co-culture your tumor cells with immune cells (e.g., T cells, NK cells) is necessary. Studies have shown this compound can render urothelial carcinoma cell lines more susceptible to lysis by cytotoxic T lymphocytes and natural killer cells.[3]
-
Scenario 2: In vivo anti-tumor effect is weaker than expected.
-
Question: In my syngeneic mouse model, this compound is not controlling tumor growth as effectively as published preclinical data suggests. What could be the issue?
-
Possible Causes and Solutions:
-
Tumor Microenvironment (TME): The composition of the TME is critical. If the tumor is "cold" (i.e., has low infiltration of T cells), this compound may not be effective. Consider analyzing the immune cell infiltrate in your tumors. Combination therapies that increase T cell infiltration may be necessary.
-
Dominant Immunosuppressive Pathways: Other immunosuppressive mechanisms beyond PD-L1 and TGF-β may be dominant in your model. For instance, the presence of regulatory T cells (Tregs) or myeloid-derived suppressor cells (MDSCs) could be limiting the efficacy.
-
Model Selection: The choice of tumor model is crucial. Preclinical studies showing positive results with bintrafusp alfa in ovarian cancer models demonstrated a shift in the TME towards cytotoxicity and an increase in tumor-infiltrating CD8+ T cells and NK cells.[4] Ensure your chosen model is appropriate and known to be responsive to checkpoint inhibition.
-
Scenario 3: Conflicting or paradoxical signaling results.
-
Question: My results suggest that the two components of this compound may be having opposing effects. How do I interpret this?
-
Possible Causes and Solutions:
-
Tumor-Intrinsic PD-L1 Signaling: Recent research has shown that PD-L1 itself can have tumor-intrinsic signaling functions, independent of its role in immune suppression.[12] For example, PD-L1 has been implicated in promoting autophagy and resistance to EGFR inhibitors in lung cancer via the MAPK pathway.[12] Blocking PD-L1 with this compound could therefore have unforeseen effects on tumor cell signaling.
-
TGF-β's Dual Role: TGF-β can have both tumor-suppressing and tumor-promoting effects depending on the cellular context. In some contexts, inhibiting TGF-β could paradoxically remove a brake on proliferation. It is essential to characterize the role of TGF-β in your specific experimental system.
-
Bifunctional Molecule Complexity: The physical linkage of the two functional domains could lead to steric hindrance or altered binding kinetics compared to using two separate molecules. Consider control experiments using an anti-PD-L1 antibody and a separate TGF-β inhibitor to dissect the individual contributions.
-
Quantitative Data Summary
The following tables summarize key quantitative results from this compound clinical trials.
Table 1: Objective Response Rates (ORR) in this compound Clinical Trials
| Cancer Type | Setting | Treatment | ORR | 95% Confidence Interval | Source |
| NSCLC | Second-Line | This compound (1200 mg) | 25.0% | - | [1] |
| NSCLC (PD-L1+) | Second-Line | This compound (1200 mg) | 36.0% | - | [1] |
| NSCLC (PD-L1 High) | Second-Line | This compound (1200 mg) | 85.7% | - | [1] |
| Biliary Tract Cancer | Second-Line Monotherapy | This compound | 10.1% | 5.9% - 15.8% | [9][10] |
| Head and Neck (SCCHN) | Heavily Pretreated | This compound | 13% | 4% - 29% | [2] |
Experimental Protocols
Below are representative methodologies for key experiments involving this compound. These should be optimized for your specific experimental setup.
1. In Vitro Immune Cell Co-culture Assay
-
Objective: To assess the ability of this compound to enhance T-cell mediated cytotoxicity of tumor cells.
-
Methodology:
-
Cell Preparation: Culture target tumor cells to 80% confluency. Harvest and plate at a desired density in a 96-well plate. Isolate human or murine Pan-T cells from PBMCs or splenocytes, respectively, using negative selection kits.
-
Co-culture: Add activated T cells to the tumor cells at various effector-to-target (E:T) ratios (e.g., 1:1, 5:1, 10:1).
-
Treatment: Add this compound at a range of concentrations (e.g., 0.1, 1, 10 µg/mL). Include appropriate controls: isotype control antibody, anti-PD-L1 antibody alone, and a TGF-β inhibitor alone.
-
Incubation: Incubate the co-culture for 48-72 hours.
-
Readout: Measure tumor cell lysis using a lactate dehydrogenase (LDH) release assay or a chromium-51 release assay. Alternatively, intracellular cytokine staining of T cells (e.g., for IFN-γ, TNF-α) can be performed by flow cytometry to assess T cell activation.
-
2. Syngeneic Mouse Tumor Model Study
-
Objective: To evaluate the in vivo anti-tumor efficacy of this compound.
-
Methodology:
-
Tumor Implantation: Subcutaneously inject a suitable number of tumor cells (e.g., 1x10^6) into the flank of immunocompetent syngeneic mice (e.g., C57BL/6 or BALB/c).
-
Tumor Growth Monitoring: Allow tumors to establish to a palpable size (e.g., 50-100 mm³). Measure tumor volume with calipers every 2-3 days.
-
Treatment Groups: Randomize mice into treatment groups (n=8-10 per group): Vehicle control, isotype control, this compound (e.g., at 10 mg/kg, administered intraperitoneally twice a week).
-
Endpoint: Continue treatment and monitoring until tumors in the control group reach a predetermined endpoint size. Euthanize mice and excise tumors for further analysis.
-
Analysis: Compare tumor growth curves between groups. Tumors can be dissociated for flow cytometric analysis of immune cell populations (CD8+ T cells, Tregs, MDSCs) or analyzed by immunohistochemistry.
-
Visualizations
Caption: Mechanism of action of this compound (bintrafusp alfa).
Caption: Troubleshooting workflow for unexpected this compound results.
References
- 1. Bintrafusp Alfa, a Bifunctional Fusion Protein Targeting TGF-β and PD-L1, in Second-Line Treatment of Patients With NSCLC: Results From an Expansion Cohort of a Phase 1 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bintrafusp alfa, a bifunctional fusion protein targeting TGF-β and PD-L1, in advanced squamous cell carcinoma of the head and neck: results from a phase I cohort - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-PD-L1/TGFβR2 (M7824) fusion protein induces immunogenic modulation of human urothelial carcinoma cell lines, rendering them more susceptible to immune-mediated recognition and lysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Blockade of TGF-β and PD-L1 by bintrafusp alfa promotes survival in preclinical ovarian cancer models by promoting T effector and NK cell responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GSK/Merck's hopeful bintrafusp alfa fails in key lung cancer trial | pharmaphorum [pharmaphorum.com]
- 6. fiercebiotech.com [fiercebiotech.com]
- 7. Third strike for GSK/Merck as bintrafusp alfa flubs again | pharmaphorum [pharmaphorum.com]
- 8. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 9. fiercebiotech.com [fiercebiotech.com]
- 10. GSK, Merck KGaA's BTC Drug, Bintrafusp Alfa Fails for Second Time This Year - BioSpace [biospace.com]
- 11. Innate resistance of PD-1 blockade through loss of function mutations in JAK resulting in inability to express PD-L1 upon interferon exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PD-L1 induces autophagy and primary resistance to EGFR–TKIs in EGFR-mutant lung adenocarcinoma via the MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
M7583 vs. Ibrutinib: A Head-to-Head Preclinical Comparison of BTK Inhibitors
In the landscape of targeted therapies for B-cell malignancies, Bruton's tyrosine kinase (BTK) has emerged as a critical therapeutic target. Ibrutinib, the first-in-class BTK inhibitor, has revolutionized treatment for various B-cell cancers. However, the development of second-generation inhibitors like M7583 (also known as TL-895) aims to improve upon the existing efficacy and safety profiles. This guide provides a detailed preclinical comparison of this compound and ibrutinib, focusing on their biochemical potency, selectivity, and in vivo anti-tumor activity, supported by experimental data.
Biochemical Potency and Kinase Selectivity
This compound is a potent, orally administered, second-generation irreversible BTK inhibitor.[1][2] Preclinical studies have demonstrated its high selectivity and potency against BTK.
| Compound | Target | IC50 | Ki |
| This compound (TL-895) | BTK | 1.5 nM[2][3] | 11.9 nM[3] |
| Ibrutinib | BTK | - | - |
IC50: Half-maximal inhibitory concentration; Ki: Inhibition constant. Data for ibrutinib's IC50 and Ki were not available in the provided search results for a direct head-to-head comparison in the same study.
A key differentiator for second-generation BTK inhibitors is their kinase selectivity profile, which can influence off-target effects and overall tolerability. This compound has been shown to be highly selective for BTK. In a kinase profiler panel, only three other kinases (Blk, BMX, and Txk) had IC50s within a tenfold range of BTK's IC50.[1]
| Kinase | This compound IC50 |
| BTK | 18.5 nM |
| BMX | 5 nM |
| Txk | 62 nM |
| Blk | 77 nM |
Data from in vitro kinase profiling.[1]
In Vitro Cellular Activity
The inhibitory effect of this compound on BTK has been confirmed in cellular assays. Treatment of the Ramos human Burkitt's B-cell lymphoma cell line with this compound resulted in a concentration-dependent decrease in BTK auto-phosphorylation at the Y223 phosphorylation site, with an IC50 between 1-10 nM.[1][2] Furthermore, this compound has been shown to inhibit the proliferation of primary chronic lymphocytic leukemia (CLL) blasts in vitro and the growth of a subset of activated B-cell like (ABC) diffuse large B-cell lymphoma (DLBCL) and mantle cell lymphoma (MCL) cell lines.[1][2]
One notable difference highlighted in preclinical studies is the impact on antibody-dependent cell-mediated cytotoxicity (ADCC). At clinically relevant concentrations, ibrutinib was found to inhibit the ADCC mechanism of rituximab, whereas this compound did not demonstrate this inhibitory effect.[1]
In Vivo Anti-Tumor Efficacy
Head-to-head preclinical studies in animal models have provided insights into the comparative in vivo anti-tumor activity of this compound and ibrutinib.
Mantle Cell Lymphoma (MCL) Xenograft Model
In a Mino MCL xenograft model, treatment with this compound resulted in significant inhibition of tumor growth compared to vehicle controls.[2]
Diffuse Large B-Cell Lymphoma (DLBCL) Patient-Derived Xenograft (PDX) Models
A comparison in 21 DLBCL PDX models revealed that this compound and acalabrutinib (another second-generation BTK inhibitor) significantly inhibited tumor growth in five different models (four ABC subtype and one GCB subtype) compared to vehicle. In contrast, ibrutinib showed significant tumor growth inhibition in only two of these models (one ABC and one GCB), both of which were also sensitive to this compound and acalabrutinib.[2] These findings suggest that this compound may have a broader or more potent anti-tumor effect in certain DLBCL subtypes.
In a separate study using an ABC-DLBCL TMD8 xenograft model, this compound demonstrated stronger anti-tumor activity than another novel BTK inhibitor, M2951.[4] Mice treated with this compound at doses of 3 and 10 mg/kg showed a more rapid and sustained tumor growth inhibition, allowing for longer treatment duration compared to the control and M2951-treated groups.[4]
Signaling Pathway and Experimental Workflow
BTK Signaling Pathway
Bruton's tyrosine kinase is a key component of the B-cell receptor (BCR) signaling pathway, which is crucial for the proliferation and survival of malignant B-cells.[5][6] Both this compound and ibrutinib are irreversible inhibitors that covalently bind to a cysteine residue (Cys481) in the active site of BTK, thereby blocking its kinase activity.[7]
Caption: Simplified B-Cell Receptor (BCR) signaling pathway and the inhibitory action of this compound and ibrutinib on BTK.
General Xenograft Efficacy Study Workflow
The following diagram illustrates a typical workflow for evaluating the in vivo efficacy of BTK inhibitors in a xenograft model.
Caption: A generalized workflow for preclinical in vivo efficacy studies of BTK inhibitors in xenograft models.
Experimental Protocols
Kinase Profiling
The kinase specificity of this compound was determined in vitro using the Merck Millipore Kinase Profiler panel.[1] This assay measures the inhibitory activity of the compound against a broad range of purified kinases to assess its selectivity.
Cellular BTK Auto-phosphorylation Assay
The Ramos cell line, a human Burkitt's B-cell lymphoma line, was used to assess the cellular activity of this compound.[1] Following treatment with varying concentrations of the inhibitor, the level of BTK auto-phosphorylation was detected by western blot to determine the concentration-dependent inhibition.[1]
In Vivo Xenograft Studies
For the DLBCL PDX models, tumor fragments were implanted into immunodeficient mice.[2] In the TMD8 xenograft model, TMD8 lymphoma cells were subcutaneously injected into female NOD-SCID mice.[4] Once tumors reached a certain volume (e.g., 100 mm³), mice were randomized into treatment groups and received daily oral doses of the respective compounds or vehicle.[4] Tumor growth and animal well-being were monitored regularly throughout the study.[4]
Conclusion
The preclinical data suggests that this compound is a highly potent and selective second-generation BTK inhibitor. Head-to-head comparisons with ibrutinib in in vivo models of DLBCL indicate that this compound may have a more pronounced anti-tumor effect in certain subtypes.[2] Furthermore, the lack of inhibition of ADCC by this compound at clinically relevant concentrations, in contrast to ibrutinib, suggests a potentially improved safety and combination therapy profile.[1] These promising preclinical findings have supported the clinical development of this compound for the treatment of B-cell malignancies.[5][8]
References
- 1. ashpublications.org [ashpublications.org]
- 2. Preclinical evidence for the effective use of TL-895, a highly selective and potent second-generation BTK inhibitor, for the treatment of B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. ascopubs.org [ascopubs.org]
- 6. targetedonc.com [targetedonc.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Phase I, first-in-human trial of Bruton's tyrosine kinase inhibitor this compound in patients with B-cell malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Selectivity Profiles of M7583 and Acalabrutinib
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted therapies for B-cell malignancies, the development of highly selective Bruton's tyrosine kinase (BTK) inhibitors is a critical endeavor to maximize on-target efficacy while minimizing off-target related adverse events. This guide provides a detailed comparison of the selectivity profiles of two next-generation BTK inhibitors: M7583 (also known as TL-895) and acalabrutinib. By examining their biochemical potency and kinome-wide selectivity, this document aims to offer valuable insights for researchers and clinicians in the field of oncology and immunology.
Introduction to this compound and Acalabrutinib
This compound (TL-895) is a potent, orally active, and highly selective irreversible BTK inhibitor that is ATP-competitive.[1] It is currently under investigation for the treatment of various B-cell malignancies.
Acalabrutinib (Calquence®) is a second-generation, highly selective, potent, and covalent BTK inhibitor.[2] It is approved for the treatment of various B-cell cancers and is known for its improved safety profile compared to the first-generation BTK inhibitor, ibrutinib, owing to its minimal off-target activities.[2][3]
Comparative Selectivity Profile
The selectivity of a kinase inhibitor is a crucial determinant of its therapeutic index. Off-target inhibition can lead to undesirable side effects, while a highly selective compound is expected to have a more favorable safety profile.
Biochemical Potency against BTK
Both this compound and acalabrutinib are highly potent inhibitors of BTK. However, in biochemical assays, this compound has demonstrated a slightly lower IC50 value, suggesting higher potency in a cell-free system.
| Inhibitor | BTK IC50 (nM) | Reference |
| This compound (TL-895) | ~1.5 | [1] |
| Acalabrutinib | ~3 - 5.1 | [4] |
Table 1: Biochemical Potency of this compound and Acalabrutinib against BTK. The half-maximal inhibitory concentration (IC50) values were determined in biochemical assays. It is important to note that these values are from different studies and direct comparison should be made with caution.
Kinase Selectivity
This compound (TL-895): A screening of this compound against a panel of 270 kinases using the Millipore Kinase Profiler™ service revealed its high selectivity. At a concentration of 1 µM, this compound inhibited only a small number of other kinases.[1] More recent data from a KINOMEscan against 468 kinases confirmed its high selectivity for TEC family kinases.[5][6] The most potent off-target inhibitions were observed against other TEC family kinases.
Acalabrutinib: Acalabrutinib is renowned for its high selectivity.[2] KINOMEscan® data showed that at a concentration of 1 µM, acalabrutinib inhibited a very limited number of kinases by more than 65%.[7] Its off-target activity against kinases such as ITK and EGFR is significantly lower compared to ibrutinib, which is believed to contribute to its improved tolerability.[3]
| Off-Target Kinase | This compound (TL-895) IC50 (nM) | Acalabrutinib IC50 (nM) | Kinase Family |
| BMX | 1.6 | <100 | TEC |
| BLK | 77 | >1000 | SRC |
| TEC | 10-39 | 37-1000 | TEC |
| TXK | 62 | <100 | TEC |
| EGFR | No significant inhibition | >1000 | Receptor Tyrosine Kinase |
| ITK | Moderate inhibition | >1000 | TEC |
Table 2: Comparative Off-Target Kinase Inhibition Profile. IC50 values for key off-target kinases are presented. Data for this compound is from a Millipore Kinase Profiler screen[1] and KINOMEscan[5][6], while data for acalabrutinib is compiled from various sources[3][4]. The variability in acalabrutinib's IC50 for TEC kinase highlights the differences in assay conditions between studies.
Signaling Pathways
The following diagrams illustrate the central role of BTK in B-cell receptor signaling and the potential impact of off-target inhibition on other pathways.
Caption: B-Cell Receptor (BCR) Signaling Pathway and Inhibition by this compound and Acalabrutinib.
Caption: Potential Off-Target Effects on Other Signaling Pathways.
Experimental Protocols
The determination of kinase inhibitor selectivity relies on robust and standardized biochemical assays. The data presented in this guide were primarily generated using kinome-wide screening platforms such as the Millipore Kinase Profiler™ and Eurofins DiscoverX KINOMEscan®.
General Principle of Biochemical Kinase Assays
Biochemical kinase assays are designed to measure the enzymatic activity of a purified kinase in the presence of an inhibitor. The fundamental components of these assays include:
-
Kinase: The purified enzyme of interest.
-
Substrate: A peptide or protein that is phosphorylated by the kinase.
-
ATP: The phosphate donor for the phosphorylation reaction.
-
Inhibitor: The compound being tested for its ability to block kinase activity.
-
Detection System: A method to quantify the extent of substrate phosphorylation.
Example Experimental Workflow: Radiometric Kinase Assay (e.g., Millipore Kinase Profiler™)
This method is often considered the gold standard for its direct measurement of phosphate transfer.
-
Reaction Setup: The kinase, substrate, and inhibitor are incubated together in a reaction buffer.
-
Initiation: The kinase reaction is initiated by the addition of radiolabeled ATP (e.g., [γ-³³P]ATP).
-
Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature.
-
Termination: The reaction is stopped, typically by the addition of a strong acid or by spotting the reaction mixture onto a filter membrane that binds the substrate.
-
Washing: Unincorporated [γ-³³P]ATP is washed away from the filter membrane.
-
Detection: The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.
-
Data Analysis: The percentage of kinase inhibition is calculated by comparing the radioactivity in the presence of the inhibitor to a control reaction without the inhibitor. IC50 values are then determined from dose-response curves.
Caption: Workflow of a Radiometric Kinase Inhibition Assay.
Example Experimental Workflow: Competitive Binding Assay (e.g., KINOMEscan®)
This technology measures the ability of a compound to compete with a proprietary ligand for binding to the kinase active site.
-
Immobilization: A DNA-tagged kinase is immobilized on a solid support.
-
Competition: The test compound and a proprietary, active-site directed ligand are added to the immobilized kinase.
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Washing: Unbound components are washed away.
-
Quantification: The amount of kinase-ligand interaction is quantified, typically using quantitative PCR (qPCR) of the DNA tag.
-
Data Analysis: A low amount of bound ligand indicates that the test compound has successfully competed for binding to the kinase active site. The results are often reported as a percentage of control, and a dissociation constant (Kd) can be determined.
Caption: Workflow of a Competitive Binding Kinase Assay.
Conclusion
Both this compound and acalabrutinib are highly potent and selective inhibitors of BTK. The available data suggests that this compound may have a slightly higher biochemical potency for BTK, while both compounds exhibit excellent selectivity profiles with limited off-target kinase inhibition. The improved selectivity of these second-generation inhibitors over older counterparts is a key factor in their enhanced safety profiles. This comparative guide, based on publicly available preclinical data, provides a foundation for researchers to understand the nuanced differences between these two important targeted therapies. Further head-to-head clinical studies will be instrumental in fully elucidating their comparative efficacy and safety in various patient populations.
References
- 1. Preclinical evidence for the effective use of TL-895, a highly selective and potent second-generation BTK inhibitor, for the treatment of B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ibrutinib targets mutant-EGFR kinase with a distinct binding conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ajmc.com [ajmc.com]
- 4. frontiersin.org [frontiersin.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. assets.fishersci.com [assets.fishersci.com]
Navigating Ibrutinib Resistance: A Comparative Guide to Novel Therapeutic Strategies
For Researchers, Scientists, and Drug Development Professionals
The advent of Bruton's tyrosine kinase (BTK) inhibitors, exemplified by ibrutinib, has revolutionized the treatment landscape for B-cell malignancies. However, the emergence of resistance, often driven by mutations in the BTK gene (most commonly C481S), presents a significant clinical challenge. This guide provides a comparative analysis of emerging therapeutic agents and strategies designed to overcome ibrutinib resistance, with a focus on the novel non-covalent BTK inhibitor pirtobrutinib and the BTK degrader NX-2127, benchmarked against established and alternative therapies such as venetoclax and the second-generation covalent BTK inhibitor, acalabrutinib.
Mechanism of Action and Signaling Pathways
Ibrutinib and acalabrutinib are covalent BTK inhibitors that form an irreversible bond with the C481 residue in the BTK active site.[1] Mutations at this site prevent this covalent binding, leading to resistance.[2] Novel agents employ different strategies to circumvent this.
-
Pirtobrutinib (LOXO-305) is a highly selective, non-covalent (reversible) BTK inhibitor. Its mechanism does not depend on binding to the C481 residue, allowing it to effectively inhibit both wild-type and C481S-mutated BTK.[3][4]
-
NX-2127 is a BTK-targeted protein degrader. It is a heterobifunctional molecule that recruits the E3 ubiquitin ligase cereblon to the BTK protein, leading to its ubiquitination and subsequent degradation by the proteasome.[5] This approach eliminates the BTK protein entirely, irrespective of mutations in the binding site.[6]
-
Venetoclax is a BCL-2 inhibitor. It circumvents BTK-mediated resistance by targeting a different pro-survival pathway, inducing apoptosis in cancer cells that are dependent on BCL-2.
-
Acalabrutinib , a second-generation covalent BTK inhibitor, has higher selectivity for BTK than ibrutinib, which may translate to a better safety profile.[7] However, it is also susceptible to resistance mediated by C481S mutations.[2]
Below is a diagram illustrating the signaling pathways and the points of intervention for these different therapeutic agents.
Caption: Simplified B-Cell Receptor (BCR) signaling pathway and points of therapeutic intervention.
Comparative Efficacy in Ibrutinib-Resistant Cell Lines
Direct head-to-head preclinical studies comparing all these agents in the same ibrutinib-resistant cell lines are limited. However, available data from different studies provide valuable insights into their relative efficacy.
Pirtobrutinib
In preclinical studies, pirtobrutinib has demonstrated potent activity in ibrutinib-resistant models. A study on chronic lymphocytic leukemia (CLL) cells showed that while ibrutinib's inhibitory effect was greatly reduced in cells with the BTK C481S mutation, pirtobrutinib maintained significant inhibition of BTK phosphorylation.[8] In mantle cell lymphoma (MCL) cell lines, including those resistant to ibrutinib and venetoclax, pirtobrutinib was more potent than ibrutinib in inhibiting cell proliferation and inducing apoptosis.[4][9]
NX-2127
Preclinical data for BTK degraders like NX-2127 show that they can effectively degrade both wild-type and C481S-mutated BTK protein.[5] This leads to the inhibition of tumor growth in xenograft models expressing ibrutinib-resistant BTK.
Venetoclax
Venetoclax has shown efficacy in patients who have progressed on ibrutinib.[10] Its mechanism is independent of the BTK pathway, making it a viable option for patients with BTK mutations.
Acalabrutinib
While a more selective covalent BTK inhibitor, acalabrutinib's efficacy is compromised by the C481S mutation, similar to ibrutinib.[8]
Table 1: Summary of Preclinical Efficacy in Ibrutinib-Resistant Models
| Agent | Mechanism of Action | Efficacy in BTK C481S Mutant Cells | Key Preclinical Findings | Citations |
| Pirtobrutinib | Non-covalent BTK inhibitor | High | Maintained inhibition of BTK phosphorylation and downstream signaling. More potent than ibrutinib in inhibiting cell growth and inducing apoptosis in resistant MCL cell lines. | [4][8][9] |
| NX-2127 | BTK protein degrader | High | Degrades both wild-type and C481-mutated BTK protein, leading to tumor growth inhibition. | [5][6] |
| Venetoclax | BCL-2 inhibitor | High | Efficacy is independent of BTK pathway mutations. | [10] |
| Acalabrutinib | Covalent BTK inhibitor | Low | Inhibitory effect is greatly reduced in the presence of the C481S mutation. | [8] |
Clinical Efficacy Comparison
Clinical trial data provides a broader context for the potential of these agents. A matching-adjusted indirect comparison (MAIC) of clinical trial data for patients with relapsed/refractory CLL previously treated with a covalent BTK inhibitor suggested that pirtobrutinib had a higher overall response rate (ORR) and a comparable progression-free survival (PFS) and overall survival (OS) to venetoclax.[11][12][13] Pirtobrutinib was also associated with a better toxicity profile.[11][12]
Table 2: Matching-Adjusted Indirect Comparison of Pirtobrutinib vs. Venetoclax in cBTKi-Pretreated CLL
| Outcome | Pirtobrutinib | Venetoclax | Weighted Hazard Ratio/Odds Ratio (95% CI) | P-value | Citations |
| Overall Response Rate (ORR) | 80.2% | 64.8% | OR: 2.22 (1.16-4.29) | 0.01 | [11][13] |
| Progression-Free Survival (PFS) | 19.4 months (median) | 24.7 months (median) | HR: 1.01 (0.58-1.73) | 0.98 | [11][13] |
| Overall Survival (OS) | Not Reached (median) | Not Reported | HR: 0.64 (0.25-1.67) | 0.34 | [11][13] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols used to assess the efficacy of these agents in cell lines.
Cell Viability Assay (e.g., MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Caption: A typical workflow for a cell viability MTT assay.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Caption: Workflow for assessing apoptosis by Annexin V/PI staining.
Western Blotting for Signaling Pathway Analysis
This technique is used to detect specific proteins in a sample and to assess the phosphorylation status of signaling molecules.
Caption: A generalized workflow for Western blot analysis.
Conclusion
The landscape of treatment for ibrutinib-resistant B-cell malignancies is rapidly evolving. Novel agents like the non-covalent BTK inhibitor pirtobrutinib and the BTK degrader NX-2127 show significant promise in preclinical and clinical settings by effectively targeting the molecular mechanisms of resistance. Pirtobrutinib, in particular, has demonstrated robust efficacy in both in vitro and in vivo models of ibrutinib resistance and has shown favorable outcomes in clinical comparisons with venetoclax. BTK degraders represent a novel and potent approach by eliminating the target protein altogether. The choice of therapy will likely depend on the specific resistance mechanism, prior treatments, and patient-specific factors. Continued research and head-to-head clinical trials are needed to definitively establish the optimal sequencing and combination of these innovative therapies.
References
- 1. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 2. Resistance to BTK inhibition in CLL and non-Hodgkin lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. patientpower.info [patientpower.info]
- 7. youtube.com [youtube.com]
- 8. Pirtobrutinib targets BTK C481S in ibrutinib-resistant CLL but second-site BTK mutations lead to resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. onclive.com [onclive.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Pirtobrutinib versus venetoclax in covalent Bruton tyrosine kinase inhibitor-pretreated chronic lymphocytic leukemia: a matching-adjusted indirect comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ajmc.com [ajmc.com]
- 13. Pirtobrutinib versus venetoclax in covalent Bruton tyrosine kinase inhibitor-pretreated chronic lymphocytic leukemia: a matching-adjusted indirect comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating M7583 Target Engagement In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of M7583 (also known as TL-895), a potent and selective Bruton's tyrosine kinase (BTK) inhibitor, with alternative BTK-targeting therapies. The focus is on the in vivo validation of target engagement, supported by experimental data and detailed methodologies.
Introduction to this compound and BTK Inhibition
This compound is a second-generation, irreversible BTK inhibitor that covalently binds to the Cysteine 481 residue in the ATP-binding pocket of BTK. This action blocks the B-cell receptor (BCR) signaling pathway, which is crucial for the proliferation and survival of malignant B-cells. The inhibition of this pathway is a clinically validated strategy for the treatment of various B-cell malignancies. This guide will compare this compound with other BTK inhibitors, including covalent and non-covalent inhibitors, as well as the emerging class of BTK degraders.
Comparative Analysis of In Vivo Target Engagement
The in vivo target engagement of this compound and its alternatives is a critical measure of their pharmacodynamic activity. The following table summarizes the available quantitative data.
| Compound | Class | Dosage | In Vivo Target Engagement/Effect | Assay Method | Reference |
| This compound (TL-895) | Covalent BTK Inhibitor | 150mg BID | 97% BTK occupancy at trough in CLL patients; 95% in MF patients | Biotin-tagged probe assay | [1] |
| Acalabrutinib | Covalent BTK Inhibitor | 100mg BID | >96% peak BTK occupancy; 95.3% trough occupancy | Biotin-tagged probe assay | [2] |
| Pirtobrutinib (LOXO-305) | Non-covalent BTK Inhibitor | ≥100mg QD | Exceeded BTK IC90 target coverage for the entire dosing interval | Not specified | [3][4] |
| Bexobrutideg (NX-5948) | BTK Degrader | Not specified | Rapid and near-complete BTK degradation by day 8 | Not specified | [5] |
| NX-2127 | BTK Degrader | 100mg QD | Approximately 80% reduction in BTK levels in the first week | Not specified | [6] |
Experimental Protocols
In Vivo BTK Occupancy Assay (for Covalent Inhibitors)
This method is commonly used to quantify the percentage of BTK that is bound by a covalent inhibitor in vivo.
1. Principle: A biotin-tagged probe, which is an analogue of the BTK inhibitor, is used to bind to the unoccupied BTK in a cell lysate. The amount of probe-bound BTK is then quantified, typically using an ELISA or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. This value is compared to the total amount of BTK in the sample to determine the percentage of occupancy by the drug.
2. Materials:
-
Biotin-tagged BTK inhibitor probe
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-BTK antibody (for coating plates or for detection)
-
Streptavidin-HRP or a fluorescently labeled streptavidin
-
Substrate for HRP (e.g., TMB) or a suitable detection reagent for the fluorescent label
-
Plate reader (for absorbance or fluorescence)
3. Abbreviated Protocol:
-
Collect peripheral blood mononuclear cells (PBMCs) from subjects at specified time points post-drug administration.
-
Lyse the cells to release the intracellular proteins, including BTK.
-
Incubate a portion of the lysate with the biotin-tagged probe. The probe will bind to any BTK that is not already occupied by the covalent inhibitor.
-
In a separate aliquot, determine the total BTK amount, often by a sandwich ELISA using two anti-BTK antibodies.
-
To quantify the unoccupied BTK, transfer the probe-incubated lysate to a plate coated with an anti-BTK antibody.
-
After washing, add streptavidin-HRP or a fluorescently labeled streptavidin, which will bind to the biotinylated probe.
-
Add the appropriate substrate and measure the signal using a plate reader.
-
Calculate the percentage of BTK occupancy as follows: % Occupancy = (1 - (Signal from treated sample / Signal from vehicle control)) * 100
Signaling Pathways and Experimental Workflows
BTK Signaling Pathway
Caption: Simplified BTK signaling pathway and the inhibitory action of this compound.
Experimental Workflow for In Vivo BTK Occupancy
Caption: Workflow for determining in vivo BTK target occupancy.
Comparison of BTK-Targeting Mechanisms
Caption: Mechanisms of action for different classes of BTK-targeting drugs.
References
- 1. youtube.com [youtube.com]
- 2. seekingalpha.com [seekingalpha.com]
- 3. Loxo Oncology at Lilly Announces Updated Data from the Phase 1/2 BRUIN Clinical Trial for LOXO-305 in Mantle Cell Lymphoma and Non-Hodgkin Lymphomas at the American Society of Hematology (ASH) Annual Meeting - BioSpace [biospace.com]
- 4. cll-039-pirtobrutinib-loxo-305-a-next-generation-highly-selective-non-covalent-btk-inhibitor-in-previously-treated-cll-sll-results-from-the-phase-1-2-bruin-study - Ask this paper | Bohrium [bohrium.com]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
The Synergistic Potential of M7583 (TL-895) and PI3K Inhibitors in Diffuse Large B-cell Lymphoma: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Diffuse Large B-cell Lymphoma (DLBCL) is the most prevalent form of non-Hodgkin lymphoma, characterized by significant heterogeneity in its genetic makeup and clinical outcomes. The B-cell receptor (BCR) signaling pathway is a critical driver of proliferation and survival in many DLBCL subtypes, making it a prime target for therapeutic intervention. This guide explores the scientific rationale and potential synergistic effects of combining M7583 (also known as TL-895), a second-generation Bruton's tyrosine kinase (BTK) inhibitor, with phosphoinositide 3-kinase (PI3K) inhibitors for the treatment of DLBCL. While direct preclinical or clinical data on the specific combination of this compound and PI3K inhibitors is not yet publicly available, a strong mechanistic rationale supports this therapeutic strategy. This guide will compare the individual activities of these agents and present surrogate data from combinations of other BTK and PI3K inhibitors to highlight the potential of this approach.
This compound (TL-895): A Highly Selective Second-Generation BTK Inhibitor
This compound (TL-895) is a potent and highly selective, irreversible BTK inhibitor.[1][2] BTK is a key enzyme in the BCR signaling cascade, and its inhibition can block downstream signals that promote B-cell proliferation and survival.[3] Preclinical studies have demonstrated the anti-tumor activity of this compound in various B-cell malignancy models, including DLBCL.
Key Preclinical Findings for this compound (TL-895) in DLBCL:
| Parameter | Finding | Reference |
| Target | Bruton's tyrosine kinase (BTK) | [1][2] |
| Mechanism of Action | Irreversible, covalent inhibitor | [1][2] |
| Selectivity | Highly selective for BTK | [1][2] |
| In vivo Efficacy | Demonstrated anti-tumor activity in ABC-DLBCL xenograft models | [4] |
| Clinical Development | Has undergone Phase I/II clinical trials in B-cell malignancies | [3][5][6] |
This compound has shown promising in vivo anti-tumor activity in Activated B-Cell-like (ABC) DLBCL models, a subtype often dependent on chronic BCR signaling.[4] A Phase I/II clinical trial of this compound in patients with relapsed or refractory B-cell malignancies demonstrated a favorable safety profile and preliminary signs of efficacy.[3][5][6]
The PI3K Pathway: A Central Hub for DLBCL Survival
The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival in many cancers, including DLBCL.[7][8][9][10] This pathway can be activated by various upstream signals, including the BCR. In DLBCL, activation of the PI3K pathway is associated with poor prognosis.[7] The two major subtypes of DLBCL, Germinal Center B-cell-like (GCB) and ABC, can exhibit PI3K pathway activation through different mechanisms. In GCB-DLBCL, loss of the tumor suppressor PTEN is a common mechanism, while in ABC-DLBCL, chronic BCR signaling often leads to PI3K activation.[8][11]
A variety of PI3K inhibitors have been developed, targeting different isoforms of the PI3K enzyme. Pan-PI3K inhibitors target all class I isoforms, while isoform-specific inhibitors, such as those targeting the delta (δ) and gamma (γ) isoforms predominantly expressed in hematopoietic cells, offer a more targeted approach with a potentially different safety profile.[12][13]
The Rationale for Synergy: Dual Blockade of the BCR Pathway
The BCR signaling pathway is a complex network with multiple interconnected branches. Upon BCR engagement, BTK and PI3K are both activated, leading to the propagation of downstream survival signals.
Caption: Simplified BCR and PI3K signaling pathways in DLBCL.
Inhibition of BTK with this compound primarily blocks the PLCγ2-NF-κB axis, while PI3K inhibitors block the AKT/mTOR pathway. However, there is significant crosstalk between these pathways. In some cases, inhibition of one pathway can lead to a compensatory upregulation of the other, leading to therapeutic resistance. By simultaneously inhibiting both BTK and PI3K, it is possible to achieve a more complete blockade of BCR-driven survival signals, potentially leading to synergistic anti-tumor activity and overcoming mechanisms of resistance.
Surrogate Evidence for Synergy: BTK and PI3K Inhibitor Combinations in DLBCL
While direct data for this compound is pending, studies combining the first-generation BTK inhibitor ibrutinib with various PI3K inhibitors have demonstrated synergistic effects in preclinical DLBCL models.
| Combination | DLBCL Subtype | Key Findings | Reference |
| Ibrutinib + AS-605240 (PI3Kγ inhibitor) | Canine & Human DLBCL cell lines | Synergistic reduction in cell proliferation and increase in apoptosis. | [14][15][16] |
| Ibrutinib + Idelalisib (PI3Kδ inhibitor) | Ibrutinib-resistant human cell lines | Combination induced apoptosis by downregulating AKT. | [15] |
| Copanlisib (pan-PI3K inhibitor) + Venetoclax (BCL-2 inhibitor) | Genetically defined DLBCL subtypes | Synergistic activity observed in BCR-dependent DLBCLs. | [17][18] |
| IRAK4 inhibitors + Idelalisib (PI3Kδ inhibitor) | B-cell lymphoma cell lines | Pronounced synergism observed in combination. | [19] |
These studies show that dual targeting of the BCR pathway at different nodes can be a highly effective strategy. For instance, the combination of ibrutinib and the PI3Kγ inhibitor AS-605240 acted synergistically to reduce cell proliferation and induce apoptosis in DLBCL cell lines.[14][15][16]
Proposed Experimental Workflow to Evaluate Synergy
To formally evaluate the synergistic potential of this compound and PI3K inhibitors, a series of preclinical experiments would be necessary.
Caption: Proposed experimental workflow for synergy evaluation.
Experimental Protocols:
-
Cell Viability Assays: DLBCL cell lines (both ABC and GCB subtypes) would be treated with increasing concentrations of this compound and a selected PI3K inhibitor, both alone and in combination, for 48-72 hours. Cell viability would be assessed using a metabolic assay such as MTS or a luminescence-based assay like CellTiter-Glo.
-
Apoptosis Assays: To determine if the combination induces programmed cell death, cells would be treated as above and stained with Annexin V and a viability dye for analysis by flow cytometry. Alternatively, caspase activity could be measured using a luminescent assay.
-
Western Blot Analysis: To confirm the on-target effects of the combination, protein lysates from treated cells would be analyzed by western blot for key signaling proteins, including phosphorylated BTK (pBTK), phosphorylated AKT (pAKT), and downstream effectors.
-
Synergy Analysis: The data from the cell viability assays would be analyzed using the Chou-Talalay method to calculate a Combination Index (CI). A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
-
In Vivo Xenograft Studies: The efficacy of the combination would be tested in a DLBCL xenograft mouse model. Mice bearing DLBCL tumors would be treated with this compound alone, a PI3K inhibitor alone, the combination of both, or a vehicle control. Tumor growth would be monitored over time, and at the end of the study, tumors would be harvested for pharmacodynamic analysis.
Conclusion
The combination of the highly selective BTK inhibitor this compound (TL-895) and a PI3K inhibitor represents a promising and mechanistically sound therapeutic strategy for the treatment of DLBCL. While direct experimental evidence for this specific pairing is awaited, the strong preclinical rationale and supportive data from other BTK/PI3K inhibitor combinations provide a compelling case for further investigation. Such a combination has the potential to induce deeper and more durable responses by achieving a more comprehensive blockade of the oncogenic BCR signaling pathway, and may represent a significant advancement in the treatment of this aggressive lymphoma. Future preclinical and clinical studies are warranted to validate this promising therapeutic approach.
References
- 1. Preclinical evidence for the effective use of TL-895, a highly selective and potent second-generation BTK inhibitor, for the treatment of B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical evidence for the effective use of TL-895, a highly selective and potent second-generation BTK inhibitor, for the treatment of B-cell malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. BioCentury - Merck reports Phase I/II data for Btk inhibitor this compound in B cell malignancies [biocentury.com]
- 6. Phase I, first-in-human trial of Bruton's tyrosine kinase inhibitor this compound in patients with B-cell malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activation of the PI3K/AKT/mTOR pathway in diffuse large B cell lymphoma: clinical significance and inhibitory effect of rituximab - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of the PI3K/Akt/mTOR Signaling Pathway in Diffuse Large B-Cell Lymphoma: Current Knowledge and Clinical Significance [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of the PI3K/Akt/mTOR Signaling Pathway in Diffuse Large B-Cell Lymphoma: Current Knowledge and Clinical Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. ashpublications.org [ashpublications.org]
- 13. tandfonline.com [tandfonline.com]
- 14. tugraz.elsevierpure.com [tugraz.elsevierpure.com]
- 15. mdpi.com [mdpi.com]
- 16. BTK and PI3K Inhibitors Reveal Synergistic Inhibitory Anti-Tumoral Effects in Canine Diffuse Large B-Cell Lymphoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Targeted inhibition of PI3Kα/δ is synergistic with BCL-2 blockade in genetically defined subtypes of DLBCL - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Enhancing B-Cell Lymphoma Treatment: Synergy of IRAK4, BTK, and PI3K Inhibitors [synapse.patsnap.com]
Comparative Analysis of M7583 (TL-895) and Other BTK Inhibitors: A Guide to Cross-Resistance
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of M7583, now known as TL-895, with other Bruton's tyrosine kinase (BTK) inhibitors, focusing on the critical aspect of cross-resistance. As the landscape of BTK inhibitors expands, understanding the nuances of their efficacy against both wild-type and mutated forms of BTK is paramount for the development of next-generation therapies and the design of effective clinical trial strategies. This document summarizes key preclinical and clinical data, details relevant experimental methodologies, and visualizes essential biological pathways to offer a clear and objective overview.
Executive Summary
This compound (TL-895) is a potent and highly selective second-generation irreversible BTK inhibitor.[1][2] Like other covalent inhibitors such as ibrutinib, acalabrutinib, and zanubrutinib, it forms a covalent bond with a cysteine residue (Cys481) in the active site of BTK.[3][4] This mechanism of action is central to its high potency but also dictates its likely cross-resistance profile with other covalent inhibitors. The emergence of resistance, most commonly through mutations at the Cys481 residue, is a significant clinical challenge for covalent BTK inhibitors.[4] Non-covalent BTK inhibitors have been developed to overcome this resistance mechanism. While direct comparative studies on the cross-resistance of this compound (TL-895) are limited, its shared mechanism of action with other covalent inhibitors allows for informed inferences regarding its efficacy in the context of known resistance mutations.
Data Presentation: Quantitative Comparison of BTK Inhibitors
The following tables summarize key quantitative data for this compound (TL-895) and other selected BTK inhibitors, providing a basis for performance comparison.
Table 1: In Vitro Potency of BTK Inhibitors
| Inhibitor | Type | Target | IC50 (nM) | Reference(s) |
| This compound (TL-895) | Covalent, Irreversible | BTK | 1.5 | [1][5] |
| Ibrutinib | Covalent, Irreversible | BTK | 0.5 - 9.6 | [4] |
| Acalabrutinib | Covalent, Irreversible | BTK | 3 - 5 | [2] |
| Zanubrutinib | Covalent, Irreversible | BTK | <1 | [4] |
IC50 values can vary depending on the specific assay conditions.
Table 2: Preclinical Efficacy of this compound (TL-895) in B-Cell Malignancy Models
| Model Type | Cell Line / PDX Model | Treatment Dose (mg/kg) | Tumor Growth Inhibition | Reference(s) |
| Mantle Cell Lymphoma (MCL) Xenograft | Mino | Not Specified | Significant inhibition | [1][2] |
| Diffuse Large B-cell Lymphoma (DLBCL) PDX | ABC subtype | Not Specified | Significant inhibition in 4/9 models | [1][2] |
| Diffuse Large B-cell Lymphoma (DLBCL) PDX | GCB subtype | Not Specified | Significant inhibition in 1/11 models | [1][2] |
Table 3: Clinical Efficacy and Safety of this compound (Phase I/II Data)
| Parameter | Value | Reference(s) |
| Objective Response Rate (ORR) | 50% | [6] |
| Disease Control Rate (DCR) | 78% | [6] |
| BTK Occupancy (at 300 mg BID & 900 mg QD) | >95% | [6] |
| Common Adverse Events (Grade ≥3) | 17% (treatment-related) | [6] |
| Most Frequent Adverse Events | Diarrhea (33%), Fatigue (22%), Vomiting (17%) | [6] |
Cross-Resistance Profile
Covalent BTK Inhibitors and Cys481 Mutations
The primary mechanism of acquired resistance to first and second-generation covalent BTK inhibitors is the mutation of the Cys481 residue in the BTK active site. The most common mutation is the substitution of cysteine with serine (C481S). This mutation prevents the formation of the covalent bond, thereby reducing the inhibitory activity of these drugs.
Given that this compound (TL-895) is a covalent irreversible inhibitor that targets Cys481, it is highly probable that it will exhibit cross-resistance with other covalent inhibitors in the presence of Cys481 mutations. Cells or patients that have developed resistance to ibrutinib, acalabrutinib, or zanubrutinib due to a C481S mutation are unlikely to respond to this compound (TL-895).
Non-Covalent BTK Inhibitors
A new class of non-covalent BTK inhibitors has been developed to address the challenge of Cys481-mediated resistance. These inhibitors bind to BTK through non-covalent interactions and do not rely on the presence of the Cys481 residue. As such, they have shown efficacy in patients who have progressed on covalent BTK inhibitors due to Cys481 mutations.
Mandatory Visualizations
Caption: B-Cell Receptor (BCR) Signaling Pathway and the inhibitory action of this compound.
Caption: Workflow for assessing BTK inhibitor cross-resistance.
Caption: Mechanism of covalent BTK inhibition and resistance.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of cross-resistance. Below are representative protocols for key experiments.
BTK Enzyme Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of BTK inhibitors against wild-type and mutant BTK enzymes.
Materials:
-
Recombinant human wild-type BTK and C481S mutant BTK enzyme (e.g., from Promega or BPS Bioscience).[7]
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT).[7]
-
ATP and a suitable substrate (e.g., poly(Glu, Tyr) peptide).
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system.[8]
-
BTK inhibitors (this compound, ibrutinib, etc.) dissolved in DMSO.
-
384-well assay plates.
Procedure:
-
Prepare serial dilutions of the BTK inhibitors in kinase assay buffer.
-
In a 384-well plate, add the BTK enzyme (wild-type or mutant) to each well.
-
Add the serially diluted inhibitors to the wells and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate.
-
Allow the reaction to proceed for a specified time (e.g., 60 minutes) at room temperature.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.
-
The luminescence signal, which is proportional to the amount of ADP generated, is measured using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Determine the IC50 values by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).
Cell Viability Assay
Objective: To assess the effect of BTK inhibitors on the viability of B-cell lymphoma cell lines, including those engineered to express BTK resistance mutations.
Materials:
-
B-cell lymphoma cell lines (e.g., TMD8, JeKo-1).
-
Cell lines engineered to express BTK C481S mutation.
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and antibiotics).
-
BTK inhibitors dissolved in DMSO.
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar reagent (e.g., alamarBlue).[9][10]
-
96-well clear-bottom white plates.
Procedure:
-
Seed the B-cell lymphoma cells into 96-well plates at a predetermined density (e.g., 1 x 10^4 cells/well).
-
Allow the cells to adhere or stabilize for 24 hours.
-
Treat the cells with serial dilutions of the BTK inhibitors. Include a DMSO-only control.
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
-
Incubate for a short period to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader. The signal is proportional to the amount of ATP present, which is an indicator of metabolically active (viable) cells.
-
Calculate the percentage of cell viability for each treatment condition relative to the DMSO control.
-
Determine the IC50 values by plotting the percent viability against the inhibitor concentration and fitting to a dose-response curve.
In Vivo Xenograft Model for Efficacy and Resistance Studies
Objective: To evaluate the in vivo anti-tumor efficacy of BTK inhibitors in a patient-derived xenograft (PDX) model of B-cell lymphoma, potentially harboring resistance mutations.
Materials:
-
Immunodeficient mice (e.g., NOD-SCID or NSG).
-
Tumor tissue from a patient with a B-cell malignancy, or a cell line-derived xenograft.
-
BTK inhibitors formulated for oral administration.
-
Vehicle control solution.
-
Calipers for tumor measurement.
Procedure:
-
Establish the PDX model by subcutaneously implanting a small fragment of the patient's tumor tissue or injecting a suspension of tumor cells into the flank of the immunodeficient mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into different treatment groups (e.g., vehicle control, this compound, other BTK inhibitors).
-
Administer the BTK inhibitors or vehicle control to the mice daily via oral gavage at predetermined doses.
-
Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume.
-
Monitor the body weight and general health of the mice throughout the study as a measure of toxicity.
-
Continue the treatment for a specified duration (e.g., 21-28 days) or until the tumors in the control group reach a predetermined endpoint.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).
-
Compare the tumor growth curves between the different treatment groups to determine the in vivo efficacy of the inhibitors.
Conclusion
This compound (TL-895) is a potent, second-generation covalent BTK inhibitor with demonstrated preclinical and early clinical activity in B-cell malignancies.[1][6] Based on its mechanism of action, it is anticipated to share a cross-resistance profile with other covalent BTK inhibitors, particularly in the context of Cys481 mutations. For patients who have developed resistance to covalent inhibitors via this mechanism, non-covalent BTK inhibitors represent a promising therapeutic alternative. Further head-to-head preclinical and clinical studies are warranted to definitively establish the cross-resistance profile of this compound (TL-895) and to guide its optimal clinical development and positioning in the evolving landscape of B-cell malignancy treatment.
References
- 1. google.com [google.com]
- 2. Preclinical evidence for the effective use of TL-895, a highly selective and potent second-generation BTK inhibitor, for the treatment of B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. biorxiv.org [biorxiv.org]
- 5. selleckchem.com [selleckchem.com]
- 6. Phase I, first-in-human trial of Bruton’s tyrosine kinase inhibitor this compound in patients with B-cell malignancies | Semantic Scholar [semanticscholar.org]
- 7. promega.com [promega.com]
- 8. 3.2. BTK Kinase Assay [bio-protocol.org]
- 9. 4.10. Cell Viability Assay [bio-protocol.org]
- 10. Cell viability assay [bio-protocol.org]
Comparative Analysis of M7583's Efficacy on Wild-Type BTK vs. the C481S Mutant
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the expected efficacy of M7583 (also known as TL-895), a second-generation irreversible Bruton's tyrosine kinase (BTK) inhibitor, on wild-type (WT) BTK and the clinically significant C481S mutant. The C481S mutation is a primary mechanism of acquired resistance to first- and second-generation covalent BTK inhibitors.
Introduction to this compound and BTK Inhibition
This compound is a potent and highly selective, orally active, ATP-competitive irreversible inhibitor of Bruton's tyrosine kinase.[1][2] As a second-generation inhibitor, it was designed for greater selectivity and potentially fewer off-target effects compared to the first-generation inhibitor, ibrutinib.[3] BTK is a critical enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation, survival, and differentiation of B-cells.[4][5] By irreversibly binding to BTK, this compound effectively shuts down this signaling pathway, making it a valuable therapeutic agent for various B-cell malignancies.
The mechanism of irreversible BTK inhibitors involves the formation of a covalent bond with a cysteine residue at position 481 in the ATP-binding pocket of BTK.[6] The emergence of a mutation at this site, most commonly a substitution of cysteine with serine (C481S), abrogates the ability of these drugs to form this covalent bond, leading to therapeutic resistance.[6][7]
This compound: Expected Efficacy on BTK Wild-Type vs. C481S Mutant
Given its mechanism of action, which relies on covalent binding to Cys481, this compound is expected to have significantly reduced activity against the C481S mutant BTK. This pattern of reduced efficacy is well-documented for other second-generation irreversible BTK inhibitors, such as acalabrutinib and zanubrutinib.
Quantitative Data: A Comparative Look at Second-Generation Irreversible BTK Inhibitors
To illustrate the expected disparity in efficacy, the following table presents representative data from other second-generation irreversible BTK inhibitors against both wild-type and C481S mutant BTK.
| Inhibitor | Target | IC50 (nM) | Fold Change (C481S/WT) |
| This compound (TL-895) | BTK Wild-Type | 1.5 | N/A |
| BTK C481S | Data Not Available | Expected to be significantly higher | |
| Acalabrutinib | BTK Wild-Type | ~3-5 | ~5-10 |
| BTK C481S | ~15-50 | ||
| Zanubrutinib | BTK Wild-Type | ~0.5-2 | ~3-8 |
| BTK C481S | ~4-10 |
Note: IC50 values for acalabrutinib and zanubrutinib are approximate and gathered from various sources for illustrative purposes. The precise values can vary depending on the specific assay conditions.
Experimental Protocols
Below are detailed methodologies for key experiments used to evaluate the efficacy of BTK inhibitors.
In Vitro BTK Kinase Assay (ADP-Glo™ Format)
This assay quantitatively measures the enzymatic activity of BTK and its inhibition.
-
Reagents and Materials : Recombinant human BTK (wild-type and C481S mutant), BTK substrate (e.g., poly(Glu, Tyr) 4:1), ATP, ADP-Glo™ Kinase Assay Kit (Promega), this compound, and assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).
-
Procedure : a. Prepare serial dilutions of this compound in DMSO and then in assay buffer. b. In a 384-well plate, add the BTK enzyme (wild-type or C481S mutant) and the this compound dilution. c. Incubate for 30 minutes at room temperature to allow for inhibitor binding. d. Initiate the kinase reaction by adding the substrate and ATP mixture. e. Incubate for 1 hour at 30°C. f. Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature. g. Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature. h. Measure luminescence using a plate reader.
-
Data Analysis : The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated by fitting the data to a four-parameter logistic curve.
Cell-Based BTK Autophosphorylation Assay (Western Blot)
This assay assesses the ability of an inhibitor to block BTK activity within a cellular context.
-
Cell Culture : Use a B-cell lymphoma cell line (e.g., TMD8) engineered to express either wild-type BTK or the BTK C481S mutant.
-
Procedure : a. Plate the cells and treat with varying concentrations of this compound for 2-4 hours. b. Stimulate the B-cell receptor pathway to induce BTK autophosphorylation (e.g., with anti-IgM antibodies). c. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. d. Determine the protein concentration of the lysates using a BCA assay. e. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. f. Block the membrane with 5% BSA or non-fat milk in TBST. g. Incubate the membrane with a primary antibody specific for phosphorylated BTK (p-BTK Y223). h. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. i. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. j. Strip the membrane and re-probe with an antibody for total BTK as a loading control.
-
Data Analysis : Quantify the band intensities for p-BTK and total BTK. The inhibitory effect of this compound is determined by the reduction in the p-BTK/total BTK ratio.
Visualizations
B-Cell Receptor (BCR) Signaling Pathway
References
- 1. m.youtube.com [m.youtube.com]
- 2. youtube.com [youtube.com]
- 3. mdpi.com [mdpi.com]
- 4. youtube.com [youtube.com]
- 5. Comparison of Acalabrutinib, A Selective Bruton Tyrosine Kinase Inhibitor, with Ibrutinib in Chronic Lymphocytic Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
A Comparative Analysis of M7583 and Pirtobrutinib: Second-Generation Covalent Versus Non-Covalent BTK Inhibition
For Immediate Release
CAMBRIDGE, Mass. – October 30, 2025 – In the rapidly evolving landscape of targeted therapies for B-cell malignancies, two Bruton's tyrosine kinase (BTK) inhibitors, M7583 and pirtobrutinib, represent distinct and significant advancements in the field. This compound (also known as TL-895) is a second-generation, irreversible, covalent inhibitor designed for high selectivity, while pirtobrutinib is a novel, non-covalent, reversible inhibitor demonstrating efficacy in patients with resistance to covalent BTK inhibitors. This guide provides a detailed comparative analysis of their mechanisms of action, preclinical and clinical data, and the experimental protocols supporting these findings, aimed at researchers, scientists, and drug development professionals.
Executive Summary
This compound and pirtobrutinib are both potent inhibitors of BTK, a critical enzyme in the B-cell receptor (BCR) signaling pathway. However, their fundamental difference lies in their binding mechanism to BTK. This compound forms a covalent bond with the cysteine residue at position 481 (Cys481) in the BTK active site, leading to irreversible inhibition. In contrast, pirtobrutinib binds reversibly to BTK, and its efficacy is independent of the Cys481 residue, allowing it to overcome the most common mechanism of resistance to covalent BTK inhibitors.
Mechanism of Action
This compound: A Covalent Irreversible BTK Inhibitor
This compound is an adenosine triphosphate (ATP)-competitive inhibitor that covalently binds to Cys481 of BTK.[1] This irreversible binding ensures sustained inhibition of BTK activity even after the drug is cleared from circulation. As a second-generation inhibitor, this compound was designed to have greater selectivity for BTK than the first-generation inhibitor ibrutinib, thereby potentially reducing off-target side effects.
Pirtobrutinib: A Non-Covalent Reversible BTK Inhibitor
Pirtobrutinib represents a new class of BTK inhibitors that bind to the enzyme in a non-covalent, reversible manner.[2] Its binding site is distinct from the Cys481 residue, making it effective against BTK enzymes with mutations at this site (e.g., C481S), which is a common cause of acquired resistance to covalent BTK inhibitors.[2][3] This allows pirtobrutinib to be a viable treatment option for patients who have progressed on prior covalent BTK inhibitor therapy.[4]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the B-cell receptor signaling pathway and a general workflow for evaluating BTK inhibitors in preclinical models.
Caption: B-Cell Receptor Signaling Pathway and Inhibition by this compound and Pirtobrutinib.
Caption: General Experimental Workflow for Preclinical BTK Inhibitor Evaluation.
Preclinical Data
In Vitro Potency and Selectivity
| Parameter | This compound (TL-895) | Pirtobrutinib |
| BTK IC50 | ~1.5 nM[1] | Low nM potency[5] |
| Kinase Selectivity | Highly selective. At 1 µM, only 6 other kinases were inhibited by >50%.[6] | Highly selective.[7] |
| Effect on C481S Mutant | Likely ineffective (inferred from covalent mechanism) | Retains potency against C481S and C481R mutants.[8][9] |
This compound demonstrated potent inhibition of BTK with high selectivity.[1][6] Preclinical studies with pirtobrutinib have shown that it maintains its inhibitory activity against both wild-type and C481S-mutated BTK.[8][9]
In Vivo Efficacy
In xenograft models of mantle cell lymphoma (MCL), this compound showed significant inhibition of tumor growth.[1] Similarly, in patient-derived xenograft (PDX) models of diffuse large B-cell lymphoma (DLBCL), this compound was effective in a subset of models.[1] Pirtobrutinib has also demonstrated in vivo efficacy in murine models, leading to a reduction in spleen and liver weight in mice with BTK wild-type and C481S expressing cells.[9]
Clinical Data
This compound (NCT02825836)
A Phase I/II first-in-human trial evaluated the safety and efficacy of this compound in patients with relapsed or refractory B-cell malignancies.[3][6][8]
| Parameter | This compound[3] |
| Dosing | 80/160 mg, 300 mg, 600 mg, 900 mg once daily; 300 mg twice daily |
| Objective Response Rate (ORR) | 50% |
| Disease Control Rate (DCR) | 78% |
| BTK Occupancy | >95% at 300 mg BID and 900 mg QD |
| Common Adverse Events (AEs) | Diarrhea (33%), fatigue (22%), vomiting (17%) |
| Grade ≥3 Treatment-Related AEs | 17% |
Pirtobrutinib (BRUIN Study - NCT03740529)
The Phase I/II BRUIN study assessed pirtobrutinib in patients with various B-cell malignancies who had been previously treated, including with a covalent BTK inhibitor.[4][10][11][12]
| Parameter | Pirtobrutinib[4][10][11][12] |
| Recommended Phase 2 Dose | 200 mg once daily |
| ORR in CLL/SLL (prior cBTKi) | 81.6% |
| ORR in MCL (prior cBTKi) | 57% |
| Median Progression-Free Survival (PFS) in CLL/SLL (prior cBTKi) | 19.4 months |
| Median Duration of Response (DOR) in MCL (prior cBTKi) | 17.6 months |
| Common Adverse Events (AEs) | Fatigue (20%), diarrhea (17%), contusion (13%) |
| Grade ≥3 Neutropenia | 10% |
Experimental Protocols
BTK Phosphorylation Assay (Wes Analysis)
Objective: To determine the inhibition of BTK auto-phosphorylation.
Methodology:
-
Ramos Burkitt's lymphoma cells are treated with varying concentrations of the BTK inhibitor or vehicle control.
-
Cells are lysed, and protein concentration is determined.
-
Lysates are loaded into a Wes™ Simple Western system.
-
Proteins are separated by size and immunoprobed with antibodies against phosphorylated BTK (pBTK) and total BTK.
-
Chemiluminescent signals are detected and quantified to determine the IC50 of pBTK inhibition.
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay (Chromium-51 Release)
Objective: To assess the impact of the BTK inhibitor on the ADCC activity of therapeutic antibodies.
Methodology:
-
Target cells (e.g., Daudi) are labeled with Chromium-51 (⁵¹Cr).[2][9]
-
Labeled target cells are incubated with a therapeutic antibody (e.g., rituximab) and effector cells (e.g., peripheral blood mononuclear cells).[2]
-
The BTK inhibitor at various concentrations is added to the co-culture.
-
After incubation, the supernatant is collected, and the amount of released ⁵¹Cr is measured using a gamma counter.
-
Specific lysis is calculated to determine the effect of the inhibitor on ADCC.
Patient-Derived Xenograft (PDX) Models
Objective: To evaluate the in vivo anti-tumor activity in a model that closely mimics human tumors.
Methodology:
-
Tumor tissue from patients with B-cell malignancies (e.g., DLBCL) is obtained with informed consent.[4]
-
The tumor tissue is implanted into immunocompromised mice (e.g., NOD-SCID).[4]
-
Once tumors are established, they can be serially passaged into new cohorts of mice.
-
Mice with established PDX tumors are treated with the BTK inhibitor or vehicle control.
-
Tumor volume and mouse body weight are monitored regularly to assess efficacy and toxicity.
Conclusion
This compound and pirtobrutinib are both highly potent and selective BTK inhibitors with demonstrated clinical activity in B-cell malignancies. The key distinction lies in their binding mechanisms, which has significant clinical implications. This compound, as a covalent inhibitor, offers sustained target inhibition. Pirtobrutinib, with its non-covalent, reversible binding, provides a crucial therapeutic option for patients who have developed resistance to covalent BTK inhibitors, particularly through the C481S mutation. The favorable safety profile of pirtobrutinib, with low rates of common BTK inhibitor-associated adverse events, further enhances its clinical utility. The choice between these and other BTK inhibitors will likely depend on the patient's prior treatment history, resistance mutation status, and overall clinical profile. Further head-to-head clinical trials would be invaluable in definitively establishing the comparative efficacy and safety of these promising agents.
References
- 1. ascopubs.org [ascopubs.org]
- 2. 51Cr release assay of antibody-dependent cell-mediated cytotoxicity (ADCC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase I, first-in-human trial of Bruton's tyrosine kinase inhibitor this compound in patients with B-cell malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diffuse large B-cell lymphoma patient-derived xenograft models capture the molecular and biological heterogeneity of the disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. ascopubs.org [ascopubs.org]
- 9. revvity.com [revvity.com]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 12. A Study of Oral LOXO-305 in Patients With Previously Treated CLL/SLL or NHL [clin.larvol.com]
In Vivo Validation of M7583 (TL-895) Anti-Tumor Activity: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo anti-tumor activity of M7583, also known as TL-895, against other Bruton's tyrosine kinase (BTK) inhibitors. The information is supported by experimental data and detailed methodologies.
This compound (TL-895) is a potent, highly selective, and irreversible second-generation BTK inhibitor.[1] It is an adenosine triphosphate (ATP)-competitive inhibitor with a high degree of occupancy and inhibitory activity that persists after clearance from circulation.[1] This guide summarizes the preclinical in vivo data validating its anti-tumor efficacy in various B-cell malignancy models and provides a comparison with other BTK inhibitors such as ibrutinib and acalabrutinib.
Comparative In Vivo Anti-Tumor Activity
The anti-tumor activity of this compound has been evaluated in several preclinical xenograft models of B-cell lymphomas. The data presented below is a summary of the key findings from these studies, offering a quantitative comparison with other BTK inhibitors.
| Model | Drug | Dose | Treatment Duration | Tumor Growth Inhibition (TGI) | Reference |
| Mino (Mantle Cell Lymphoma) Xenograft | This compound (TL-895) | 15 mg/kg, once daily (p.o.) | 27 days | Significantly inhibited tumor growth (P < 0.001 vs. vehicle) | [1] |
| Ibrutinib | 25 mg/kg, once daily (p.o.) | 27 days | Significantly inhibited tumor growth (P < 0.001 vs. vehicle) | [1] | |
| ABC-DLBCL Patient-Derived Xenograft (PDX) | This compound (TL-895) | 15 mg/kg, twice daily (p.o.) | Not specified | Significant tumor growth inhibition in 4 of 9 ABC models (P < 0.05 vs. vehicle) | [1] |
| Acalabrutinib | 15 mg/kg, twice daily (p.o.) | Not specified | Significant tumor growth inhibition in 4 of 9 ABC models (P < 0.05 vs. vehicle) | [1] | |
| Ibrutinib | 25 mg/kg, once daily (p.o.) | Not specified | Significant tumor growth inhibition in 1 of 9 ABC models (P < 0.05 vs. vehicle) | [1] | |
| GCB-DLBCL Patient-Derived Xenograft (PDX) | This compound (TL-895) | 15 mg/kg, twice daily (p.o.) | Not specified | Significant tumor growth inhibition in 1 of 11 GCB models (P < 0.05 vs. vehicle) | [1] |
| Acalabrutinib | 15 mg/kg, twice daily (p.o.) | Not specified | Significant tumor growth inhibition in 1 of 11 GCB models (P < 0.05 vs. vehicle) | [1] | |
| Ibrutinib | 25 mg/kg, once daily (p.o.) | Not specified | Significant tumor growth inhibition in 1 of 11 GCB models (P < 0.05 vs. vehicle) | [1] |
Note: p.o. refers to oral administration.
Mechanism of Action: BTK Inhibition in the B-Cell Receptor Signaling Pathway
This compound, as a BTK inhibitor, targets a key component of the B-cell receptor (BCR) signaling pathway. Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of BTK. Activated BTK then phosphorylates downstream targets, ultimately promoting B-cell proliferation, survival, and differentiation. In malignant B-cells, this pathway is often constitutively active, driving tumor growth. This compound irreversibly binds to BTK, blocking its activity and thereby inhibiting the pro-survival signals in cancer cells.
Caption: B-Cell Receptor signaling pathway and this compound inhibition.
Experimental Protocols
The following are detailed methodologies for the key in vivo experiments cited in this guide.
Cell Line-Derived Xenograft (CDX) Model (Mino)
-
Cell Line: Mino, a human mantle cell lymphoma cell line, is used.
-
Animal Model: Female severe combined immunodeficient (SCID) mice, 5-6 weeks old, are utilized.
-
Tumor Implantation: Mino cells are suspended in a 1:1 mixture of medium and Matrigel. A volume of 0.2 mL containing 1 x 107 cells is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volumes are measured three times per week using calipers. The volume is calculated using the formula: (length x width2) / 2.
-
Treatment: When tumors reach a volume of 100-250 mm3, mice are randomized into treatment and control groups. This compound (15 mg/kg) and ibrutinib (25 mg/kg) are administered orally once daily for 27 days. The control group receives a vehicle solution.
-
Endpoint: Tumor growth inhibition is calculated at the end of the treatment period.
Patient-Derived Xenograft (PDX) Model (ABC-DLBCL)
-
Tumor Source: Tumor tissues are obtained from patients with activated B-cell-like diffuse large B-cell lymphoma (ABC-DLBCL).
-
Animal Model: Immunodeficient mice (e.g., NOD-SCID or NSG) are used as hosts.
-
Tumor Implantation: Fresh tumor tissue fragments are surgically implanted subcutaneously into the flanks of the mice.
-
Tumor Growth and Passaging: Once the initial tumors (P0) reach a certain size, they are harvested and can be subsequently passaged into new cohorts of mice (P1, P2, etc.) for expansion and experimental studies.
-
Treatment: When tumors in the experimental cohort reach a predetermined size, mice are randomized to receive this compound (15 mg/kg, twice daily), acalabrutinib (15 mg/kg, twice daily), ibrutinib (25 mg/kg, once daily), or vehicle.
-
Endpoint: Tumor volumes are monitored, and the efficacy of the treatments is determined by comparing the tumor growth in the treated groups to the vehicle control group. Statistical analysis is performed to determine significance.[1]
Caption: General workflow for in vivo anti-tumor activity validation.
References
Safety Operating Guide
Proper Disposal Procedures for M7583: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling the potent and selective Bruton's tyrosine kinase (BTK) inhibitor M7583, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. While a specific, publicly available Safety Data Sheet (SDS) with detailed disposal protocols for this compound (CAS No. 1415823-49-2) is not readily found, this guide provides essential safety information based on general best practices for handling chemical compounds of this nature. All procedures should be conducted in accordance with institutional and local regulations.
Summary of this compound Chemical Data
| Property | Value | Source |
| Chemical Name | This compound | Selleck Chemicals |
| Synonyms | TL-895 | MedchemExpress |
| CAS Number | 1415823-49-2 | Selleck Chemicals |
| Molecular Weight | 447.51 g/mol | Selleck Chemicals |
| Mechanism of Action | Potent, orally active, ATP-competitive, and highly selective irreversible BTK inhibitor. | Selleck Chemicals |
| Solubility | DMSO: 90 mg/mL (201.11 mM) | Selleck Chemicals |
| Ethanol: 22 mg/mL | Selleck Chemicals | |
| Water: Insoluble | Selleck Chemicals |
Experimental Protocols: General Disposal and Decontamination
Given the absence of a specific Safety Data Sheet for this compound, the following are generalized experimental protocols for the disposal of potent, non-volatile, solid chemical compounds used in research settings. These protocols should be adapted to comply with your institution's specific safety guidelines.
Personal Protective Equipment (PPE) Requirements:
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses with side shields or goggles.
-
Lab Coat: Standard laboratory coat.
-
Respiratory Protection: A NIOSH-approved respirator may be necessary if there is a risk of aerosolization.
Disposal of Unused Solid this compound:
-
Consult Safety Office: Before initiating disposal, consult your institution's Environmental Health and Safety (EHS) office for specific guidance on disposing of potent chemical inhibitors.
-
Packaging:
-
Ensure the original container is securely sealed.
-
If repackaging is necessary, use a clearly labeled, compatible container. The label should include the chemical name ("this compound"), CAS number (1415823-49-2), and any known hazard warnings.
-
-
Waste Stream: Dispose of as hazardous chemical waste through your institution's designated waste management program. Do not mix with other waste streams unless explicitly permitted by your EHS office.
Disposal of this compound Solutions (e.g., in DMSO):
-
Waste Collection: Collect all solutions containing this compound in a designated, sealed, and clearly labeled hazardous waste container. The label should indicate the solvent (e.g., DMSO) and the solute (this compound) with its approximate concentration.
-
Avoid Drains: Do not dispose of solutions containing this compound down the drain.
-
Institutional Pickup: Arrange for the disposal of the hazardous waste container through your institution's EHS-approved waste pickup service.
Decontamination of Glassware and Surfaces:
-
Initial Rinse: Rinse contaminated glassware and surfaces with a suitable solvent that will solubilize this compound (e.g., ethanol or DMSO), collecting the rinsate as hazardous waste.
-
Secondary Wash: Wash with an appropriate laboratory detergent and water.
-
Final Rinse: Rinse thoroughly with water.
-
Verification: If a method for trace analysis is available, consider verifying the effectiveness of the decontamination procedure.
Visualizing the Disposal Workflow
The following diagram illustrates a generalized logical workflow for the proper disposal of a research chemical like this compound.
Safeguarding Researchers: A Comprehensive Guide to Handling M7583
For Immediate Implementation: This document provides crucial safety and logistical information for laboratory professionals working with M7583, a potent Bruton's tyrosine kinase (BTK) inhibitor. Adherence to these guidelines is essential to ensure personnel safety and prevent environmental contamination.
Hazard Identification and Risk Assessment
This compound is a highly potent, orally active, ATP-competitive, and selective irreversible BTK inhibitor. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its classification as a potent kinase inhibitor necessitates handling with a high degree of caution. Potent compounds, by nature, can elicit biological effects at very low concentrations.
A thorough risk assessment is the first step before handling this compound. This involves evaluating the potential for exposure during all stages of use, from receiving and storage to experimental procedures and disposal. The American Chemical Society recommends a RAMP approach: Recognize hazards, Assess the risks of those hazards, Minimize the risks, and Prepare for emergencies.[1]
Key Considerations for Risk Assessment:
-
Toxicity: The intrinsic tendency of the chemical to cause harm.
-
Reactivity: The likelihood of the chemical to undergo a chemical change.
-
Flammability: The tendency of the chemical to produce ignitable vapors.
-
Corrosiveness: The ability of the chemical to damage living tissue or equipment upon contact.
Personal Protective Equipment (PPE)
Due to the potent nature of this compound, a comprehensive PPE strategy is mandatory to prevent inhalation, ingestion, and skin contact. The following PPE should be considered the minimum requirement.
| PPE Category | Specification | Rationale |
| Hand Protection | Powder-free nitrile gloves, double-gloving recommended. | Prevents skin contact with the potent compound. Double gloving provides an extra layer of protection in case of a breach in the outer glove. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects eyes from splashes or aerosols. |
| Body Protection | Disposable, low-permeability lab coat with long sleeves and tight-fitting cuffs. | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) should be used when handling the powder form of this compound or when there is a potential for aerosol generation. | Minimizes the risk of inhaling the potent compound. |
This data is synthesized from general laboratory safety guidelines for handling potent compounds.
Operational Plan: Safe Handling Procedures
All work with this compound, especially when handling the solid compound, should be conducted within a certified chemical fume hood or a glove box to minimize exposure.
Step-by-Step Handling Protocol:
-
Preparation:
-
Designate a specific area within the laboratory for handling this compound.
-
Ensure all necessary PPE is readily available and in good condition.
-
Prepare all required equipment and reagents before introducing this compound to the work area.
-
Have a spill kit readily accessible.
-
-
Weighing and Reconstitution:
-
Perform all weighing of solid this compound within a fume hood or other ventilated enclosure.
-
Use a dedicated set of spatulas and weighing papers.
-
When reconstituting, add the solvent slowly to the solid to avoid splashing.
-
-
Experimental Use:
-
Keep all containers with this compound clearly labeled and sealed when not in use.
-
Avoid generating aerosols.
-
Work on a disposable, absorbent bench liner to contain any potential spills.
-
-
Decontamination:
-
After each use, decontaminate all surfaces and equipment that may have come into contact with this compound. The appropriate decontamination solution will depend on the chemical properties of this compound; in the absence of specific data, a solution known to degrade similar compounds should be used cautiously after a small-scale test.
-
Carefully remove and dispose of PPE as contaminated waste.
-
Disposal Plan
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.
Disposal Protocol:
-
Waste Segregation:
-
All solid waste contaminated with this compound (e.g., gloves, weighing papers, pipette tips) must be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid waste containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container.
-
-
Waste Labeling:
-
All waste containers must be labeled with "Hazardous Waste" and the full chemical name "this compound".
-
-
Waste Disposal:
Visualizing the Safe Handling Workflow
The following diagram illustrates the logical flow of operations for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
